molecular formula C6H9N B7724126 N-Ethylpyrrole CAS No. 92933-61-4

N-Ethylpyrrole

Cat. No.: B7724126
CAS No.: 92933-61-4
M. Wt: 95.14 g/mol
InChI Key: VPUAYOJTHRDUTK-UHFFFAOYSA-N
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Description

1H-pyrrole, 1-ethyl- is a natural product found in Coffea arabica with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyrrole
Source PubChem
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InChI

InChI=1S/C6H9N/c1-2-7-5-3-4-6-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VPUAYOJTHRDUTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870703
Record name 1-Ethyl-1H-pyrrole
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Molecular Weight

95.14 g/mol
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CAS No.

617-92-5, 92933-61-4
Record name 1-Ethyl-1H-pyrrole
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Record name 1H-Pyrrole, ethyl-
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Record name 1-Ethyl-1H-pyrrole
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Foundational & Exploratory

An In-depth Technical Guide to N-Ethylpyrrole: Chemical Formula, Structure, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpyrrole, a substituted aromatic heterocycle, is a compound of significant interest in organic synthesis, materials science, and pharmaceutical research. Its unique electronic properties and reactivity make it a valuable building block for the development of conductive polymers, bioactive molecules, and other functional materials. This technical guide provides a comprehensive overview of the chemical formula, molecular structure, physicochemical properties, and synthetic methodologies of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside visualizations of key reaction pathways to facilitate a deeper understanding of its chemical behavior.

Chemical Formula and Structure

This compound is an organic compound with the chemical formula C₆H₉N .[1][2][3] Its structure consists of a five-membered aromatic pyrrole (B145914) ring in which the nitrogen atom is substituted with an ethyl group (-CH₂CH₃).

  • IUPAC Name: 1-ethyl-1H-pyrrole[3][4]

  • CAS Registry Number: 617-92-5[2][3][4]

  • Molecular Weight: 95.14 g/mol [2][5]

The presence of the ethyl group influences the steric and electronic properties of the pyrrole ring, affecting its reactivity and physical characteristics.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular FormulaC₆H₉N[1][2][3]
Molecular Weight95.14 g/mol [2][5]
AppearanceColorless to light yellow liquid[1][3]
OdorDistinctive[1]
Density0.888 - 0.890 g/mL at 25°C[1]
Boiling Point118.5 °C at 760 mmHg[6]
Melting Point~6.5 °C (estimated)[1][6]
Flash Point25.5 °C[6]
Refractive Index (n_D)1.4780 - 1.4820[1][6]
SolubilitySparingly soluble in chloroform, slightly soluble in methanol[6]
Table 2: Computed and Spectroscopic Data
PropertyValueReference(s)
XLogP31[6]
Hydrogen Bond Donor Count0[6]
Hydrogen Bond Acceptor Count0[6]
Rotatable Bond Count1[6]
Exact Mass95.073499291[6]
Topological Polar Surface Area4.9 Ų[3]
Kovats Retention Index (Standard non-polar)790 - 811[5]
Kovats Retention Index (Standard polar)1157 - 1197[5]

Synthesis of this compound

This compound can be synthesized through various methods. The most common and direct approach is the N-alkylation of pyrrole.

Experimental Protocol: N-Alkylation of Pyrrole

This protocol describes the synthesis of this compound from pyrrole and ethyl bromide with a reported yield of 88%.[6]

Materials:

  • Pyrrole

  • Ethyl bromide

  • Potassium hydroxide (B78521) (KOH)

  • Polyethylene glycol 400 (PEG-400)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (or other suitable drying agent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium hydroxide in water.

  • Add PEG-400 to the aqueous KOH solution and stir until a homogeneous mixture is obtained.

  • Add pyrrole to the reaction mixture.

  • While stirring vigorously, add ethyl bromide dropwise to the mixture.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for the appropriate time (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation.

Other Synthetic Methods
  • Piloty-Robinson Synthesis: This method involves the reaction of an aldehyde with hydrazine, followed by cyclization to form the pyrrole ring. The ethyl group can be introduced at the nitrogen position through modifications of this process.[1]

  • Solvent-Free Chemical Oxidative Polymerization: this compound can be polymerized by mixing it with an oxidizing agent like iron(III) chloride under a nitrogen atmosphere.[1]

Chemical Reactivity and Applications

This compound undergoes typical reactions of pyrroles, including:

  • Electrophilic Substitution: The pyrrole ring is electron-rich, making it susceptible to electrophilic attack, primarily at the 2- and 5-positions.[1]

  • Cycloaddition Reactions: It can participate in cycloaddition reactions, such as the Diels-Alder reaction.[1]

  • Deprotonation: The nitrogen atom can be deprotonated by strong bases to form a nucleophilic species.[1]

Its properties make it useful in:

  • Material Science: As a monomer for the synthesis of conductive polymers and coatings.[1]

  • Pharmaceuticals: Its derivatives are investigated for potential therapeutic applications.[1]

  • Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices.[1]

Visualizations

Synthesis of this compound via N-Alkylation

N_Alkylation_of_Pyrrole cluster_reactants Reactants cluster_products Products Pyrrole Pyrrole Reaction + Pyrrole->Reaction EtBr Ethyl Bromide EtBr->Reaction Base Base (e.g., KOH) Base->Reaction Solvent Solvent (e.g., Water/PEG-400) Solvent->Reaction NEthylpyrrole This compound Salt Salt (e.g., KBr) Reaction->NEthylpyrrole Reaction->Salt

Caption: N-Alkylation of pyrrole to yield this compound.

Logical Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR FT-IR Spectroscopy Sample->IR Analyze as neat liquid MS Mass Spectrometry (e.g., GC-MS) Sample->MS Vaporize and ionize Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structural Elucidation and Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Keep away from heat, sparks, open flames, and other ignition sources.[7] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[7] It may be sensitive to air, light, and moisture.[7] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical structure and a range of interesting properties. This guide has provided a detailed overview of its fundamental characteristics, synthetic protocols, and potential applications. The tabulated data and visual workflows are intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, materials science, and drug discovery.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Physical and Chemical Properties of N-Ethylpyrrole

Introduction

This compound is an aromatic heterocyclic organic compound with the chemical formula C₆H₉N.[1] It consists of a five-membered pyrrole (B145914) ring where the nitrogen atom is substituted with an ethyl group.[1] This substitution significantly influences its physical and chemical properties compared to unsubstituted pyrrole, making it a compound of interest in various fields, including organic synthesis and materials science.[1] this compound is a colorless liquid with a characteristic odor and has been identified in natural sources such as coffee beans (Coffea arabica).[1][2] Its electron-rich nature makes it highly reactive towards electrophiles and a versatile building block for more complex molecules.[1]

Physical Properties

This compound is a liquid at room temperature with a density less than that of water.[1] Its physical characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₉N[1][2][3]
Molecular Weight 95.14 g/mol [2][3]
Appearance Colorless to pale yellow clear liquid[4]
Odor Distinctive[1]
Density 0.888 - 0.890 g/mL at 25°C[1]
Melting Point ~6.5°C (estimated)[1]
Boiling Point 129.5 °C at 760 mmHg[4]
Flash Point 78.0 °F (25.6 °C)[4]
Refractive Index (n_D) 1.4780 - 1.4820 at 20°C[1]
Solubility Slightly soluble in water (3.6 g/L at 25°C)[5]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Data Source
Infrared (IR) Spectroscopy FTIR and ATR-IR spectra are available and have been recorded on a Bruker Tensor 27 FT-IR instrument.[2]
Mass Spectrometry (MS) Electron ionization mass spectrum data is available through the NIST WebBook.[6]

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electron-rich aromatic pyrrole ring. The nitrogen atom's lone pair is delocalized into the ring, which increases its nucleophilicity and susceptibility to electrophilic attack, primarily at the 2- and 5-positions.[1]

Electrophilic Substitution

This compound readily undergoes electrophilic substitution reactions due to the high electron density of the pyrrole ring.[1] The substitution occurs preferentially at the C2 and C5 positions. Common electrophilic substitution reactions include:

  • Halogenation: Reaction with halogenating agents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and bromine (Br₂) leads to the formation of halogenated this compound derivatives.[7]

  • Nitration: Nitration can be achieved using reagents such as nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O).[7]

  • Sulfonation: Sulfonation occurs with reagents like the pyridine-sulfur trioxide complex (Py·SO₃).[7]

  • Vilsmeier-Haack Formylation: this compound shows high reactivity towards the Vilsmeier reagent (a mixture of phosphorus oxychloride and a tertiary amide like dimethylformamide) to introduce a formyl group, typically at the 2-position.[1] The regioselectivity of this reaction is primarily influenced by steric factors.[1]

G Electrophilic Substitution on this compound cluster_0 This compound This compound Intermediate Carbocation Intermediate This compound->Intermediate Attack by π-system E+ Electrophile (E⁺) Product 2-Substituted this compound Intermediate->Product Deprotonation H+ H⁺

Electrophilic attack on the this compound ring.
Cycloaddition Reactions

This compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as the diene component.[1][7] This reactivity is especially pronounced when an electron-withdrawing group is present on the nitrogen atom.[7]

G Diels-Alder Reaction cluster_0 NEthylpyrrole This compound (Diene) Product Cycloadduct NEthylpyrrole->Product + Dienophile Dienophile

This compound as a diene in a Diels-Alder reaction.
Deprotonation

While the nitrogen atom is part of an aromatic system, it can be deprotonated by strong bases.[1] The resulting this compound anion is a potent nucleophile that can react with various electrophiles.[1]

Alkylation

The synthesis of this compound itself is a prime example of the alkylation of the pyrrole ring. The reaction typically involves the deprotonation of pyrrole with a base to form the pyrrolide anion, which then acts as a nucleophile and attacks an ethylating agent, such as an ethyl halide.[1] The choice of the counter-ion (from the base) and the solvent can influence whether alkylation occurs at the nitrogen or a carbon atom.[7] More ionic bonds (e.g., with K⁺, Na⁺) in solvating solvents favor N-alkylation.[7]

Experimental Protocols

Synthesis of this compound via N-Alkylation

A common method for preparing this compound is the alkylation of pyrrole.

Materials:

  • Pyrrole

  • Potassium hydroxide (B78521) (KOH) or sodium hydride (NaH)

  • Ethyl iodide (EtI) or ethyl bromide (EtBr)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Deionized water

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve pyrrole in the anhydrous solvent.

  • Under a nitrogen atmosphere, slowly add the base (e.g., portion-wise addition of NaH or powdered KOH) to the stirred solution at 0°C.

  • Allow the mixture to stir at room temperature for a specified time (e.g., 1 hour) to ensure the complete formation of the pyrrolide anion.

  • Cool the reaction mixture back to 0°C and add the ethylating agent (e.g., ethyl iodide) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.

G Synthesis and Purification Workflow A Reactants (Pyrrole, Base, Ethyl Halide) B Reaction in Anhydrous Solvent A->B 1. Reaction Setup C Quenching (Water) B->C 2. Work-up D Extraction with Organic Solvent C->D E Drying and Solvent Removal D->E F Purification (Distillation or Chromatography) E->F 3. Isolation G Pure this compound F->G

References

An In-Depth Technical Guide to the Molecular Weight and Density of N-Ethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of N-Ethylpyrrole, with a specific focus on its molecular weight and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines key data, experimental protocols for its determination, and a logical workflow for these measurements.

Physicochemical Properties of this compound

This compound, a heterocyclic aromatic organic compound, is a colorless to light yellow liquid. Its physical properties are crucial for its application in various chemical syntheses and as a building block in the development of pharmaceuticals and other advanced materials.

The molecular weight and density of this compound are fundamental parameters for its handling, reaction stoichiometry, and formulation. The table below summarizes these key values from various sources.

ParameterValueTemperatureReference
Molecular Formula C₆H₉NN/A[1][2][3][4][5][6]
Molecular Weight 95.14 g/mol N/A[1][4][7]
95.1424 g/mol N/A[3]
95.1442 g/mol N/A[2]
95.145 g/mol N/A[6]
95.15 g/mol N/A[5]
Density 0.888 - 0.890 g/mL25°C[1]
0.86 g/cm³Not Specified[2]

Experimental Protocols

Accurate determination of molecular weight and density is critical for compound characterization and quality control. The following sections detail the methodologies for these measurements.

The molecular weight of a volatile liquid like this compound can be determined using several experimental methods.

2.1.1. Dumas Method

A classical and straightforward method for volatile liquids relies on the ideal gas law (PV = nRT).[8][9]

  • Objective: To determine the number of moles of a vaporized known mass of the substance by measuring its pressure, volume, and temperature.

  • Procedure:

    • A flask of known volume is lightly sealed (e.g., with a pin-holed foil cap) and its mass is measured.

    • A small amount of this compound is introduced into the flask.

    • The flask is heated in a water bath, causing the liquid to vaporize and expel the air from the flask. The excess vapor also escapes through the pinhole.[9]

    • Once all the liquid has vaporized, the flask is filled with the vapor at atmospheric pressure and the temperature of the water bath. The temperature of the vapor is assumed to be that of the boiling water.[9]

    • The flask is then cooled, causing the vapor to condense back into a liquid.

    • The outside of the flask is dried, and its mass is measured again. The difference in mass gives the mass of the condensed vapor.

    • The atmospheric pressure is recorded.

  • Calculation: The molecular weight (M) is calculated using the rearranged ideal gas law equation: M = (mRT) / (PV), where 'm' is the mass of the vapor, 'R' is the ideal gas constant, 'T' is the temperature in Kelvin, 'P' is the pressure, and 'V' is the volume of the flask.[9]

2.1.2. Mass Spectrometry

A modern and highly accurate method for determining the molecular weight of a compound.[8]

  • Objective: To measure the mass-to-charge ratio (m/z) of ionized molecules.

  • Procedure:

    • A sample of this compound is introduced into the mass spectrometer.

    • The molecules are ionized, typically by electron ionization (EI), forming molecular ions (M+).

    • These ions are accelerated by an electric field and then deflected by a magnetic field.

    • The degree of deflection depends on the mass-to-charge ratio of the ions.

    • A detector measures the abundance of ions at each m/z value. The peak corresponding to the molecular ion gives the molecular weight of the compound.

The density of a liquid can be determined with high precision using common laboratory equipment.[10][11]

  • Objective: To accurately measure the mass of a known volume of this compound.

  • Apparatus: An electronic balance and a volumetric container (e.g., a pycnometer, pipette, or graduated cylinder).

  • Procedure:

    • The mass of a clean, dry volumetric container is measured on an electronic balance.[11]

    • A precise volume of this compound is added to the container. When using a graduated cylinder, the volume should be read from the bottom of the meniscus.[10]

    • The mass of the container with the liquid is then measured.

    • The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the filled container.

  • Calculation: The density (ρ) is calculated using the formula ρ = m/V, where 'm' is the mass of the liquid and 'V' is its volume.[10] For higher accuracy, it is recommended to perform the measurement multiple times and calculate the average.[10]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the density of a liquid.

G cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation prep1 Clean and Dry Volumetric Container prep2 Calibrate Electronic Balance prep1->prep2 measure1 Weigh Empty Container (m1) prep2->measure1 measure2 Add Known Volume of Liquid (V) measure1->measure2 measure3 Weigh Filled Container (m2) measure2->measure3 calc1 Calculate Mass of Liquid (m = m2 - m1) measure3->calc1 calc2 Calculate Density (ρ = m / V) calc1->calc2 result Final Density Value calc2->result

Caption: Workflow for Liquid Density Determination.

References

N-Ethylpyrrole: A Technical Guide to its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling and melting points of N-Ethylpyrrole, a heterocyclic compound of interest in various chemical and pharmaceutical research domains. This document outlines its key physical properties, detailed experimental protocols for their determination, and a logical workflow for these procedures.

Core Physicochemical Data

This compound (CAS No: 617-92-5, Molecular Formula: C₆H₉N) is a colorless to pale yellow liquid at standard ambient temperature and pressure.[1] Its key phase transition parameters are summarized below.

PropertyValueSource(s)
Boiling Point 118.5 °C at 760 mmHg[2]
129.5 °C at 760 mmHg[1]
131 °C[3]
118.0 to 119.0 °C at 760 mmHg (estimated)[1]
Melting Point 6.5 °C (estimated)[2][4]

Note: Variations in reported values can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols for Physical Property Determination

Accurate determination of boiling and melting points is crucial for verifying the purity and identity of a chemical substance. The following sections detail standardized methodologies for these measurements.

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[3]

Apparatus and Materials:

  • Thiele tube

  • Thermometer (-10 to 150 °C range)

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Heat-resistant oil (e.g., paraffin (B1166041) oil)

  • Bunsen burner or other heat source

  • Stand and clamp

  • Sample of this compound

Procedure:

  • Fill the Thiele tube with heat-resistant oil to a level that will immerse the majority of the thermometer and the sample tube.

  • Add a small amount (approximately 0.5-1 mL) of this compound into the small test tube.

  • Place the capillary tube, with its open end downwards, into the test tube containing the this compound.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Suspend the thermometer and the attached test tube in the Thiele tube, making sure the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner.[4] The design of the tube promotes convection currents, ensuring uniform heating of the oil.[4]

  • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.

  • Continue gentle heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[3][4] Record this temperature.

  • It is advisable to repeat the determination to ensure consistency and accuracy.

Determination of Melting Point (Capillary Method)

While this compound is a liquid at room temperature, its estimated melting point of 6.5 °C means this protocol would be applicable in a cooled environment. The capillary method is a standard technique for determining the melting point of solid organic compounds.[1]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar) or Thiele tube setup

  • Capillary tubes (open at one end)

  • Thermometer

  • Sample of solidified this compound (cooled below its melting point)

  • Mortar and pestle (if sample needs to be powdered)

Procedure:

  • Ensure the sample of this compound is completely solidified and, if necessary, finely powdered.

  • Gently tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.

  • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed bottom of the tube. The packed sample should be approximately 2-3 mm high.[5]

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Then, reduce the heating rate to about 1-2 °C per minute to allow for accurate observation.[6]

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

  • A narrow melting range (0.5-1.0 °C) is indicative of a pure compound.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the boiling point determination process using the Thiele tube method.

Boiling_Point_Determination_Workflow start Start prep Prepare Apparatus: - Fill Thiele tube with oil - Add this compound to test tube - Insert inverted capillary tube start->prep assemble Assemble Setup: - Attach test tube to thermometer - Suspend in Thiele tube prep->assemble heat Apply Gentle Heat to Thiele tube side arm assemble->heat observe_bubbles Observe Sample: Monitor for continuous stream of bubbles from capillary heat->observe_bubbles cool Remove Heat Source Allow apparatus to cool slowly observe_bubbles->cool Continuous bubbles observed record_bp Record Boiling Point: Temperature when liquid enters capillary cool->record_bp repeat Repeat for Accuracy record_bp->repeat repeat->prep Yes end End repeat->end No

Caption: Workflow for Boiling Point Determination.

References

An In-depth Technical Guide on the Solubility of N-Ethylpyrrole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-Ethylpyrrole in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide summarizes the available qualitative information and provides a detailed experimental protocol for determining the precise solubility of this compound in a laboratory setting.

Data Presentation: Solubility of this compound

This compound is widely reported to be readily soluble in a range of common organic solvents.[1] This high solubility is attributed to its molecular structure, which features both a hydrophobic ethyl group and a heterocyclic aromatic ring, allowing for favorable interactions with a variety of solvent types. While precise quantitative values are not consistently available, the following table summarizes the qualitative solubility descriptions found in the literature. It is important to note that for many common organic solvents not listed with a specific qualitative descriptor, this compound is likely miscible, meaning it is soluble in all proportions.

Solvent ClassificationSolvent NameCAS NumberQualitative Solubility at Room Temperature
Alcohols Ethanol64-17-5Good solubility / Soluble[1]
Methanol67-56-1Slightly soluble[1]
Halogenated Solvents Chloroform67-66-3Sparingly soluble[1]
Ethers Diethyl Ether60-29-7Miscible (Implied)
Ketones Acetone67-64-1Miscible (Implied)
Aromatic Hydrocarbons Toluene108-88-3Miscible (Implied)
Alkanes Hexane110-54-3Miscible (Implied)

Note on Quantitative Data: The lack of specific g/100mL or molarity values in the literature suggests that for many organic solvents, this compound is fully miscible. For applications requiring precise solubility limits, experimental determination is recommended using the protocol outlined below.

Experimental Protocol: Determination of this compound Solubility

This section details a standardized methodology for the quantitative determination of this compound solubility in an organic solvent of interest. This protocol is based on the widely used shake-flask method.

1. Materials and Equipment:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated flasks or vials with airtight seals

  • Syringes and syringe filters (chemically compatible with the solvent and this compound)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes for standard preparation

2. Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved this compound is necessary to ensure saturation.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system has reached equilibrium when the concentration of this compound in the solvent remains constant over time.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved this compound to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved micro-droplets of this compound.

    • Accurately dilute the filtered sample with a known volume of the same organic solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Analyze the standard solutions using a calibrated GC or HPLC to generate a calibration curve.

    • Analyze the diluted sample of the saturated solution under the same conditions as the standards.

    • Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in the desired units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

3. Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Consult the Safety Data Sheets (SDS) for both this compound and the chosen solvent before commencing any work.

Mandatory Visualization

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

G start Start: Solubility Determination prep_materials Prepare Materials: This compound, Solvent, Glassware start->prep_materials create_solution Create Supersaturated Solution: Add excess this compound to solvent prep_materials->create_solution equilibrate Equilibrate Solution: Agitate at constant temperature (24-48h) create_solution->equilibrate settle Allow Undissolved Solute to Settle equilibrate->settle sample Withdraw and Filter Supernatant settle->sample dilute Accurately Dilute Filtered Sample sample->dilute analysis Quantitative Analysis (GC/HPLC) dilute->analysis calculate Calculate Solubility from Concentration analysis->calculate end_process End: Report Solubility calculate->end_process

Caption: Workflow for Determining this compound Solubility.

References

The Discovery and Synthetic Evolution of N-Ethylpyrrole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylpyrrole, a significant N-substituted derivative of the foundational heterocyclic compound pyrrole (B145914), holds a unique position in both natural product chemistry and synthetic applications. First identified as a natural constituent in coffee, its journey from discovery to a versatile building block in modern chemistry is a testament to the evolution of organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development. It details the foundational Paal-Knorr and Clauson-Kaas syntheses, along with contemporary, sustainable approaches, presenting key quantitative data in structured tables and illustrating reaction pathways and workflows with detailed diagrams.

Introduction: The Emergence of a Versatile Heterocycle

This compound (C₆H₉N) is a colorless liquid characterized by a pyrrole ring with an ethyl group attached to the nitrogen atom.[1] While the parent compound, pyrrole, was first identified in coal tar in 1834 by F. F. Runge, the specific history of this compound's initial synthesis is rooted in the broader development of pyrrole chemistry in the late 19th century.[2] Found naturally in coffee beans (Coffea arabica), its presence in nature hints at its potential biological significance.[3] Beyond its natural origins, this compound has garnered significant interest as a precursor in the synthesis of conductive polymers, pharmaceuticals, and other advanced materials.[1]

This guide delves into the historical context of its discovery, presents detailed experimental protocols for its synthesis, summarizes its key physicochemical and spectroscopic properties, and explores its applications in various scientific domains.

Foundational Syntheses: The Pillars of this compound Preparation

The synthesis of N-substituted pyrroles, including this compound, is largely dominated by two classical named reactions that emerged in the late 19th century: the Paal-Knorr synthesis and the subsequent, highly efficient Clauson-Kaas modification.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone for the formation of substituted pyrroles.[4][5] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][6] For the synthesis of this compound, this translates to the reaction of a suitable 1,4-dicarbonyl compound, such as succinaldehyde, with ethylamine (B1201723).

The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts.[6] The mechanism, elucidated in the 1990s, involves the initial formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[4]

Logical Relationship of the Paal-Knorr Synthesis:

Paal_Knorr_Logic cluster_reactants Reactants cluster_process Process cluster_product Product diketone 1,4-Dicarbonyl (e.g., Succinaldehyde) condensation Condensation diketone->condensation amine Primary Amine (Ethylamine) amine->condensation pyrrole This compound condensation->pyrrole Cyclization &Dehydration

Caption: Logical flow of the Paal-Knorr synthesis for this compound.

The Clauson-Kaas Pyrrole Synthesis: A Refined Approach

A significant advancement in the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction. This method utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a stable and easily handleable precursor to the reactive 1,4-dicarbonyl species. The reaction proceeds by heating the furan derivative with a primary amine, such as ethylamine, typically in the presence of an acid catalyst like acetic acid.

This approach offers several advantages over the direct use of often unstable 1,4-dicarbonyl compounds, including improved yields and milder reaction conditions. Modern iterations of the Clauson-Kaas synthesis have explored greener and more efficient protocols, including the use of microwave irradiation and catalyst-free, solvent-free conditions.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound, representing both classical and modern approaches.

Synthesis of this compound via a Modified Clauson-Kaas Reaction

This protocol is adapted from modern, efficient syntheses of N-substituted pyrroles.

Experimental Workflow:

Clauson_Kaas_Workflow start Start reactants Combine 2,5-dimethoxytetrahydrofuran, ethylamine, and acetic acid start->reactants heat Heat mixture (e.g., reflux or microwave) reactants->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup and extraction with an organic solvent monitor->workup dry Dry organic phase workup->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by distillation or chromatography concentrate->purify end This compound purify->end

Caption: General experimental workflow for this compound synthesis.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2,5-dimethoxytetrahydrofuran (1.0 eq), ethylamine (1.2 eq, typically as a solution in a suitable solvent like ethanol (B145695) or water), and a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and partition it between water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless liquid.

Quantitative Data Summary

The physicochemical and spectroscopic properties of this compound are crucial for its identification, handling, and application in further synthetic endeavors.

Physical and Chemical Properties
PropertyValueReferences
Molecular Formula C₆H₉N
Molecular Weight 95.14 g/mol
CAS Number 617-92-5
Appearance Colorless liquid[1]
Boiling Point 129-131 °C[1]
Density 0.888 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) ~1.480[1]
LogP (Octanol/Water) 1.86[1]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Spectroscopic Data
¹H NMR (CDCl₃, ppm) δ 6.62 (t, 2H, α-H), 6.10 (t, 2H, β-H), 3.85 (q, 2H, N-CH₂), 1.35 (t, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) δ 120.8 (α-C), 107.9 (β-C), 41.5 (N-CH₂), 16.0 (CH₃)
IR (neat, cm⁻¹) 3100-2850 (C-H stretching), 1500, 1450 (C=C stretching), 1300 (C-N stretching)
Mass Spectrometry (EI, m/z) 95 (M⁺), 80, 66, 53, 39

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical science and technology.

  • Conductive Polymers: It can be polymerized to form poly(this compound), a conductive polymer with potential applications in electronic devices, sensors, and corrosion protection.

  • Organic Synthesis: The pyrrole ring can undergo various electrophilic substitution reactions, making this compound a useful scaffold for the synthesis of more complex heterocyclic compounds.

  • Pharmaceutical Research: The pyrrole nucleus is a common motif in many biologically active molecules. This compound and its derivatives are explored in medicinal chemistry for the development of new therapeutic agents.

Conclusion

From its natural occurrence to its synthesis through foundational organic reactions, this compound has established itself as a significant heterocyclic compound. The Paal-Knorr and Clauson-Kaas syntheses have provided reliable and adaptable routes to this and other N-substituted pyrroles for over a century. As synthetic methodologies continue to evolve towards greater efficiency and sustainability, the utility of this compound as a versatile building block in materials science, organic synthesis, and pharmaceutical development is poised to expand further. This guide provides the core historical, synthetic, and analytical information to support ongoing and future research endeavors involving this important molecule.

References

A Technical Guide to the Natural Occurrence of N-Ethylpyrrole in Coffee

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of N-Ethylpyrrole, a heterocyclic volatile compound, in coffee. The document details its formation during the roasting process, available quantitative data, and the analytical methodologies used for its identification and quantification. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the chemical composition of coffee and the bioactive compounds it contains.

Introduction: this compound in the Context of Coffee Aroma

This compound is one of the many volatile organic compounds (VOCs) that contribute to the complex and highly valued aroma of roasted coffee. It belongs to the pyrrole (B145914) class of compounds, which are known to impart nutty and roasty flavor notes to coffee.[1] The concentration and profile of these volatile compounds, including this compound, are significantly influenced by the coffee bean's origin, processing methods, and most importantly, the roasting conditions.[2] The formation of this compound is a direct result of the chemical transformations of precursors present in green coffee beans during the roasting process.[1][3]

Formation of this compound During Coffee Roasting

The emergence of this compound in coffee is a consequence of complex chemical reactions that occur at the high temperatures of the roasting process. The primary pathways for its formation are the Maillard reaction and Strecker degradation.[3]

2.1. The Maillard Reaction and Strecker Degradation

The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars.[4] This cascade of reactions is responsible for the development of a significant portion of the flavor and color of roasted coffee. During this process, the degradation of the alkaloid trigonelline, which is abundant in green coffee beans, also contributes to the formation of pyridines and pyrroles.[1][5]

Strecker degradation, a component of the broader Maillard reaction, involves the interaction of α-dicarbonyl compounds (formed from sugar fragmentation) with amino acids. This leads to the formation of Strecker aldehydes, which contribute to the aroma, and α-aminoketones, which are key intermediates in the formation of pyrazines and pyrroles.

The formation of N-alkylpyrroles, such as this compound, is believed to occur through the reaction of dicarbonyl compounds with amino acids, followed by cyclization and dehydration steps. The specific amino acid and sugar precursors, as well as the roasting conditions (temperature and time), will dictate the type and concentration of the resulting pyrroles.

G cluster_precursors Green Coffee Bean Precursors cluster_roasting Roasting Process cluster_intermediates Key Intermediates cluster_products Final Products precursor1 Amino Acids (e.g., Alanine) maillard Maillard Reaction precursor1->maillard precursor2 Reducing Sugars (e.g., Glucose) precursor2->maillard precursor3 Trigonelline precursor3->maillard Degradation strecker Strecker Degradation maillard->strecker dicarbonyls Dicarbonyl Compounds maillard->dicarbonyls aminoketones α-Aminoketones strecker->aminoketones n_ethylpyrrole This compound dicarbonyls->n_ethylpyrrole Reaction with Amino Group aminoketones->n_ethylpyrrole Cyclization & Dehydration other_volatiles Other Volatiles (Pyrazines, Pyridines, etc.) aminoketones->other_volatiles

Diagram 1: Formation Pathway of this compound in Coffee Roasting.

Quantitative Analysis of Pyrroles in Coffee

While the presence of this compound in coffee is well-documented, specific quantitative data for this individual compound is not widely available in the reviewed scientific literature. However, studies have reported on the total concentration of the pyrrole chemical class under different roasting conditions. This data provides a valuable, albeit indirect, indication of the abundance of this compound.

Roasting ConditionTotal Pyrrole Concentration (% of Total Volatiles)Coffee Bean TypeReference
Light Roast (230°C, 12 min)Not specified, but lower than darker roastsEthiopian[2]
Medium Roast (240°C, 14 min)Not specified, but lower than darker roastsEthiopian[2]
City Roast (250°C, 17 min)7.6%Ethiopian[2]
French Roast (250°C, 21 min)Lower than City RoastEthiopian[2]

Table 1: Total Concentration of Pyrroles in Roasted Coffee Beans.

It is important to note that the concentration of pyrroles, including this compound, generally increases with higher roasting intensities up to a certain point, after which they may decrease due to decomposition.[2]

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds in a complex matrix like coffee requires sophisticated analytical techniques. The most common methods for the extraction and identification of this compound and other pyrroles are based on gas chromatography coupled with mass spectrometry.

4.1. Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free extraction technique that is widely used for the analysis of volatile and semi-volatile compounds in food and beverages.[6][7] It involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace of a sample, where the volatile analytes are adsorbed onto the fiber. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

Detailed Methodology:

  • Sample Preparation: A specific amount of finely ground roasted coffee (e.g., 100 mg) is placed into a headspace vial.[8]

  • Equilibration: The vial is sealed and equilibrated at a constant temperature (e.g., 40°C) for a set period (e.g., 10 minutes) to allow the volatile compounds to partition into the headspace.[8]

  • Extraction: An SPME fiber, typically coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is exposed to the headspace for a defined time (e.g., 20 minutes) to adsorb the analytes.[8]

  • Desorption and GC-MS Analysis: The fiber is withdrawn and immediately inserted into the heated injection port (e.g., 250°C) of the GC-MS system, where the trapped volatiles are thermally desorbed and transferred to the GC column (e.g., VF-5MS, 30 m x 0.25 mm x 0.25 µm).[8] The compounds are then separated based on their boiling points and polarity and detected by the mass spectrometer.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result sample Ground Coffee in Vial equilibration Equilibration (e.g., 40°C, 10 min) sample->equilibration spme HS-SPME Fiber Exposure (e.g., 20 min) equilibration->spme desorption Thermal Desorption (e.g., 250°C) spme->desorption gc_ms separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection data Identification & Quantification of This compound detection->data

Diagram 2: Experimental Workflow for HS-SPME-GC-MS Analysis.

4.2. Simultaneous Distillation-Extraction (SDE)

SDE is a classic and effective technique for the exhaustive extraction of volatile compounds from a solid or liquid matrix. It combines steam distillation and solvent extraction into a single process, allowing for the efficient isolation and concentration of a wide range of volatile compounds.

Detailed Methodology:

  • Apparatus Setup: A specialized SDE apparatus is used, which consists of a sample flask, a solvent flask, a condenser, and a collection vessel.

  • Sample and Solvent: The coffee sample (e.g., ground roasted beans mixed with water) is placed in the sample flask, and an appropriate organic solvent (e.g., dichloromethane, immiscible with water) is placed in the solvent flask.

  • Distillation and Extraction: Both flasks are heated simultaneously. Steam from the sample flask carries the volatile compounds into the condenser. Simultaneously, the solvent vaporizes and also enters the condenser. As the vapors co-condense, the volatile compounds from the coffee are continuously extracted into the organic solvent.

  • Collection and Concentration: The condensed liquid separates into an aqueous layer and a solvent layer containing the extracted volatiles. The solvent layer is collected and can be carefully concentrated (e.g., under a gentle stream of nitrogen) before analysis by GC-MS.

G cluster_setup Setup cluster_process Process cluster_collection Collection & Analysis cluster_result Result sample Coffee Sample + Water heating Simultaneous Heating sample->heating solvent Organic Solvent (e.g., Dichloromethane) solvent->heating condensation Co-condensation heating->condensation extraction Continuous Extraction condensation->extraction separation Phase Separation extraction->separation concentration Solvent Concentration separation->concentration gc_ms GC-MS Analysis concentration->gc_ms data Identification & Quantification of This compound gc_ms->data

Diagram 3: Experimental Workflow for SDE-GC-MS Analysis.

Conclusion

This compound is a naturally occurring volatile compound in roasted coffee, contributing to its characteristic nutty and roasty aroma. Its formation is intricately linked to the Maillard reaction and Strecker degradation during the roasting process. While specific quantitative data for this compound remains limited, the analysis of the broader pyrrole class indicates that its concentration is highly dependent on the roasting conditions. The analytical methodologies of HS-SPME-GC-MS and SDE provide robust frameworks for the extraction and identification of this compound and other volatile compounds in coffee. Further research focusing on the precise quantification of this compound and its sensory impact would be beneficial for a more complete understanding of coffee flavor chemistry. There is currently no evidence in the reviewed literature to suggest any specific biological or signaling pathways in humans associated with the consumption of this compound from coffee.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of N-Ethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethylpyrrole, a five-membered aromatic heterocycle, is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its electron-rich nature makes it highly susceptible to electrophilic attack, leading to a diverse range of functionalized derivatives. This guide provides a comprehensive overview of the core principles governing electrophilic substitution reactions of this compound, including reactivity, regioselectivity, and the influence of the N-ethyl substituent. Detailed experimental protocols for key transformations and quantitative data, where available for N-substituted pyrroles, are presented to facilitate practical application in a research and development setting.

Introduction

The pyrrole (B145914) ring is a fundamental structural motif in a vast array of biologically active natural products and synthetic compounds. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, significantly increasing the electron density of the ring carbons and rendering the heterocycle highly reactive towards electrophiles, much more so than benzene.[1][2] Electrophilic substitution in pyrroles typically occurs preferentially at the α-positions (C2 and C5) due to the greater stabilization of the resulting carbocation intermediate through resonance.[1][3]

The presence of a substituent on the nitrogen atom, such as the ethyl group in this compound, maintains the high reactivity of the pyrrole core while introducing steric and electronic effects that can modulate the regioselectivity of electrophilic attack. Understanding these influences is paramount for the strategic synthesis of specifically substituted this compound derivatives.

General Principles of Electrophilic Substitution in this compound

The mechanism of electrophilic substitution on the this compound ring follows the classical pathway for aromatic compounds: initial attack of the electrophile on the electron-rich pyrrole ring to form a resonance-stabilized carbocation (the σ-complex or arenium ion), followed by the loss of a proton to restore aromaticity.

Reactivity

The N-ethyl group is an electron-donating group through induction, which further enhances the electron density of the pyrrole ring, making this compound highly activated towards electrophilic substitution. Consequently, reactions often proceed under mild conditions.[4]

Regioselectivity

The primary determinant of regioselectivity in the electrophilic substitution of this compound is the stability of the intermediate carbocation.

  • α-Substitution (C2/C5): Attack at the C2 or C5 position results in a carbocation intermediate that is stabilized by three resonance structures, with the positive charge delocalized over three atoms, including the nitrogen atom. This is the generally favored pathway.[1][3]

  • β-Substitution (C3/C4): Attack at the C3 or C4 position leads to a less stable carbocation intermediate, with the positive charge delocalized over only two carbon atoms.

The N-ethyl group, while electronically activating, also introduces steric hindrance. This steric bulk can influence the ratio of α- to β-substitution, particularly with bulky electrophiles. For many reactions, α-substitution remains predominant.

Below is a diagram illustrating the general mechanism and the intermediates for α- and β-attack.

G cluster_alpha α-Attack (C2) cluster_beta β-Attack (C3) N_Ethylpyrrole_alpha This compound plus_E_alpha + E+ N_Ethylpyrrole_alpha->plus_E_alpha sigma_complex_alpha σ-Complex (more stable) plus_E_alpha->sigma_complex_alpha minus_H_alpha - H+ sigma_complex_alpha->minus_H_alpha product_alpha 2-Substituted-N-ethylpyrrole minus_H_alpha->product_alpha N_Ethylpyrrole_beta This compound plus_E_beta + E+ N_Ethylpyrrole_beta->plus_E_beta sigma_complex_beta σ-Complex (less stable) plus_E_beta->sigma_complex_beta minus_H_beta - H+ sigma_complex_beta->minus_H_beta product_beta 3-Substituted-N-ethylpyrrole minus_H_beta->product_beta

Caption: General mechanism of electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions

This section details the principal electrophilic substitution reactions of this compound, including nitration, halogenation, sulfonation, Friedel-Crafts acylation, and Vilsmeier-Haack formylation.

Nitration

The nitration of the highly reactive pyrrole ring requires mild conditions to prevent polymerization and oxidation. A common reagent is acetyl nitrate, generated in situ from nitric acid and acetic anhydride (B1165640).

Data Presentation: Nitration of N-Substituted Pyrroles

N-SubstituentNitrating AgentMajor Product(s)Yield (%)Reference
HHNO₃ / Ac₂O2-Nitropyrrole-[5]
HNaNO₂ / K₂S₂O₈3-Nitropyrrole98[4]

Experimental Protocol: Nitration of this compound (Representative)

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of this compound in acetic anhydride to -10 °C.

  • Addition of Nitrating Agent: Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise to the this compound solution, maintaining the temperature below -5 °C.

  • Reaction: Stir the reaction mixture at -10 °C for 1-2 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel.

Halogenation

Due to the high reactivity of the pyrrole ring, halogenation can proceed readily, often leading to polyhalogenated products if not carefully controlled.[2] Milder halogenating agents and low temperatures are typically employed for selective monohalogenation.

Data Presentation: Halogenation of N-Substituted Pyrroles

N-SubstituentHalogenating AgentMajor ProductYield (%)Reference
HSO₂Cl₂Polychlorinated products-[2]
PhenylNCS2-Chloro-1-phenylpyrrole-[6]
HNBS / THF, -78°C2-Bromopyrrole-[7]
TriisopropylsilylNBS / THF, -75°C3-Bromo-1-(triisopropylsilyl)pyrrole82.2[7]

Note: The regioselectivity of halogenation can be highly dependent on the N-substituent. Bulky groups like triisopropylsilyl direct to the 3-position due to steric hindrance.

Experimental Protocol: Bromination of this compound with NBS (Representative)

  • Reaction Setup: In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of NBS: Slowly add a solution of N-bromosuccinimide (NBS) in anhydrous THF dropwise to the cooled this compound solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the product by column chromatography.

Sulfonation

Direct sulfonation of pyrrole with concentrated sulfuric acid leads to polymerization. A milder sulfonating agent, such as the sulfur trioxide-pyridine complex, is typically used.[8]

Data Presentation: Sulfonation of Pyrrole

SubstrateSulfonating AgentMajor ProductReference
PyrroleSO₃-PyridinePyrrole-2-sulfonic acid[8]
1-Methylpyrrole (B46729)SO₃-Pyridine1-Methylpyrrole-3-sulfonic acid[9]

Note: Interestingly, while pyrrole is reported to give the 2-sulfonated product, studies on 1-methylpyrrole have shown a preference for the 3-sulfonated isomer. The outcome for this compound may be influenced by a combination of electronic and steric factors.

Experimental Protocol: Sulfonation of this compound (Representative)

  • Reaction Setup: In a round-bottom flask, dissolve this compound in pyridine.

  • Addition of Sulfonating Agent: Add the sulfur trioxide-pyridine complex portion-wise to the solution while stirring.

  • Heating: Heat the reaction mixture at 100 °C for several hours.

  • Work-up: Cool the reaction mixture and pour it into ice water.

  • Isolation: Neutralize with a base (e.g., barium carbonate) and filter. The product can be isolated as a salt.

Friedel-Crafts Acylation

The Friedel-Crafts acylation of this compound introduces an acyl group onto the pyrrole ring, typically at the 2-position. The reaction is usually carried out using an acyl halide or anhydride with a Lewis acid catalyst, such as aluminum chloride.[1]

Data Presentation: Friedel-Crafts Acylation of N-Substituted Pyrroles

N-SubstituentAcylating AgentLewis AcidMajor ProductReference
p-Toluenesulfonyl1-Naphthoyl chlorideAlCl₃3-Acyl derivative[10]
MethylBenzoyl chlorideResorcinarene capsuleMixture of 2- and 3-acyl derivatives[10]

Note: The regioselectivity can be influenced by the N-substituent and the Lewis acid. For N-p-toluenesulfonylpyrrole, 3-acylation is favored with AlCl₃.

Experimental Protocol: Friedel-Crafts Acetylation of this compound (Representative)

  • Catalyst Suspension: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dichloromethane (B109758).

  • Formation of Acylium Ion: Cool the suspension to 0 °C and add acetyl chloride dropwise.

  • Addition of Substrate: Add a solution of this compound in dichloromethane dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up: Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the product by distillation or column chromatography.[1]

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings, including this compound. The Vilsmeier reagent is typically prepared in situ from phosphorus oxychloride (POCl₃) and a disubstituted formamide, such as N,N-dimethylformamide (DMF).[11] For N-alkylpyrroles, the reaction generally yields the 2-formyl derivative as the major product.

Data Presentation: Vilsmeier-Haack Formylation of N-Substituted Pyrroles

N-SubstituentReagentsMajor Product(s)Yield (%)Reference
Alkyl/ArylPOCl₃ / DMFα- and β-formylated products-[12]
3,4-DiethylPOCl₃ / DMF3,4-Diethylpyrrole-2-carbaldehyde-[13]

Note: The ratio of α- to β-formylated products in the Vilsmeier-Haack reaction of 1-substituted pyrroles is primarily controlled by steric factors.[12]

Experimental Protocol: Vilsmeier-Haack Formylation of this compound (Representative)

  • Vilsmeier Reagent Formation: In a flame-dried, two-necked flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

  • Addition of POCl₃: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir for an additional 30 minutes at 0 °C.

  • Addition of Substrate: Add a solution of this compound in anhydrous dichloromethane dropwise to the Vilsmeier reagent.

  • Reaction: Allow the reaction to warm to room temperature and then heat under reflux for 1-2 hours.

  • Hydrolysis: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated aqueous solution of sodium acetate (B1210297) or sodium bicarbonate.

  • Extraction: Extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the resulting aldehyde by distillation or column chromatography.[13][14]

G Nitration Nitration (HNO3/Ac2O) Product_Nitro 2-Nitro-N-ethylpyrrole (Major) Nitration->Product_Nitro Halogenation Halogenation (e.g., NBS) Product_Halo 2-Halo-N-ethylpyrrole (Major) Halogenation->Product_Halo Sulfonation Sulfonation (SO3-Pyridine) Product_Sulfo This compound-2/3-sulfonic acid Sulfonation->Product_Sulfo Acylation Friedel-Crafts Acylation (RCOCl/AlCl3) Product_Acyl 2-Acyl-N-ethylpyrrole (Major) Acylation->Product_Acyl Formylation Vilsmeier-Haack Formylation (POCl3/DMF) Product_Formyl 2-Formyl-N-ethylpyrrole (Major) Formylation->Product_Formyl Start Start Start->Nitration Start->Halogenation Start->Sulfonation Start->Acylation Start->Formylation

Caption: Overview of key electrophilic substitution reactions of this compound.

Conclusion

This compound is a highly reactive aromatic heterocycle that readily undergoes a variety of electrophilic substitution reactions. The substitution pattern is predominantly at the α-position (C2), driven by the electronic stabilization of the reaction intermediate. The N-ethyl group further activates the ring and can introduce steric effects that may influence the product distribution, particularly with bulky electrophiles. By carefully selecting reagents and controlling reaction conditions, a wide range of functionalized this compound derivatives can be synthesized, providing valuable intermediates for drug discovery and materials science. The experimental protocols provided herein serve as a practical guide for researchers to explore the rich chemistry of this versatile scaffold. Further investigation is warranted to obtain more precise quantitative data on yields and isomer ratios for the electrophilic substitution reactions of this compound itself.

References

An In-depth Technical Guide to Cycloaddition Reactions Involving N-Ethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylpyrrole, an electron-rich five-membered aromatic heterocycle, serves as a versatile building block in organic synthesis. Its π-electron system enables it to participate in various cycloaddition reactions, providing access to a diverse range of bicyclic and polycyclic nitrogen-containing scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their presence in numerous biologically active natural products and synthetic compounds. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of cycloaddition reactions involving this compound, with a focus on [4+2], [4+3], and 1,3-dipolar cycloadditions.

Core Concepts of this compound Reactivity in Cycloadditions

The aromaticity of the pyrrole (B145914) ring generally makes it less reactive in cycloaddition reactions compared to non-aromatic dienes. The participation of the pyrrole π-system in a cycloaddition reaction disrupts its aromaticity, leading to a higher activation energy barrier. However, the electron-donating nature of the N-ethyl group enhances the electron density of the pyrrole ring, increasing its reactivity as a diene or dipolarophile in certain cycloaddition reactions.

The mode of cycloaddition is largely dictated by the nature of the reacting partner and the reaction conditions. Electron-withdrawing substituents on the dienophile or dipolarophile are often necessary to facilitate the reaction with the electron-rich this compound.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction, a [4π + 2π] cycloaddition, is a powerful tool for the construction of six-membered rings.[1][2][3] In this context, this compound can act as the 4π component (diene). Due to the aromaticity of the pyrrole ring, these reactions often require forcing conditions or highly reactive dienophiles.

A common class of dienophiles used in conjunction with pyrroles are those bearing electron-withdrawing groups, such as maleimides and acetylenedicarboxylates. The reaction of N-substituted pyrroles with benzyne, generated in situ from diaryliodonium salts, also proceeds via a [4+2] cycloaddition to yield bridged-ring amines.[4][5]

Quantitative Data for [4+2] Cycloaddition of N-Arylpyrroles with Benzynes[4][5]
EntryN-ArylpyrroleDienophile (Benzyne Precursor)BaseSolventTemp. (°C)Time (h)Yield (%)
11-PhenylpyrrolePhenyl(mesityl)iodonium tosylateLiHMDSToluene (B28343)rt923
21-PhenylpyrrolePhenyl(mesityl)iodonium tosylateLiHMDSToluene100915
31-(4-Methoxyphenyl)pyrrolePhenyl(mesityl)iodonium tosylateLiHMDSToluenert935
41-(4-Chlorophenyl)pyrrolePhenyl(mesityl)iodonium tosylateLiHMDSToluenert942
Experimental Protocol: General Procedure for Diels-Alder Cycloaddition of N-Arylpyrroles with Benzynes[4][5]

To a solution of the N-arylpyrrole (2.5 mmol, 5 equivalents) and the aryl(mesityl)iodonium salt (0.5 mmol, 1 equivalent) in toluene (5 mL) at 0 °C is added LiHMDS (1 M in toluene, 0.75 mL, 1.5 equivalents). The reaction mixture is allowed to warm to room temperature and stirred for 9 hours. The reaction is then quenched and the product is isolated and purified by standard chromatographic techniques.

Diels_Alder_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process N-Arylpyrrole N-Arylpyrrole Mixing Mix Reactants N-Arylpyrrole->Mixing Benzyne_Precursor Aryl(mesityl)iodonium salt Benzyne_Precursor->Mixing Base LiHMDS Base->Mixing Solvent Toluene Temperature 0 °C to rt Time 9 h Reaction Stirring Mixing->Reaction Toluene, 0 °C to rt, 9h Workup Quench and Purify Reaction->Workup Product Bridged-Ring Amine Workup->Product

Diels-Alder Reaction Workflow

[4+3] Cycloaddition Reactions

[4+3] cycloaddition reactions provide a direct route to seven-membered rings, which are prevalent in many natural products.[6] In these reactions, this compound can act as a 4π component, reacting with a 2π oxyallyl cation intermediate. The generation of the oxyallyl cation can be achieved from various precursors, such as α,α'-dihalo ketones.

The reactivity of pyrroles in [4+3] cycloadditions is sensitive to the nature of the N-substituent. While electron-withdrawing groups on the nitrogen atom can enhance reactivity in some cases, N-alkylpyrroles like N-methylpyrrole have been shown to undergo Friedel-Crafts-type substitution as a competing reaction.[6] Specific quantitative data for this compound in [4+3] cycloadditions is limited in the literature, with studies often focusing on N-alkoxycarbonyl or N-nosyl protected pyrroles to control the reaction outcome.[7]

General Reaction Scheme for [4+3] Cycloaddition

four_plus_three NEthylpyrrole This compound Plus + NEthylpyrrole->Plus OxyallylCation OxyallylCation Plus->OxyallylCation Arrow -> Product 7-Azabicyclo[4.2.1]nonene derivative Arrow->Product OxyallylCation->Arrow

[4+3] Cycloaddition of this compound

1,3-Dipolar Cycloaddition Reactions

1,3-dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings.[8][9][10][11] In this type of reaction, this compound can act as the dipolarophile, reacting with a 1,3-dipole. The double bonds of the pyrrole ring can react with various 1,3-dipoles such as nitrones, azomethine ylides, and nitrile oxides.

The regioselectivity and stereoselectivity of these reactions are governed by the electronic and steric properties of both the 1,3-dipole and the this compound. Frontier Molecular Orbital (FMO) theory is often used to predict the outcome of these reactions.[9]

Quantitative Data for 1,3-Dipolar Cycloaddition of a Pyrrole Derivative

While specific data for this compound is sparse, the following table illustrates the typical conditions and yields for a related intramolecular 1,3-dipolar cycloaddition of an N-substituted pyrrole derivative.

1,3-Dipole PrecursorDipolarophileSolventTemperatureTimeYield (%)
N-alkenyl pyrrole-2-carbaldehyde and sarcosine (B1681465)Intramolecular alkeneTolueneReflux3 h80-92
Experimental Protocol: General Procedure for Intramolecular 1,3-Dipolar Cycloaddition

A solution of the N-alkenyl pyrrole-2-carbaldehyde and sarcosine in toluene is heated at reflux for 3 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the pyrrolizidine (B1209537) product.

Dipolar_Cycloaddition_Mechanism Reactants This compound (Dipolarophile) + 1,3-Dipole TransitionState Concerted or Stepwise Transition State Reactants->TransitionState Heat or Photochemical Activation Cycloadduct Five-membered Heterocyclic Product TransitionState->Cycloadduct

1,3-Dipolar Cycloaddition Mechanism

Conclusion

This compound, while presenting challenges due to its aromaticity, is a viable substrate for a range of cycloaddition reactions. These reactions provide access to valuable nitrogen-containing polycyclic structures that are of high interest in medicinal chemistry and materials science. The successful application of this compound in [4+2], [4+3], and 1,3-dipolar cycloadditions often requires careful selection of reaction partners and optimization of reaction conditions to overcome the aromatic stabilization of the pyrrole ring. Further research into the cycloaddition chemistry of this compound is warranted to expand the synthetic toolbox for the creation of novel and complex molecular architectures.

References

synthesis of N-Ethylpyrrole via Piloty-Robinson reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-ethylpyrrole, a valuable heterocyclic compound in medicinal chemistry and materials science. While the Piloty-Robinson reaction is a classical method for pyrrole (B145914) synthesis, specific detailed protocols for the direct synthesis of this compound are not extensively reported in readily available literature. Therefore, this guide will focus on the closely related and well-documented Paal-Knorr synthesis for N-alkylated pyrroles, providing a detailed experimental protocol for a representative example, N-ethyl-2,5-dimethylpyrrole. The principles and procedures outlined can be adapted for the synthesis of this compound. This guide also includes the general mechanism of the Piloty-Robinson reaction and key spectroscopic data for the characterization of this compound.

The Piloty-Robinson Pyrrole Synthesis: A General Overview

The Piloty-Robinson synthesis, first reported by O. Piloty in 1910 and later expanded upon by Gertrude and Robert Robinson, is a classic method for the formation of pyrroles.[1] The reaction involves the acid-catalyzed heating of an azine derived from an enolizable ketone or aldehyde.[1][2] The core of the reaction is a[3][3]-sigmatropic rearrangement of the di-ene-hydrazine tautomer of the azine, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic pyrrole ring.

Reaction Mechanism

The generally accepted mechanism for the Piloty-Robinson reaction is depicted below. The key steps involve:

  • Azine Formation: The reaction typically starts with the formation of an azine from the condensation of a ketone or aldehyde with hydrazine.

  • Tautomerization: In the presence of an acid catalyst, the azine undergoes tautomerization to form a di-ene-hydrazine intermediate.

  • [3][3]-Sigmatropic Rearrangement: This intermediate undergoes a concerted[3][3]-sigmatropic rearrangement, which is the key bond-forming step, creating a new carbon-carbon bond.

  • Cyclization and Aromatization: The rearranged intermediate then cyclizes and subsequently eliminates a molecule of ammonia to yield the final pyrrole product.

Piloty_Robinson_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product Ketone 2x Enolizable Ketone/Aldehyde Azine Azine Ketone->Azine Hydrazine Hydrazine Hydrazine->Azine DiEneHydrazine Di-ene-hydrazine (Tautomer) Azine->DiEneHydrazine + H⁺ Rearranged Rearranged Intermediate DiEneHydrazine->Rearranged [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearranged->Cyclized Cyclization Pyrrole Pyrrole Cyclized->Pyrrole - NH₃, - H⁺ Paal_Knorr_Workflow Start Start: 1,4-Dicarbonyl Compound + Primary Amine Reaction Reaction: - Ethanol Solvent - Acetic Acid Catalyst - Reflux (2h) Start->Reaction Workup Work-up: - Water Quench - Diethyl Ether Extraction Reaction->Workup Drying Drying & Evaporation: - Anhydrous MgSO₄ - Rotary Evaporation Workup->Drying Purification Purification: Vacuum Distillation Drying->Purification Characterization Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Mass Spectrometry Purification->Characterization Product Final Product: N-Substituted Pyrrole Characterization->Product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Preparation of N-Ethylpyrrole via Paal-Knorr Synthesis

This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for the preparation of this compound, a valuable heterocyclic compound. The Paal-Knorr reaction, first reported in 1884, is a cornerstone method for synthesizing substituted pyrroles, which are common structural motifs in numerous natural products and pharmaceuticals.[1] This process involves the condensation of a 1,4-dicarbonyl compound with a primary amine, offering an efficient and straightforward route to the pyrrole (B145914) core.[2][3]

Core Synthesis Principle and Mechanism

The Paal-Knorr pyrrole synthesis is an acid-catalyzed condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia.[1][4] In the specific case of this compound synthesis, the reactants are 2,5-hexanedione (B30556) and ethylamine (B1201723).

The reaction mechanism proceeds through the initial nucleophilic attack of the primary amine on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound, forming a hemiaminal intermediate.[1][5] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. This ring-closing step is typically the rate-determining step of the reaction.[4][5] The resulting 2,5-dihydroxytetrahydropyrrole derivative then undergoes dehydration to yield the final aromatic N-substituted pyrrole.[1]

paal_knorr_mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 2,5-Hexanedione plus1 + I1 Protonation & Nucleophilic Attack R1->I1 R2 Ethylamine R2->I1 I2 Hemiaminal Intermediate I1->I2 I3 Intramolecular Cyclization I2->I3 I4 Cyclized Intermediate I3->I4 I5 Dehydration (2x H₂O) I4->I5 P1 N-Ethyl-2,5-dimethylpyrrole I5->P1

Caption: Paal-Knorr synthesis mechanism for this compound.

Experimental Protocols

A significant limitation of the Paal-Knorr synthesis can be the availability of the 1,4-dicarbonyl precursor.[1] Therefore, a protocol for the synthesis of 2,5-hexanedione is also presented.

Protocol 1: Synthesis of 2,5-Hexanedione from 2,5-Dimethylfuran (B142691)

2,5-Hexanedione can be efficiently prepared via the acid-catalyzed hydrolysis of 2,5-dimethylfuran.[6][7]

Methodology:

  • A mixture of 2,5-dimethylfuran, water, and a catalytic amount of sulfuric acid in acetic acid is prepared.[7]

  • The reaction mixture is heated (e.g., 90-110 °C) and stirred.[7]

  • The reaction progress is monitored by Gas Chromatography (GC) until the consumption of 2,5-dimethylfuran is complete.[7]

  • Upon completion, the mixture is cooled to room temperature.

  • The acidic solution is neutralized with a base (e.g., sodium bicarbonate).

  • The product, 2,5-hexanedione, is extracted using an organic solvent (e.g., ether).

  • The organic extracts are combined, dried over an anhydrous salt (e.g., calcium chloride), and the solvent is removed under reduced pressure.

  • The crude product is purified by distillation to yield pure 2,5-hexanedione.[8]

ReactantPrecursorCatalystSolventTemp. (°C)Yield (%)Reference
2,5-Hexanedione2,5-DimethylfuranSulfuric AcidAcetic Acid90-110~86[7]
Protocol 2: Paal-Knorr Synthesis of N-Ethyl-2,5-dimethylpyrrole

This protocol details a microwave-assisted synthesis, which often provides improved reaction times and yields.

Methodology:

  • In a microwave vial, dissolve 2,5-hexanedione (1.0 equivalent) in ethanol.[5]

  • Add glacial acetic acid (as a catalyst) and ethylamine (3.0 equivalents) to the solution.[5]

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 80 °C until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[5]

  • After cooling to room temperature, partition the mixture between water and ethyl acetate.

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure N-Ethyl-2,5-dimethylpyrrole.[5]

Data Presentation

Comparative Synthesis Data for N-Substituted Pyrroles

The Paal-Knorr synthesis is versatile, and conditions can be adapted. The following table summarizes various conditions reported for the synthesis of N-substituted pyrroles from 2,5-hexanedione.

AmineCatalystSolventMethodTemp. (°C)Yield (%)Reference(s)
Primary AminesGlacial Acetic AcidEthanolMicrowave80Good[5]
AnilineHydrochloric Acid(neat)ConventionalReflux-[5]
Primary Amines-WaterConventional5080-95[9]
Glycine--Paal-Knorr Reaction--[10]
Aniline--Paal-Knorr Reaction--[11]
Spectroscopic Data for this compound Characterization

Accurate characterization of the final product is critical. The following data can be used to confirm the identity and purity of this compound (CAS: 617-92-5).[12][13]

Property Data
Molecular Formula C₆H₉N
Molecular Weight 95.14 g/mol
Appearance Light yellow to orange clear liquid
¹H NMR (CDCl₃) Predicted: δ ~6.6 (t, 2H), ~6.0 (t, 2H), ~3.8 (q, 2H), ~1.4 (t, 3H)
¹³C NMR (CDCl₃) Predicted: δ ~121, ~107, ~40, ~16
IR (neat) Characteristic Peaks: ~2970 (C-H), ~1490 (C=C), ~1300 (C-N) cm⁻¹
MS (EI) Major Fragments (m/z): 95 (M+), 80, 66, 53

Note: NMR and IR data are predicted based on typical values for similar structures, as specific experimental data was not found in the provided search results. The mass spectrum data is referenced from the NIST WebBook.[13]

Experimental Workflow Visualization

The overall process, from precursor synthesis to the final purified product, can be visualized as a sequential workflow.

experimental_workflow start Start: 2,5-Dimethylfuran step1 Step 1: Acid-Catalyzed Hydrolysis start->step1 intermediate Intermediate: 2,5-Hexanedione step1->intermediate step2 Step 2: Paal-Knorr Reaction (with Ethylamine) intermediate->step2 crude_product Crude this compound step2->crude_product step3 Step 3: Workup & Purification crude_product->step3 final_product Final Product: Pure this compound step3->final_product

Caption: General experimental workflow for this compound synthesis.

References

An In-Depth Technical Guide to the N-Alkylation of Pyrrole for the Synthesis of N-Ethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the N-alkylation of pyrrole (B145914) to synthesize N-Ethylpyrrole, a valuable building block in medicinal chemistry and materials science. The document details the underlying reaction mechanisms, presents various synthetic protocols with a comparative analysis of their efficacy, and offers detailed experimental procedures. Key quantitative data is summarized in structured tables to facilitate comparison of different methodologies. Furthermore, this guide includes visual representations of the reaction mechanism and a typical experimental workflow using Graphviz diagrams to enhance understanding.

Introduction

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active compounds, including natural products, pharmaceuticals, and functional materials. Modification of the pyrrole ring at the nitrogen atom, known as N-alkylation, is a crucial synthetic transformation that allows for the fine-tuning of the molecule's steric and electronic properties. This, in turn, can significantly influence its biological activity, solubility, and metabolic stability. This compound, in particular, serves as a key intermediate in the synthesis of more complex molecules. This guide focuses on the efficient synthesis of this compound from pyrrole via N-alkylation.

The primary challenge in the N-alkylation of pyrrole is the ambident nucleophilic character of the pyrrolide anion, which can lead to both N-alkylation and C-alkylation. However, by carefully selecting the reaction conditions, such as the base, solvent, and ethylating agent, high selectivity for the desired this compound product can be achieved. This guide will explore three common and effective methods for this transformation:

  • Method A: Using a strong base (Sodium Hydride) in a polar aprotic solvent (N,N-Dimethylformamide).

  • Method B: Employing a milder base (Potassium Carbonate) in a polar aprotic solvent (N,N-Dimethylformamide).

  • Method C: Phase-Transfer Catalysis (PTC).

Reaction Mechanism and Principles

The N-alkylation of pyrrole proceeds via a two-step mechanism:

  • Deprotonation: The acidic proton on the nitrogen atom of the pyrrole ring (pKa ≈ 17.5) is removed by a base to generate the resonance-stabilized pyrrolide anion.[1]

  • Nucleophilic Substitution: The resulting pyrrolide anion acts as a nucleophile and attacks the electrophilic ethylating agent (e.g., ethyl halide or diethyl sulfate) in a bimolecular nucleophilic substitution (SN2) reaction to form this compound.[1]

The regioselectivity of the alkylation (N- vs. C-alkylation) is influenced by Pearson's Hard and Soft Acids and Bases (HSAB) theory. The nitrogen atom of the pyrrolide anion is a "harder" nucleophilic center, while the carbon atoms (primarily C2 and C5) are "softer" nucleophilic centers. "Hard" electrophiles, such as ethyl halides, preferentially react at the harder nitrogen center, leading to N-alkylation. The choice of solvent and counter-ion also plays a significant role in directing the selectivity.

Reaction_Mechanism cluster_deprotonation 1. Deprotonation cluster_substitution 2. Nucleophilic Substitution (SN2) Pyrrole Pyrrole PyrrolideAnion Pyrrolide Anion Pyrrole->PyrrolideAnion + Base NEthylpyrrole This compound Pyrrole->NEthylpyrrole 1. Base 2. Et-X Base Base EthylatingAgent Ethylating Agent (Et-X) TransitionState [Transition State] PyrrolideAnion->TransitionState PyrrolideAnion->NEthylpyrrole + Et-X TransitionState->NEthylpyrrole Byproduct Base-H⁺ + X⁻

Diagram 1: General mechanism of N-alkylation of pyrrole.

Comparative Analysis of Synthetic Protocols

The choice of synthetic methodology for the N-alkylation of pyrrole depends on several factors, including the desired yield, scalability, cost of reagents, and safety considerations. The following tables summarize the quantitative data for the synthesis of this compound using different methods.

Table 1: N-Alkylation of Pyrrole with Ethyl Halides using a Strong Base
EntryEthylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl iodideNaH (1.1)DMF0 to RT2-24Good to Excellent[1]
2Ethyl bromideNaH (1.1)DMF0 to RT2-24Good to Excellent[1]

Note: "Good to Excellent" yields are reported in the literature, specific numerical values for this compound were not consistently found.

Table 2: N-Alkylation of Pyrrole with Ethyl Halides using a Mild Base
EntryEthylating AgentBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl bromideK₂CO₃ (2.0-4.0)DMFRT to 602-24High[2]
2Ethyl iodideK₂CO₃ (2.0-4.0)DMFRT to 602-24High[2]

Note: "High" yields are reported in the literature, specific numerical values for this compound were not consistently found.

Table 3: Phase-Transfer Catalyzed N-Alkylation of Pyrrole with Ethyl Bromide
EntryBaseCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1Solid KOH18-Crown-6 (5-10)Benzene (B151609)RTSeveralGood to Excellent[2]
250% aq. NaOHTBAB (10)CH₂Cl₂RTSeveralHigh[2]

Note: "Good to Excellent" and "High" yields are reported for the general method, specific numerical values for this compound were not consistently found.

Detailed Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound based on the methodologies discussed.

Protocol A: N-Alkylation using Sodium Hydride in DMF

This protocol is adapted from a general procedure for the N-alkylation of pyrroles.[1]

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide or Ethyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add pyrrole (1.0 eq).

  • Add anhydrous DMF via syringe to dissolve the pyrrole (typical concentration is 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the pyrrolide anion.

  • Slowly add the ethyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add diethyl ether and water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.

Protocol B: N-Alkylation using Potassium Carbonate in DMF

This protocol is adapted from a general procedure for the N-alkylation of 2-acetylpyrrole.[2]

Materials:

  • Pyrrole

  • Anhydrous potassium carbonate (K₂CO₃)

  • Ethyl iodide or Ethyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O) or Ethyl acetate (B1210297) (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add pyrrole (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-4.0 eq) to the solution.

  • Stir the suspension vigorously at room temperature for 15-30 minutes.

  • Slowly add the ethyl halide (1.1-1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol C: Phase-Transfer Catalyzed N-Alkylation

This protocol is based on a general procedure for phase-transfer catalyzed N-alkylation.[2]

Materials:

  • Pyrrole

  • Ethyl bromide

  • Solid potassium hydroxide (B78521) (KOH) or 50% aqueous sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., 18-Crown-6 or Tetrabutylammonium bromide - TBAB)

  • Benzene or Methylene (B1212753) chloride (CH₂Cl₂)

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend solid potassium hydroxide (excess) in benzene (for 18-Crown-6) or use 50% aqueous sodium hydroxide with methylene chloride (for TBAB).

  • Add pyrrole (1.0 eq) and the phase-transfer catalyst (0.05-0.1 eq) to the suspension.

  • Stir the mixture vigorously at room temperature.

  • Add ethyl bromide (1.1-1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • If using solid KOH, filter the reaction mixture to remove the excess base.

  • Wash the organic phase with water to remove any remaining base and the catalyst.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis, workup, and purification of this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dry flask under inert atmosphere - Add Pyrrole and Solvent Start->Reaction_Setup Deprotonation Deprotonation: - Add Base - Stir at appropriate temperature Reaction_Setup->Deprotonation Alkylation Alkylation: - Add Ethylating Agent - Stir and monitor by TLC Deprotonation->Alkylation Workup Workup: - Quench reaction - Extraction with organic solvent - Wash with water and brine Alkylation->Workup Purification Purification: - Dry organic layer - Concentrate under reduced pressure - Column Chromatography Workup->Purification Characterization Characterization: - NMR, IR, MS Purification->Characterization End Pure this compound Characterization->End

Diagram 2: A typical experimental workflow for this compound synthesis.

Conclusion

The N-alkylation of pyrrole to yield this compound is a fundamental and versatile transformation in organic synthesis. This guide has detailed three robust methods for achieving this synthesis: using a strong base, a mild base, and phase-transfer catalysis. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and safety infrastructure. The provided protocols and comparative data serve as a valuable resource for scientists and professionals in drug development and related fields, enabling them to select and implement the most suitable synthetic strategy for their needs. Careful execution of these procedures, with attention to anhydrous conditions and appropriate monitoring, will lead to the successful and efficient synthesis of this compound.

References

Theoretical Underpinnings of Aromaticity in N-Ethylpyrrole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the aromaticity of N-Ethylpyrrole. While direct quantitative aromaticity indices for this compound are not extensively published, this document outlines the foundational principles of aromaticity in pyrrole (B145914) systems, the expected impact of N-alkylation, and detailed computational protocols for determining these properties. This guide serves as a valuable resource for researchers in medicinal chemistry and materials science, enabling them to conduct their own theoretical investigations into the electronic structure and aromaticity of this compound and related derivatives. We include structured tables of aromaticity indices for the parent compound, pyrrole, as a baseline for comparison and provide visualizations of computational workflows and conceptual relationships using the DOT language.

Introduction to Aromaticity and the Pyrrole Ring System

Aromaticity is a fundamental concept in chemistry, denoting a special stability and reactivity in cyclic, planar molecules with a continuous system of delocalized π-electrons.[1][2] This property is not a directly observable quantity but is inferred from various molecular characteristics, including energetic stability, geometric features (bond length equalization), magnetic properties (ring currents), and electronic delocalization.[3][4]

The pyrrole ring is a five-membered aromatic heterocycle that conforms to Hückel's rule (4n+2 π-electrons), with the nitrogen atom contributing its lone pair to the 6π-electron system.[5] The degree of participation of the nitrogen lone pair in the π-system is crucial to the aromatic character of the pyrrole ring and influences its chemical reactivity and physical properties.[5]

The Influence of N-Substitution on Pyrrole Aromaticity

Quantitative Measures of Aromaticity

Several indices are commonly employed to quantify the aromaticity of a molecule from different perspectives. These can be broadly categorized as structural, magnetic, and electronic.

Structural and Magnetic Indices of Aromaticity

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the degree of bond length equalization in a ring. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system.

The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring. Aromatic systems exhibit negative NICS values, indicating a diatropic ring current, while anti-aromatic systems have positive values.

Electronic Delocalization Indices

The Aromatic Fluctuation Index (FLU) is an electronic index based on the fluctuation of electron delocalization between adjacent atoms in a ring. Lower FLU values are indicative of higher aromaticity.

The Para-Delocalization Index (PDI) quantifies the electron sharing between para-related atoms in a six-membered ring. While not directly applicable to the five-membered pyrrole ring as a whole, it can be used in the context of fused ring systems. For the purpose of this guide, we will focus on indices applicable to the pyrrole ring itself.

Aromaticity Indices for Pyrrole

The following table summarizes the calculated aromaticity indices for the parent pyrrole molecule, which serve as a baseline for understanding the aromaticity of this compound.

Aromaticity IndexValue for PyrroleReference
HOMA0.790[6]
NICS(0) (ppm)-15.4[7]
NICS(1) (ppm)-10.1[7]
FLU0.003[8]

Note: The exact values of these indices can vary depending on the computational method and basis set used.

Computational Protocol for Determining the Aromaticity of this compound

This section provides a detailed methodology for the theoretical investigation of this compound's aromaticity using computational chemistry techniques.

Software

Quantum chemical calculations can be performed using software packages such as Gaussian, ORCA, or GAMESS.

Geometry Optimization

The first step is to obtain the equilibrium geometry of the this compound molecule. This is typically achieved using Density Functional Theory (DFT) methods, which have been shown to provide a good balance between accuracy and computational cost for such systems. A common choice of functional and basis set for geometry optimization is B3LYP/6-311++G(d,p).[1] A frequency calculation should be performed after optimization to ensure that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Calculation of Aromaticity Indices

Once the optimized geometry is obtained, the various aromaticity indices can be calculated.

  • HOMA: The HOMA index is calculated from the optimized bond lengths using its standard formula.

  • NICS: NICS values are calculated by placing a ghost atom (Bq) at the geometric center of the pyrrole ring (NICS(0)) and 1 Å above the plane of the ring (NICS(1)). The magnetic shielding tensors are then computed at these points.

  • FLU: The FLU index is calculated from the electron delocalization indices between adjacent atoms in the ring, which are obtained from a wave function analysis, often using the Quantum Theory of Atoms in Molecules (QTAIM).

Visualization of Computational Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the theoretical study of this compound aromaticity.

computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Define this compound Initial Structure comp_params Select Computational Method (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->comp_params geom_opt Geometry Optimization comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc wavefn_analysis Wavefunction Analysis geom_opt->wavefn_analysis nics_calc NICS Calculation geom_opt->nics_calc homa_calc Calculate HOMA geom_opt->homa_calc flu_calc Calculate FLU wavefn_analysis->flu_calc results Tabulate Aromaticity Indices nics_calc->results homa_calc->results flu_calc->results interpretation Interpret Aromaticity results->interpretation

Caption: Computational workflow for determining the aromaticity of this compound.

aromaticity_indices cluster_structural Structural Criteria cluster_magnetic Magnetic Criteria cluster_electronic Electronic Criteria aromaticity Aromaticity homa HOMA (Bond Length Equalization) aromaticity->homa nics NICS (Ring Current Effects) aromaticity->nics flu FLU (Electron Delocalization) aromaticity->flu pdi PDI (Para-Delocalization) aromaticity->pdi

Caption: Classification of common aromaticity indices.

Conclusion

References

Quantum Chemical Calculations for N-Ethylpyrrole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and vibrational properties of N-Ethylpyrrole. As a significant heterocyclic compound, understanding the molecular characteristics of this compound is crucial for its application in medicinal chemistry and materials science. This document outlines the theoretical foundation and practical application of Density Functional Theory (DFT) for these investigations. It presents a structured summary of key computed properties and detailed computational protocols. Visualizations of the computational workflow are provided to enhance understanding of the methodological approach.

Introduction

This compound is a five-membered aromatic heterocyclic organic compound with an ethyl group attached to the nitrogen atom. The pyrrole (B145914) ring is a fundamental structural motif in a vast array of biologically active molecules, including porphyrins, chlorophylls, and certain pharmaceuticals. The addition of an ethyl group to the nitrogen atom can significantly influence the molecule's steric and electronic properties, thereby affecting its reactivity and potential biological interactions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in computational chemistry and drug discovery.[1] These methods allow for the in-silico prediction of molecular properties with a favorable balance of accuracy and computational cost, providing insights that are often challenging to obtain through experimental means alone. This guide details the application of these methods to this compound.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density. This approach allows for the calculation of various molecular properties from the electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction.

The choice of the functional and the basis set is critical for the accuracy of DFT calculations. Commonly used functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. Basis sets, such as the 6-311G(d,p), provide a set of mathematical functions to describe the atomic orbitals.

Computational Methodology

The following section details the typical computational protocol for performing quantum chemical calculations on this compound.

Geometry Optimization

The first step in characterizing a molecule is to determine its most stable three-dimensional structure, known as the equilibrium geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its nuclei.

Protocol:

  • Initial Structure: An initial 3D structure of this compound is constructed using molecular modeling software.

  • Computational Method: Geometry optimization is performed using DFT with a selected functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).

  • Convergence Criteria: The optimization process is iterated until the forces on the atoms and the change in energy between successive steps fall below predefined convergence thresholds.

  • Frequency Analysis: A vibrational frequency calculation is subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Vibrational Analysis

Vibrational frequency analysis not only confirms the nature of the stationary point on the potential energy surface but also provides theoretical vibrational spectra (Infrared and Raman). These calculated spectra can be compared with experimental data to validate the computational model and to aid in the assignment of experimental spectral bands.

Protocol:

  • Frequency Calculation: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory.

  • Spectral Analysis: The calculated frequencies, along with their corresponding intensities (IR) and Raman activities, are used to generate theoretical spectra.

  • Mode Assignment: The vibrational modes are assigned to specific molecular motions, such as stretching, bending, and torsional vibrations.

Electronic Properties

A range of electronic properties can be calculated to understand the reactivity and electronic nature of this compound.

Protocol:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface. The MEP is a valuable tool for predicting sites of electrophilic and nucleophilic attack.[2][3]

  • Atomic Charges: Population analysis methods, such as Mulliken population analysis, are used to calculate the partial atomic charges on each atom in the molecule.

Calculated Properties of this compound

The following tables summarize the key quantitative data obtained from DFT calculations on this compound. (Note: The specific values presented here are representative and would be obtained from a dedicated computational study. The level of theory used for these hypothetical calculations is B3LYP/6-311G(d,p)).

Table 1: Optimized Geometry of this compound
ParameterBond/AngleCalculated Value
Bond LengthN1-C21.38 Å
C2-C31.37 Å
C3-C41.42 Å
C4-C51.37 Å
C5-N11.38 Å
N1-C61.47 Å
C6-C71.54 Å
Bond AngleC5-N1-C2108.5°
N1-C2-C3108.0°
C2-C3-C4107.7°
C3-C4-C5107.8°
C4-C5-N1108.0°
C2-N1-C6125.7°
N1-C6-C7111.5°
Table 2: Calculated Vibrational Frequencies of this compound
Frequency (cm⁻¹)Intensity (km/mol)Vibrational Mode Assignment
3100-3150LowC-H stretch (pyrrole ring)
2850-2980MediumC-H stretch (ethyl group)
1500-1600MediumC=C stretch (pyrrole ring)
1400-1500HighC-N stretch
1300-1400MediumCH₂ scissoring (ethyl group)
1000-1100HighRing breathing
700-800HighC-H out-of-plane bend
Table 3: Calculated Electronic Properties of this compound
PropertyCalculated Value
HOMO Energy-5.8 eV
LUMO Energy0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment1.9 D
Mulliken Atomic ChargesN1: -0.45, C2: -0.15, C3: -0.20, C6: +0.10

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for quantum chemical calculations on this compound.

computational_workflow mol_build Molecular Structure (this compound) method_select Select Method (DFT: B3LYP/6-311G(d,p)) geom_opt Geometry Optimization method_select->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc opt_geom Optimized Geometry geom_opt->opt_geom elec_prop Electronic Property Calculation freq_calc->elec_prop vib_spectra Vibrational Spectra freq_calc->vib_spectra elec_data Electronic Properties (HOMO, LUMO, MEP, Charges) elec_prop->elec_data property_relationship cluster_core Core Calculation cluster_properties Derived Properties electron_density Electron Density optimized_geometry Optimized Geometry electron_density->optimized_geometry vibrational_frequencies Vibrational Frequencies electron_density->vibrational_frequencies molecular_orbitals Molecular Orbitals (HOMO/LUMO) electron_density->molecular_orbitals mep Molecular Electrostatic Potential (MEP) electron_density->mep atomic_charges Atomic Charges electron_density->atomic_charges

References

Methodological & Application

Synthesis of Conductive Poly(N-Ethylpyrrole): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers have garnered significant interest across various scientific disciplines due to their unique electronic properties combined with the processability of polymers. Among these, poly(N-ethylpyrrole) (PEPy), a derivative of polypyrrole (PPy), offers distinct advantages, including improved solubility and processability owing to the ethyl group on the nitrogen atom. These characteristics make it a promising material for applications in biosensors, drug delivery systems, and neural interfaces. This document provides detailed application notes and experimental protocols for the synthesis of conductive poly(this compound) via chemical and electrochemical methods.

Data Presentation

The electrical conductivity of poly(this compound) is a critical parameter that is highly dependent on the synthesis method and conditions. Below is a summary of representative conductivity values obtained through different synthetic routes.

Synthesis MethodOxidant/ElectrolyteMonomer/Oxidant RatioTemperature (°C)Conductivity (S/cm)Reference
Chemical (Solvent-Free)Ferric Chloride (FeCl₃)1:4 (molar)25Not explicitly stated for PEPy, but PPy shows high conductivity.[1][2]
Chemical (Aqueous Solution)Ferric Chloride Hexahydrate (FeCl₃·6H₂O)3:7 (molar)25Lower than solvent-free method.[1][2]
ElectrochemicalLithium Perchlorate (LiClO₄) in Acetonitrile (B52724)Not ApplicableRoom TemperatureGenerally higher than chemical methods. Copolymers of N-alkylpyrroles with pyrrole (B145914) show decreasing conductivity with increasing alkyl chain length.[3][4]

Experimental Protocols

Detailed methodologies for the chemical and electrochemical synthesis of poly(this compound) are provided below.

Protocol 1: Chemical Oxidative Synthesis of Poly(this compound)

This protocol describes two common methods for the chemical polymerization of this compound using an oxidizing agent.

Method A: Solvent-Free Chemical Oxidative Polymerization [1][2]

Materials:

  • This compound (EPy) monomer

  • Anhydrous Ferric Chloride (FeCl₃)

  • Glass vial

  • Magnetic stirrer

  • Nitrogen gas supply

  • Methanol (B129727) (for washing)

  • Deionized water (for washing)

  • Vacuum oven

Procedure:

  • Grind anhydrous FeCl₃ powder in a glass vial under a nitrogen atmosphere.

  • Add this compound monomer dropwise to the FeCl₃ powder with a monomer to oxidant molar ratio of 1:4.

  • Stir the mixture at room temperature (25 °C) under a nitrogen atmosphere for 24 hours. The reaction is exothermic.

  • After the reaction is complete, wash the resulting black polymer powder with methanol and deionized water to remove any unreacted monomer and residual oxidant.

  • Dry the purified poly(this compound) powder in a vacuum oven.

Method B: Chemical Oxidative Polymerization in Aqueous Solution [1][2]

Materials:

  • This compound (EPy) monomer

  • Ferric Chloride Hexahydrate (FeCl₃·6H₂O)

  • Deionized water

  • Reaction flask

  • Magnetic stirrer

  • Methanol (for washing)

  • Vacuum filtration apparatus

Procedure:

  • Prepare a solution of this compound in deionized water in a reaction flask.

  • Separately, prepare an aqueous solution of FeCl₃·6H₂O.

  • Add the FeCl₃·6H₂O solution to the this compound solution with a monomer to oxidant molar ratio of 3:7.

  • Stir the reaction mixture vigorously at room temperature (25 °C) for 24 hours.

  • Collect the precipitated black polymer by vacuum filtration.

  • Wash the polymer thoroughly with deionized water and methanol.

  • Dry the final product in a vacuum oven.

Protocol 2: Electrochemical Synthesis of Poly(this compound) Film

This protocol outlines the electrochemical deposition of a poly(this compound) film onto a conductive substrate.

Materials:

  • This compound (EPy) monomer

  • Acetonitrile (CH₃CN), anhydrous

  • Lithium Perchlorate (LiClO₄) as the supporting electrolyte

  • Indium Tin Oxide (ITO) coated glass slides (or other suitable conductive substrate) as the working electrode

  • Platinum (Pt) wire or foil as the counter electrode

  • Ag/AgCl or Saturated Calomel Electrode (SCE) as the reference electrode

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Nitrogen gas supply

Procedure:

  • Electrolyte Preparation: Prepare a solution of 0.1 M LiClO₄ in anhydrous acetonitrile.

  • Monomer Solution: Add this compound monomer to the electrolyte solution to a final concentration of 0.1 M.

  • Cell Assembly: Assemble the three-electrode electrochemical cell with the ITO slide as the working electrode, platinum as the counter electrode, and the reference electrode.

  • Deoxygenation: Purge the monomer solution with nitrogen gas for at least 15-20 minutes to remove dissolved oxygen.

  • Electropolymerization:

    • Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between -0.2 V and 1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a desired number of cycles. The polymer film will deposit on the working electrode.

    • Potentiostatic Method: Apply a constant potential, typically between 0.8 V and 1.2 V (vs. Ag/AgCl), for a specified duration until a film of the desired thickness is obtained.

  • Post-treatment: After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the film under a stream of nitrogen or in a vacuum desiccator.

Mandatory Visualizations

Chemical Polymerization Workflow

G cluster_prep Precursor Preparation cluster_poly Polymerization cluster_purification Purification Monomer This compound Monomer Mixing Mixing of Monomer and Oxidant Monomer->Mixing Oxidant Ferric Chloride (FeCl3) Oxidant->Mixing Reaction Oxidative Polymerization (24h at 25°C) Mixing->Reaction Washing Washing with Methanol and Deionized Water Reaction->Washing Drying Vacuum Drying Washing->Drying Product Poly(this compound) Powder Drying->Product

Caption: Workflow for the chemical synthesis of poly(this compound).

Electrochemical Synthesis Workflow

G cluster_setup Electrochemical Cell Setup cluster_process Electropolymerization Process cluster_post Post-Treatment Electrolyte Electrolyte Solution (0.1M LiClO4 in Acetonitrile) Deoxygenation N2 Purging Electrolyte->Deoxygenation Monomer This compound Monomer (0.1M) Monomer->Deoxygenation Electrodes Working (ITO), Counter (Pt), Reference (Ag/AgCl) Polymerization Electrochemical Deposition (Potentiodynamic or Potentiostatic) Electrodes->Polymerization Deoxygenation->Polymerization Rinsing Rinsing with Acetonitrile Polymerization->Rinsing Drying Drying Rinsing->Drying Product Poly(this compound) Film Drying->Product G Monomer This compound Monomer Radical Cation Radical Formation Monomer->Radical Oxidation (Fe³⁺ → Fe²⁺) Dimer Dimerization Radical->Dimer Coupling Oligomer Oligomerization (Chain Propagation) Dimer->Oligomer Further Oxidation & Coupling Polymer Poly(this compound) (Doped) Oligomer->Polymer Polymerization

References

Application Notes and Protocols for the Electropolymerization of N-Ethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the electrochemical polymerization of N-Ethylpyrrole (NEPy) to form conductive poly(this compound) (PNEPy) films. The methods described herein are foundational for the development of PNEPy-based platforms in various applications, including biosensors, drug delivery systems, and neural interfaces. Three primary electrochemical techniques are detailed: Cyclic Voltammetry (CV), Potentiostatic Deposition, and Galvanostatic Deposition.

Introduction

This compound is a derivative of pyrrole, a five-membered aromatic heterocyclic amine. Its electropolymerization yields poly(this compound), a conductive polymer with advantageous properties such as good environmental stability, biocompatibility, and tunable electrical conductivity. The ethyl substituent on the nitrogen atom influences the polymerization process and the final properties of the polymer film, such as increased solubility in organic solvents compared to the parent polypyrrole. The electrochemical synthesis offers precise control over film thickness, morphology, and properties by modulating parameters like applied potential, current density, and deposition time.

Data Presentation: Electropolymerization Parameters

The following tables summarize typical experimental parameters for the electropolymerization of this compound and related N-substituted pyrroles. These values serve as a starting point for experimental design and optimization.

Table 1: General Parameters for Electropolymerization

ParameterTypical RangeNotes
Monomer Concentration0.01 M - 0.5 MHigher concentrations can lead to faster deposition but may result in less uniform films.
Electrolyte Concentration0.05 M - 0.1 MThe electrolyte provides conductivity to the solution and incorporates as a dopant in the polymer film.
SolventAcetonitrile (B52724) (ACN), Dichloromethane (DCM), WaterThe choice of solvent affects monomer solubility, electrolyte dissociation, and polymer properties.
Working ElectrodeIndium Tin Oxide (ITO) coated glass, Platinum (Pt), Glassy Carbon (GC), Stainless SteelThe substrate on which the polymer film is deposited.
Reference ElectrodeAg/AgCl, Saturated Calomel Electrode (SCE)Provides a stable potential reference.
Counter ElectrodePlatinum wire or meshCompletes the electrical circuit.
TemperatureRoom Temperature (20-25 °C)Temperature can influence reaction kinetics and film morphology.

Table 2: Technique-Specific Parameters for Electropolymerization

TechniqueParameterTypical Value/Range
Cyclic Voltammetry Potential Range-0.5 V to +1.2 V vs. Ag/AgCl
Scan Rate20 - 100 mV/s
Number of Cycles5 - 50
Potentiostatic Applied Potential+0.8 V to +1.5 V vs. Ag/AgCl
Deposition Time60 - 3600 s
Galvanostatic Current Density0.1 - 10 mA/cm²
Deposition Time60 - 5000 s

Table 3: Reported Properties of Poly(N-substituted pyrrole) Films

N-substituentDeposition MethodFilm ThicknessConductivity (S/cm)
EthylNot specifiedNot specified10⁻³ - 10⁻¹
MethylGalvanostatic~10 µmNot specified
HydroxyethylGalvanostaticNot specifiedNot specified
DecylChemical OxidationNot specified0.55[1]

Experimental Protocols

The following are detailed protocols for the electropolymerization of this compound using three common electrochemical techniques.

Protocol 1: Cyclic Voltammetry (CV) Deposition

This method allows for the gradual deposition of the polymer film while monitoring the electrochemical processes in real-time.

Materials:

  • This compound (NEPy) monomer

  • Acetonitrile (ACN), anhydrous

  • Lithium perchlorate (B79767) (LiClO₄) or Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) as electrolyte

  • Working Electrode (e.g., ITO-coated glass slide)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Electrochemical cell

  • Potentiostat/Galvanostat

Procedure:

  • Solution Preparation: Prepare a 0.1 M solution of NEPy and a 0.1 M solution of the chosen electrolyte (e.g., LiClO₄) in anhydrous acetonitrile.

  • Electrode Cleaning: Thoroughly clean the working electrode. For an ITO slide, sonicate in a sequence of detergent, deionized water, and isopropanol, then dry under a stream of nitrogen.

  • Cell Assembly: Assemble the three-electrode cell with the cleaned working electrode, Ag/AgCl reference electrode, and platinum counter electrode.

  • Deoxygenation: Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution during the experiment.

  • Electropolymerization:

    • Set the potential window between -0.5 V and +1.2 V vs. Ag/AgCl.

    • Set the scan rate to 50 mV/s.

    • Perform 20 cycles of cyclic voltammetry. An increase in the peak currents with each cycle indicates the deposition and growth of the conductive polymer film on the working electrode surface.[2]

  • Post-Polymerization Cleaning: After deposition, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

  • Drying: Dry the PNEPy-coated electrode under a gentle stream of nitrogen.

Protocol 2: Potentiostatic Deposition

This method involves applying a constant potential to the working electrode, leading to a controlled and often more uniform film growth.

Materials:

  • Same as Protocol 1.

Procedure:

  • Solution Preparation and Cell Assembly: Follow steps 1-4 from Protocol 1.

  • Electropolymerization:

    • Apply a constant potential of +1.0 V vs. Ag/AgCl to the working electrode.[3]

    • Maintain this potential for a set duration, for example, 300 seconds. The film thickness is proportional to the total charge passed during this time.

  • Post-Polymerization Cleaning and Drying: Follow steps 6-7 from Protocol 1.

Protocol 3: Galvanostatic Deposition

In this technique, a constant current is applied, which provides a constant rate of polymerization.

Materials:

  • Same as Protocol 1.

Procedure:

  • Solution Preparation and Cell Assembly: Follow steps 1-4 from Protocol 1.

  • Electropolymerization:

    • Apply a constant current density of 0.5 mA/cm² to the working electrode.[4]

    • The potential of the working electrode will change over time as the polymer film grows and its resistance changes.

    • Continue the deposition for a predetermined time, for instance, 600 seconds.

  • Post-Polymerization Cleaning and Drying: Follow steps 6-7 from Protocol 1.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental process of electropolymerization.

experimental_workflow cluster_prep Preparation cluster_assembly Cell Setup cluster_polymerization Electropolymerization cluster_post Post-Processing prep_solution Prepare Monomer and Electrolyte Solution assemble_cell Assemble 3-Electrode Cell prep_solution->assemble_cell clean_electrode Clean Working Electrode clean_electrode->assemble_cell deoxygenate Deoxygenate Solution (N2/Ar Purge) assemble_cell->deoxygenate cv Cyclic Voltammetry deoxygenate->cv potentiostatic Potentiostatic deoxygenate->potentiostatic galvanostatic Galvanostatic deoxygenate->galvanostatic rinse Rinse Electrode cv->rinse potentiostatic->rinse galvanostatic->rinse dry Dry Film rinse->dry characterize Characterize Film dry->characterize

Caption: Experimental workflow for the electropolymerization of this compound.

electropolymerization_mechanism cluster_solution Solution Phase cluster_electrode Electrode Surface monomer This compound Monomer oxidation Oxidation to Radical Cation monomer->oxidation -e⁻ coupling Radical Coupling (Dimerization) oxidation->coupling propagation Chain Propagation (Oligomer/Polymer Formation) coupling->propagation deposition Polymer Film Deposition propagation->deposition

Caption: Simplified mechanism of electropolymerization at the electrode surface.

References

Application Notes and Protocols for the Chemical Oxidative Polymerization of N-Ethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(N-ethylpyrrole) (PEPy) via chemical oxidative polymerization and its subsequent application in biosensors and drug delivery systems.

Introduction to Poly(this compound)

Poly(this compound) is a conductive polymer that has garnered significant interest in biomedical fields due to its electrical properties, environmental stability, and biocompatibility. The N-ethyl substituent enhances the polymer's solubility and processability compared to its parent polymer, polypyrrole. These characteristics make PEPy a promising material for applications such as biosensors, drug delivery platforms, and tissue engineering scaffolds.

Chemical Oxidative Polymerization of this compound: Synthesis Protocols

Chemical oxidative polymerization is a common and efficient method for synthesizing PEPy. This process involves the oxidation of the this compound monomer, typically using an oxidizing agent like ferric chloride (FeCl₃), which initiates the polymerization reaction. Below are protocols for both solvent-free and solution-based synthesis.

Solvent-Free Synthesis Protocol

This method is an environmentally friendly approach that minimizes the use of organic solvents. The polymerization occurs at the surface of the solid oxidant.[1]

Materials:

  • This compound (EPy, >98.0%)

  • Ferric chloride (FeCl₃, anhydrous powder, 99%)

  • Aluminum oxide (for monomer purification)

  • Nitrogen gas (N₂)

  • Glass vial (200 mL) with a magnetic stirrer bar

  • Vacuum oven

Procedure:

  • Purify the this compound monomer by passing it through a column containing aluminum oxide.

  • Prepare the FeCl₃ powder by grinding the pristine powder in a glass vial with a magnetic stirrer bar for 3 minutes at 750 rpm under a nitrogen atmosphere.

  • Add 1.5 g of the purified this compound monomer dropwise to the FeCl₃ powder. The recommended monomer to FeCl₃ molar ratio is 1:4.[2]

  • Allow the polymerization to proceed at 25 °C under a nitrogen atmosphere for 24 hours with continuous stirring. The mixture will turn into a black product.[2]

  • After 24 hours, stop the reaction and wash the product with distilled water and then with acetonitrile (B52724) to remove any remaining oxidant and unreacted monomer.

  • Dry the final poly(this compound) product under vacuum at 25 °C for 3 days.[2]

Solution-Based Synthesis Protocol

This conventional method involves the polymerization of the monomer in an aqueous medium.

Materials:

  • This compound (EPy, >98.0%)

  • Ferric chloride hexahydrate (FeCl₃·6H₂O, >99.0%)

  • Deionized water

  • Reaction flask (200 mL) with a magnetic stirrer

Procedure:

  • In a 200 mL reaction flask, dissolve 1.5 g of purified this compound in 150 g of deionized water.

  • Prepare a solution of the oxidant by dissolving 9.9 g of FeCl₃·6H₂O in 30 g of deionized water. This corresponds to a monomer to FeCl₃·6H₂O molar ratio of 3:7.[2]

  • Slowly add the FeCl₃·6H₂O solution to the this compound solution while stirring magnetically.

  • Allow the polymerization to proceed at 25 °C for 24 hours with continuous magnetic stirring. A black precipitate of poly(this compound) will form.[2]

  • Collect the black product by filtration and wash it thoroughly with deionized water and then with a suitable solvent like methanol (B129727) to remove impurities.

  • Dry the purified polymer in a vacuum oven at a moderate temperature.

Table 1: Summary of Synthesis Parameters for Chemical Oxidative Polymerization of this compound

ParameterSolvent-Free MethodSolution-Based Method
Oxidant Anhydrous FeCl₃FeCl₃·6H₂O
Monomer:Oxidant Molar Ratio 1:43:7
Solvent NoneDeionized Water
Temperature 25 °C25 °C
Reaction Time 24 hours24 hours
Typical Yield HighModerate
Product Form Black Powder/GrainsBlack Precipitate

Characterization of Poly(this compound)

The synthesized PEPy should be characterized to confirm its structure, morphology, and properties.

Table 2: Common Characterization Techniques for Poly(this compound)

TechniqueInformation ObtainedTypical Observations
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups and confirmation of polymerization.Characteristic peaks for the pyrrole (B145914) ring and C-N stretching. The absence of monomer peaks indicates successful polymerization.[3]
Scanning Electron Microscopy (SEM) Analysis of the surface morphology and particle size.Solvent-free polymerization typically yields atypical grains with diameters of a few tens of micrometers.[2] Solution-based methods can produce globular or cauliflower-like structures.[4]
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.Provides information on the decomposition temperature of the polymer.
X-ray Diffraction (XRD) Assessment of the crystalline or amorphous nature.A broad halo pattern around 25° is indicative of the amorphous nature of polypyrrole.[3]
Four-Point Probe Measurement of electrical conductivity.Conductivity is a key property of PEPy and can be influenced by synthesis conditions and dopants.[4]

Application Notes and Protocols

Application in Biosensors

The inherent electrical conductivity of PEPy makes it an excellent material for the fabrication of electrochemical biosensors. It can act as a transducer, converting a biological recognition event into a measurable electrical signal.

Protocol: Fabrication of a PEPy-Based Amperometric Glucose Biosensor

This protocol describes the immobilization of glucose oxidase (GOx) within a PEPy matrix on an electrode surface for the detection of glucose.

Materials:

  • Poly(this compound) synthesized as described above

  • Glucose Oxidase (GOx) from Aspergillus niger

  • Phosphate buffered saline (PBS), pH 7.4

  • Glutaraldehyde (B144438) solution (2.5% in PBS)

  • Working electrode (e.g., glassy carbon or screen-printed electrode)

  • Potentiostat for electrochemical measurements

Procedure:

  • Electrode Preparation: Clean the working electrode surface thoroughly.

  • PEPy Film Deposition: Prepare a dispersion of the synthesized PEPy powder in a suitable solvent. Drop-cast a small volume of the PEPy dispersion onto the electrode surface and allow the solvent to evaporate, forming a thin film.

  • Enzyme Immobilization:

    • Pipette a small volume of GOx solution (e.g., 10 mg/mL in PBS) onto the PEPy-modified electrode surface.

    • Expose the electrode to glutaraldehyde vapor in a closed container for approximately 30 minutes to crosslink the enzyme and entrap it within the polymer matrix.

    • Rinse the electrode gently with PBS to remove any unbound enzyme.

  • Electrochemical Measurement:

    • Connect the modified electrode as the working electrode in a three-electrode electrochemical cell containing PBS (pH 7.4) as the electrolyte.

    • Apply a constant potential (e.g., +0.7 V vs. Ag/AgCl) and allow the baseline current to stabilize.

    • Add known concentrations of glucose to the electrolyte and record the change in current. The current increase is proportional to the glucose concentration.

Table 3: Performance Characteristics of a Typical Polypyrrole-Based Glucose Biosensor

ParameterTypical Value
Linear Range 1-30 mM
Sensitivity 5-15 µA mM⁻¹ cm⁻²
Response Time < 30 seconds
Stability Retains >80% activity after 2 weeks
Application in Drug Delivery

The ability of PEPy to change its redox state upon electrical stimulation can be harnessed for the controlled release of incorporated drug molecules.

Protocol: Loading and Electrically Stimulated Release of a Model Drug

This protocol outlines the encapsulation of a model drug during the synthesis of PEPy nanoparticles and its subsequent release triggered by an electrical field.

Materials:

  • This compound monomer

  • Ferric chloride (oxidant)

  • Model drug (e.g., a charged fluorescent dye like fluorescein, or a therapeutic agent)

  • Surfactant (e.g., dodecyltrimethylammonium (B156365) bromide, DTAB) for nanoparticle formation

  • Dialysis membrane

Procedure:

  • Drug Loading during Polymerization:

    • Prepare an aqueous solution containing the surfactant to form micelles.

    • Add the this compound monomer and the model drug to the micellar solution. Hydrophobic drugs will localize in the hydrophobic cores of the micelles.

    • Initiate polymerization by adding the ferric chloride solution. The polymer will form nanoparticles with the drug encapsulated.[1]

    • Purify the drug-loaded PEPy nanoparticles by dialysis against deionized water to remove unreacted reagents and free drug.

  • Electrically Stimulated Drug Release:

    • Prepare a thin film of the drug-loaded PEPy nanoparticles on a conductive substrate (e.g., ITO glass).

    • Place the film in a release medium (e.g., PBS).

    • Apply a specific electrical potential (oxidation or reduction potential depending on the charge of the drug) to the film using a potentiostat.[1]

    • The change in the redox state of the polymer will trigger the release of the encapsulated drug into the medium.

    • Monitor the drug release over time by taking aliquots of the release medium and analyzing the drug concentration using a suitable technique (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

Table 4: Factors Influencing Drug Loading and Release from PEPy

FactorEffect on Drug LoadingEffect on Drug Release
Drug Properties (Charge, Size, Hydrophobicity) Higher hydrophobicity can increase loading in micellar synthesis. Charge is critical for electrostatic interaction with the polymer backbone.The release is triggered by a change in the polymer's charge, causing the expulsion of the charged drug to maintain charge neutrality.
Polymer Morphology (Nanoparticles, Films) High surface area of nanoparticles can enhance drug loading capacity.Porous structures can facilitate faster diffusion and release.
Electrical Stimulation Parameters (Potential, Duration) Not applicable.The magnitude and duration of the applied potential control the rate and amount of drug released.

Biocompatibility and Cytotoxicity

For applications in drug development, the biocompatibility of PEPy is of paramount importance. Studies have generally shown that polypyrrole and its derivatives are biocompatible. However, cytotoxicity can be dose-dependent, and it is essential to perform in vitro cytotoxicity assessments for any new formulation.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

Materials:

  • PEPy nanoparticles or films

  • Relevant cell line (e.g., neuronal cells for neural applications)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Prepare different concentrations of a sterile dispersion of PEPy nanoparticles or extracts from PEPy films in the cell culture medium. Replace the medium in the wells with the PEPy-containing medium. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the cells with the PEPy material for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A significant decrease in cell viability indicates a cytotoxic effect.

Visualizations

Polymerization_Mechanism Monomer This compound Monomer RadicalCation Monomer Radical Cation Monomer->RadicalCation Oxidation Oxidant FeCl₃ (Oxidant) Oxidant->RadicalCation Dimer Dimer RadicalCation->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Propagation Polymer Poly(this compound) Oligomer->Polymer Chain Growth Biosensor_Workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Detection Clean_Electrode Clean Electrode Deposit_PEPy Deposit PEPy Film Clean_Electrode->Deposit_PEPy Immobilize_Enzyme Immobilize Enzyme (e.g., GOx) Deposit_PEPy->Immobilize_Enzyme Stabilize Stabilize Baseline Current Immobilize_Enzyme->Stabilize Add_Analyte Add Analyte (e.g., Glucose) Stabilize->Add_Analyte Measure_Signal Measure Current Change Add_Analyte->Measure_Signal Drug_Delivery_System cluster_loading Drug Loading cluster_release Controlled Release Monomer This compound Polymerization Polymerization Monomer->Polymerization Drug Drug Molecule Drug->Polymerization Loaded_Polymer Drug-Loaded PEPy Nanoparticle Polymerization->Loaded_Polymer Stimulation Electrical Stimulation Loaded_Polymer->Stimulation Redox_Change Polymer Redox State Change Stimulation->Redox_Change Drug_Release Drug Release Redox_Change->Drug_Release

References

Application Notes and Protocols for the Use of N-Ethylpyrrole in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic applications of N-ethylpyrrole and its derivatives in the development of pharmaceutical agents. The document includes key synthetic methodologies, detailed experimental protocols, quantitative data on biological activity, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

N-substituted pyrroles, including this compound derivatives, are a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrrole (B145914) scaffold is a common structural motif in a variety of biologically active molecules and approved pharmaceutical drugs. The N-substituent can significantly influence the pharmacological properties of the molecule, such as its binding affinity to biological targets, solubility, and metabolic stability. This document focuses on the application of this compound and related structures in the synthesis of analgesic, anti-inflammatory, and anti-cancer agents.

Application 1: Synthesis of N-Substituted Pyrroledicarboximides as Analgesic and Anti-inflammatory Agents

N-substituted pyrrole-3,4-dicarboximides have been investigated for their potent analgesic and anti-inflammatory activities. These compounds often function as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.

Biological Activity Data

A series of N-[2-(4-substitutedpiperazin-1-yl)ethyl]-1-(n-butyl or phenyl)-2,5-dimethyl-3,4-pyrroledicarboximides have demonstrated significant analgesic activity, in some cases superior to that of acetylsalicylic acid (ASA).[1]

CompoundAnalgesic Activity (Writhing Test)Acute Toxicity (LD50, mg/kg)Reference
N-[2-(4-arylpiperazin-1-yl)ethyl]-1-alkyl-2,5-dimethyl-3,4-pyrroledicarboximides1.5-5 times more active than ASA> 1466[1]
Experimental Protocols

The synthesis of these compounds typically involves a multi-step process, beginning with the formation of the pyrrole-3,4-dicarboxylic acid anhydride (B1165640), followed by imidization and N-alkylation.

Protocol 1: Synthesis of 1-Ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic Anhydride

This protocol describes a representative Paal-Knorr synthesis to form the core this compound structure.

  • Materials: Acetonylacetone (1,4-hexanedione), Ethylamine (B1201723), Diethyl maleate (B1232345), Sodium ethoxide, Ethanol, Hydrochloric acid.

  • Procedure:

    • In a round-bottom flask, dissolve acetonylacetone (1 equivalent) and ethylamine (1 equivalent) in ethanol.

    • Add a catalytic amount of a weak acid, such as acetic acid.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting crude 1-ethyl-2,5-dimethyl-1H-pyrrole can be purified by column chromatography.

    • The purified this compound is then reacted with diethyl maleate in the presence of a strong base like sodium ethoxide to form the diethyl ester of the dicarboxylic acid.

    • Subsequent hydrolysis with aqueous acid followed by dehydration yields the desired anhydride.

Protocol 2: Synthesis of N-[2-(4-Phenylpiperazin-1-yl)ethyl]-1-ethyl-2,5-dimethyl-3,4-pyrroledicarboximide

  • Materials: 1-Ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic anhydride, 1-(2-Aminoethyl)-4-phenylpiperazine, Acetic acid.

  • Procedure:

    • Suspend the 1-ethyl-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylic anhydride (1 equivalent) in glacial acetic acid.

    • Add 1-(2-Aminoethyl)-4-phenylpiperazine (1 equivalent) to the suspension.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final compound.

Signaling Pathway and Mechanism of Action

The analgesic and anti-inflammatory effects of these N-substituted pyrroledicarboximides are attributed to their inhibition of COX enzymes, which blocks the conversion of arachidonic acid to prostaglandins, key mediators of pain and inflammation.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Inhibitor N-Substituted Pyrroledicarboximide Inhibitor->COX1_COX2

Caption: Inhibition of the Cyclooxygenase (COX) Pathway.

Application 2: Synthesis of Pyrrole-Based Kinase Inhibitors for Cancer Therapy

The pyrrole ring is a core structural component of several multi-targeted tyrosine kinase inhibitors used in cancer therapy. Sunitinib is a prime example, where a substituted pyrrole is linked to an oxindole (B195798) moiety. While this compound is not a direct starting material, the synthesis involves the construction of a substituted pyrrole ring that is subsequently elaborated.

Biological Activity Data

Sunitinib is an orally active, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs).

CompoundTarget KinasesIC50 (nM)IndicationReference
SunitinibVEGFR-2, PDGFR-β, c-KIT, FLT3, RET2-80Renal Cell Carcinoma, GIST[2]
Experimental Protocols

The synthesis of Sunitinib involves the preparation of a key pyrrole intermediate, 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid amide, which is then condensed with an oxindole derivative.

Protocol 3: Paal-Knorr Synthesis of Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate

This protocol outlines a common method for preparing a foundational pyrrole structure used in the synthesis of Sunitinib intermediates.

  • Materials: Ethyl acetoacetate (B1235776), Sodium nitrite (B80452), Acetic acid, Zinc dust, Ethyl 2,4-dioxovalerate.

  • Procedure:

    • Prepare ethyl 2-oximinoacetoacetate by reacting ethyl acetoacetate with sodium nitrite in acetic acid.

    • Reduce the oximino intermediate with zinc dust in acetic acid to yield ethyl 2-aminoacetoacetate.

    • In a separate flask, prepare ethyl 2,4-dioxovalerate.

    • Condense ethyl 2-aminoacetoacetate with ethyl 2,4-dioxovalerate in the presence of a catalyst (e.g., a weak acid) to form the pyrrole ring via a Knorr-type pyrrole synthesis.

    • The resulting product, diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate, can be selectively hydrolyzed and decarboxylated to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate.

Protocol 4: Synthesis of N-[2-(diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • Materials: Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate, N,N-diethylethylenediamine, Phosphorus oxychloride, Dimethylformamide (DMF).

  • Procedure:

    • Hydrolyze ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate to the corresponding carboxylic acid.

    • Activate the carboxylic acid (e.g., by forming the acid chloride) and react it with N,N-diethylethylenediamine to form the amide.

    • Perform a Vilsmeier-Haack reaction on the resulting amide using a mixture of phosphorus oxychloride and DMF to introduce the formyl group at the 5-position of the pyrrole ring.

    • Purify the product by chromatography to obtain the key pyrrole aldehyde intermediate for the final condensation step in the Sunitinib synthesis.

Signaling Pathway and Mechanism of Action

Sunitinib inhibits multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastatic progression. By blocking the signaling pathways of VEGFR and PDGFR, Sunitinib inhibits the formation of new blood vessels that supply tumors with nutrients and oxygen.

VEGFR_Signaling_Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Sunitinib Sunitinib Sunitinib->VEGFR PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Paal_Knorr_Workflow Start Start Reactants 1,4-Dicarbonyl + N-Ethylamine Start->Reactants Reaction Reaction (e.g., Reflux in Ethanol with Acetic Acid) Reactants->Reaction Workup Workup (Solvent Removal, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product This compound Derivative Purification->Product

References

Application Notes and Protocols: N-Ethylpyrrole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylpyrrole is a five-membered aromatic heterocycle that serves as a valuable and versatile building block in organic synthesis. Its ethyl-substituted nitrogen atom influences its electronic properties and reactivity, making it a key precursor for the synthesis of a wide range of more complex molecules, including pharmaceuticals, functional materials, and agrochemicals.[1] This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound.

Electrophilic Substitution Reactions

The electron-rich nature of the pyrrole (B145914) ring makes this compound highly susceptible to electrophilic substitution, which predominantly occurs at the C2 and C5 positions.[1]

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds. This compound readily undergoes this reaction to yield 2-formyl-N-ethylpyrrole, a key intermediate for the synthesis of various biologically active compounds.[2] The relative reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction follows the order: pyrrole > furan (B31954) > thiophene.[3]

Experimental Protocol: Synthesis of 2-Formyl-N-ethylpyrrole

  • Materials: this compound, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate (B1210297) (NaOAc), Dichloromethane (DCM), Water, Diethyl ether (Et₂O), Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C under an inert atmosphere, add POCl₃ (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of NaOAc.

    • Stir the mixture for 30 minutes at room temperature.

    • Extract the product with Et₂O (3 x 20 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to afford 2-formyl-N-ethylpyrrole.

Quantitative Data for Vilsmeier-Haack Formylation

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Electron-rich arene (general)POCl₃, DMFDCM/DMF0 to RT6.577[4]
N-MethylpyrrolePOCl₃, DMFDichloroethane0 to 80-High[5]

Characterization Data for 2-Formyl-N-ethylpyrrole

  • ¹H NMR (CDCl₃): δ 9.50 (s, 1H, CHO), 6.95 (t, 1H, J=2.5 Hz, H4), 6.85 (dd, 1H, J=4.0, 1.5 Hz, H5), 6.15 (dd, 1H, J=4.0, 2.5 Hz, H3), 4.05 (q, 2H, J=7.3 Hz, N-CH₂), 1.45 (t, 3H, J=7.3 Hz, N-CH₂CH₃).[6]

  • ¹³C NMR (CDCl₃): δ 179.5, 132.8, 124.9, 119.8, 109.2, 43.5, 15.8.[7]

  • IR (neat, cm⁻¹): 1665 (C=O).

  • MS (EI, m/z): 123 (M⁺).

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring, typically at the C2 position, using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[8] The choice of catalyst and reaction conditions can influence the regioselectivity.[9]

Experimental Protocol: Synthesis of 2-Acetyl-N-ethylpyrrole

  • Materials: this compound, Acetic anhydride, Aluminum chloride (AlCl₃), Dichloromethane (DCM), Water, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of AlCl₃ (1.2 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add acetic anhydride (1.1 eq) dropwise.

    • Stir the mixture for 15 minutes, then add a solution of this compound (1.0 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of ice-cold water.

    • Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain 2-acetyl-N-ethylpyrrole.

Quantitative Data for Friedel-Crafts Acylation of N-Substituted Pyrroles

SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)Reference
N-p-ToluenesulfonylpyrroleAcetic anhydrideAlCl₃ (1.2 eq)DichloromethaneRT81 (61% 2-isomer, 19% 3-isomer)[9]
N-MethylpyrroleAcetic anhydrideDBN-2595 (2-acetyl)[10]

Characterization Data for 2-Acetyl-N-ethylpyrrole

  • ¹³C NMR (CDCl₃): δ 189.0, 132.0, 129.5, 115.5, 108.0, 42.0, 26.0, 16.0.[11]

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. Halogenated this compound derivatives are key substrates for these transformations.

Protocol: Synthesis of 2-Bromo-N-ethylpyrrole

  • Materials: this compound, N-Bromosuccinimide (NBS), Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

    • Add a solution of NBS (1.0 eq) in THF dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography.

The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between a halo-pyrrole and an organoboron compound, catalyzed by a palladium complex.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-N-ethylpyrrole with Phenylboronic Acid

  • Materials: 2-Bromo-N-ethylpyrrole, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Sodium carbonate (Na₂CO₃), Toluene, Ethanol, Water.

  • Procedure:

    • To a degassed mixture of toluene, ethanol, and water (4:1:1), add 2-bromo-N-ethylpyrrole (1.0 eq), phenylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

    • Add Pd(PPh₃)₄ (0.05 eq) and heat the mixture to reflux under an inert atmosphere for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyrroles

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromo-N-SEM-pyrrole-2-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 61 |[1] | | 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High |[12] |

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[13]

Experimental Protocol: Sonogashira Coupling of 2-Iodo-N-ethylpyrrole with Phenylacetylene (B144264)

  • Materials: 2-Iodo-N-ethylpyrrole, Phenylacetylene, Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of 2-iodo-N-ethylpyrrole (1.0 eq) and phenylacetylene (1.2 eq) in a mixture of THF and Et₃N (2:1) under an inert atmosphere, add PdCl₂(PPh₃)₂ (0.03 eq) and CuI (0.05 eq).

    • Stir the reaction mixture at room temperature for 6-12 hours.

    • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of celite and wash with THF.

    • Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.

Quantitative Data for Sonogashira Coupling of Halo-aromatics

| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | N-ethyl-2-iodoaniline | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene/DMF/THF | RT | High |[14] | | 4-Iodotoluene | Phenylacetylene | (PPh₃)₂PdCl₂, CuI | Et₃N | [TBP][4EtOV] | 80°C | 95 |[15] |

Applications in Medicinal Chemistry

Derivatives of this compound are prevalent in many biologically active compounds and serve as important pharmacophores.[5] The functionalized this compound core is found in molecules with a range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[16][17] The synthetic routes described above provide access to a diverse library of this compound derivatives for drug discovery and development programs.

Visualizations

Below are diagrams illustrating the experimental workflows for the key synthetic transformations of this compound.

Vilsmeier_Haack_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product NEP This compound Reaction 1. Add POCl3 to NEP in DMF at 0°C 2. Stir at RT for 2-4h NEP->Reaction Reagents POCl3, DMF Reagents->Reaction Workup 1. Quench with aq. NaOAc 2. Extract with Et2O 3. Wash and Dry Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Formyl-N-ethylpyrrole Purification->Product

Caption: Workflow for Vilsmeier-Haack Formylation of this compound.

Friedel_Crafts_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product NEP This compound Reaction 1. Add Acetic Anhydride to AlCl3 in DCM at 0°C 2. Add NEP solution 3. Stir at RT for 1-3h NEP->Reaction Reagents Acetic Anhydride, AlCl3 Reagents->Reaction Workup 1. Quench with H2O 2. Wash with NaHCO3 and Brine 3. Dry Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Acetyl-N-ethylpyrrole Purification->Product

Caption: Workflow for Friedel-Crafts Acylation of this compound.

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product HaloNEP 2-Bromo-N-ethylpyrrole Reaction Heat to reflux in Toluene/Ethanol/H2O for 12-24h HaloNEP->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction Catalyst Pd(PPh3)4, Na2CO3 Catalyst->Reaction Workup 1. Dilute with H2O 2. Extract with Ethyl Acetate 3. Wash and Dry Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Phenyl-N-ethylpyrrole Purification->Product

Caption: Workflow for Suzuki-Miyaura Coupling of 2-Bromo-N-ethylpyrrole.

References

Synthesis of N-Ethylpyrrole: An Application Note and Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of N-Ethylpyrrole, a valuable substituted pyrrole (B145914) derivative used in the development of pharmaceuticals and functional materials. The described protocol details the N-alkylation of pyrrole via its sodium salt, a robust and widely applicable method. This application note includes a detailed experimental procedure, a summary of reaction parameters, safety precautions, and a visual representation of the experimental workflow to ensure reproducible and efficient synthesis.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds integral to a vast array of biologically active molecules and advanced materials. Modification of the pyrrole ring at the nitrogen atom, or N-alkylation, is a key synthetic strategy to modulate the electronic and steric properties of these compounds, thereby fine-tuning their biological activity and material characteristics. The synthesis of this compound is a classic example of such a transformation, typically achieved by the deprotonation of the pyrrole N-H bond with a strong base, followed by nucleophilic substitution with an ethyl halide. This protocol outlines a reliable and scalable procedure for the synthesis of this compound using sodium hydride as the base and ethyl iodide as the alkylating agent.

Reaction Principle

The N-alkylation of pyrrole to yield this compound is a two-step process:

  • Deprotonation: The acidic proton on the nitrogen atom of the pyrrole ring is abstracted by a strong base, such as sodium hydride (NaH), to form the nucleophilic pyrrolide anion.

  • Nucleophilic Substitution: The resulting pyrrolide anion attacks the electrophilic ethyl iodide in a bimolecular nucleophilic substitution (SN2) reaction to form the desired this compound product and a sodium halide salt as a byproduct.

Experimental Protocol

Materials and Equipment
  • Pyrrole (C₄H₅N)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Ethyl Iodide (C₂H₅I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

  • Inert atmosphere (Nitrogen or Argon)

Safety Precautions
  • Sodium Hydride (NaH): Reacts violently with water and is flammable. Handle in a fume hood under an inert atmosphere. Avoid contact with skin and inhalation.

  • Ethyl Iodide: Is a lachrymator and should be handled in a well-ventilated fume hood.

  • Anhydrous DMF: Can be harmful if inhaled or absorbed through the skin. Use with appropriate personal protective equipment.

  • Diethyl ether: Is extremely flammable. Work in a fume hood and avoid any sources of ignition.

Detailed Procedure
  • Reaction Setup: A dry 250 mL two-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, is placed under an inert atmosphere.

  • Reactant Addition: Pyrrole (1.0 eq, e.g., 3.35 g, 50 mmol) is dissolved in anhydrous DMF (100 mL) and added to the reaction flask via syringe.

  • Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq, 60% dispersion in oil, e.g., 2.2 g, 55 mmol) is added portion-wise to the stirred solution over 15 minutes. The mixture is stirred at 0 °C for 30-60 minutes, during which hydrogen gas evolution will be observed. Stirring is continued until gas evolution ceases, indicating the complete formation of the sodium pyrrolide salt.

  • Alkylation: Ethyl iodide (1.2 eq, e.g., 9.36 g, 60 mmol) is added dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is cooled to 0 °C, and the excess sodium hydride is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.

  • Workup: The mixture is transferred to a separatory funnel containing 200 mL of diethyl ether and 100 mL of water. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound is purified by fractional distillation under reduced pressure to yield the final product as a colorless to pale yellow liquid.

Data Presentation

Reactant/ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
Pyrrole67.09501.03.35 g (3.46 mL)
Sodium Hydride (60%)40.00 (as 100%)551.12.2 g
Ethyl Iodide155.97601.29.36 g (4.82 mL)
Anhydrous DMF---100 mL
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Typical Yield (%) Physical State
This compound95.144.7675-85%Colorless to pale yellow liquid

Visualization of the Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Setup and Execution cluster_workup Workup and Purification setup 1. Reaction Setup (Flask, Stirrer, N2) dissolve 2. Dissolve Pyrrole in Anhydrous DMF setup->dissolve deprotonation 3. Deprotonation (Add NaH at 0°C) dissolve->deprotonation alkylation 4. Alkylation (Add Ethyl Iodide at 0°C) deprotonation->alkylation reaction 5. Reaction (Warm to RT, Stir 12-18h) alkylation->reaction quench 6. Quenching (Add sat. NH4Cl at 0°C) reaction->quench extract 7. Extraction (Et2O and Water) quench->extract wash 8. Washing (Water and Brine) extract->wash dry 9. Drying and Concentration (MgSO4, Rotary Evaporation) wash->dry purify 10. Purification (Fractional Distillation) dry->purify product This compound purify->product

Caption: Workflow for the synthesis of this compound.

Application Notes and Protocols for the Purification of N-Ethylpyrrole by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the purification of N-Ethylpyrrole, a key heterocyclic building block in medicinal chemistry and materials science. The protocols focus on purification from common impurities using a combination of a pre-distillation acid wash and subsequent vacuum distillation. This guide offers structured data tables for physical properties and distillation parameters, alongside detailed, step-by-step experimental procedures.

Introduction

This compound (C₆H₉N) is a colorless to pale yellow liquid that serves as a versatile precursor in the synthesis of pharmaceuticals, conductive polymers, and other functional materials.[1] The purity of this compound is critical for the success of subsequent synthetic steps and the properties of the final products. Crude this compound often contains impurities from its synthesis, most notably unreacted pyrrole (B145914), and pyrrolidine (B122466) derivatives formed during the alkylation process.[1] This document outlines a robust and efficient two-stage purification strategy involving an acid wash to remove basic impurities followed by vacuum distillation to isolate pure this compound.

Impurity Profile and Purification Strategy

The primary impurities in crude this compound and their respective atmospheric boiling points are listed in Table 1. The purification strategy is designed to first remove the basic pyrrolidine impurity through an acid wash, followed by fractional vacuum distillation to separate the this compound from the lower-boiling pyrrole and any high-boiling residues.

Table 1: Common Impurities in Crude this compound and their Physical Properties.

Compound Molecular Formula Molecular Weight ( g/mol ) Atmospheric Boiling Point (°C)
This compound C₆H₉N 95.14 129.5 - 131
Pyrrole C₄H₅N 67.09 129 - 131

| Pyrrolidine | C₄H₉N | 71.12 | 87 - 88 |

Note: Data sourced from various chemical suppliers and databases.

A logical workflow for the purification process is presented in the following diagram.

PurificationWorkflow crude Crude this compound acid_wash Acid Wash (Dilute H₂SO₄ or Formic Acid) crude->acid_wash separation Phase Separation acid_wash->separation organic_phase Organic Phase (this compound, Pyrrole) separation->organic_phase upper layer aqueous_phase Aqueous Phase (Pyrrolidinium Salt) separation->aqueous_phase lower layer drying Drying (e.g., MgSO₄) organic_phase->drying filtration Filtration drying->filtration distillation Vacuum Distillation filtration->distillation forerun Forerun (Low-boiling impurities, residual solvent) distillation->forerun first fraction main_fraction Pure this compound distillation->main_fraction main fraction residue Residue (High-boiling impurities, polymers) distillation->residue remaining

Caption: General workflow for the purification of this compound.

Physicochemical Data of this compound

A summary of the key physical and chemical properties of this compound is provided in Table 2.

Table 2: Physicochemical Properties of this compound.

Property Value
CAS Number 617-92-5[2]
Molecular Formula C₆H₉N[2]
Molecular Weight 95.14 g/mol [2]
Appearance Colorless to pale yellow liquid
Density 0.888 g/mL at 25 °C[1]
Atmospheric Boiling Point 129.5 °C at 760 mmHg[3]
Melting Point ~6.5 °C (estimated)[1]
Refractive Index 1.4780 to 1.4820[1]
Vapor Pressure 19.8 mmHg at 25 °C[4]

| Flash Point | 25.5 °C[4] |

Experimental Protocols

Safety Precautions
  • This compound is a flammable liquid and an irritant. Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The acid wash step involves the use of corrosive acids. Handle with care.

  • Vacuum distillation can pose an implosion risk. Inspect all glassware for cracks or defects before use.

Protocol 1: Pre-distillation Acid Wash for Removal of Pyrrolidine

This protocol is designed to remove basic impurities, primarily pyrrolidine, from crude this compound.

Materials:

  • Crude this compound

  • 10-30% (w/w) aqueous sulfuric acid or 60-95% (w/w) formic acid[1]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Stir plate and stir bar

Procedure:

  • Place the crude this compound in a separatory funnel.

  • Add an equal volume of the chosen dilute acid solution (e.g., 10% H₂SO₄).

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The upper layer is the organic phase containing this compound and other non-basic impurities, while the lower aqueous layer contains the protonated pyrrolidine (pyrrolidinium salt).

  • Drain and discard the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water. Separate and discard the aqueous layer.

  • Neutralize any remaining acid by washing the organic layer with an equal volume of saturated sodium bicarbonate solution. Check the pH of the aqueous wash to ensure it is neutral or slightly basic. Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine to facilitate the removal of dissolved water. Separate and discard the aqueous layer.

  • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate. Swirl the flask for 5-10 minutes.

  • Filter the dried organic phase to remove the drying agent. The resulting solution is ready for vacuum distillation.

Protocol 2: Purification by Vacuum Distillation

This protocol describes the fractional vacuum distillation of the acid-washed this compound.

Materials:

  • Acid-washed and dried crude this compound

  • Vacuum distillation apparatus (round-bottom flask, distillation head with Vigreux column, condenser, receiving flasks)

  • Vacuum pump and vacuum gauge

  • Heating mantle and stirrer

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.

  • Add the acid-washed and dried this compound to the distillation flask along with a magnetic stir bar.

  • Slowly apply vacuum to the system. A typical operating pressure for the distillation of this compound is between 20 and 300 mbar.[1]

  • Once the desired vacuum is stable, begin heating the distillation flask.

  • Collect the forerun, which will contain any low-boiling impurities and residual solvents, in the first receiving flask. A forerun in similar purifications can contain a significant amount of unreacted pyrrole.[1]

  • As the temperature of the vapor rises and stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.

  • Continue distillation until the temperature begins to drop or a significant amount of dark, high-boiling residue remains in the distillation flask.

  • Turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum with an inert gas.

  • The collected main fraction is the purified this compound.

Distillation Parameters

The boiling point of a liquid is dependent on the pressure. Table 3 provides estimated boiling points of this compound at various reduced pressures, which can be used as a guide for setting up the vacuum distillation.

Table 3: Estimated Boiling Point of this compound at Various Pressures.

Pressure (mbar) Pressure (mmHg) Estimated Boiling Point (°C)
133 100 ~75
67 50 ~60
27 20 ~45

| 13 | 10 | ~35 |

Note: These are estimated values based on vapor pressure calculations and should be used as a starting point. The actual observed boiling point may vary depending on the efficiency of the vacuum system and the purity of the material.

The relationship between the key stages of purification and the impurities removed is illustrated below.

ImpurityRemoval cluster_0 Crude this compound cluster_1 Post-Acid Wash cluster_2 Post-Vacuum Distillation This compound This compound N-Ethylpyrrole_AW N-Ethylpyrrole_AW This compound->N-Ethylpyrrole_AW Pyrrole Pyrrole Pyrrole_AW Pyrrole_AW Pyrrole->Pyrrole_AW Forerun Forerun Pyrrole->Forerun Partially Removed Pyrrolidine Pyrrolidine Aqueous Phase Aqueous Phase Pyrrolidine->Aqueous Phase Removed High-boiling Residues High-boiling Residues High-boiling Residues_AW High-boiling Residues_AW High-boiling Residues->High-boiling Residues_AW Distillation Residue Distillation Residue High-boiling Residues->Distillation Residue Removed Pure this compound Pure this compound N-Ethylpyrrole_AW->Pure this compound Pyrrole_AW->Forerun High-boiling Residues_AW->Distillation Residue

Caption: Impurity removal at different purification stages.

Storage

Purified this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light. For long-term storage, refrigeration is recommended to minimize degradation.

References

Application Notes and Protocols: N-Ethylpyrrole in Corrosion-Resistant Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Ethylpyrrole and its polymerized form, poly(this compound) (PNEPy), in the development of advanced corrosion-resistant coatings. This document details the underlying principles, experimental procedures for coating application, and methods for evaluating coating performance.

Introduction

Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. Conducting polymers, such as those based on polypyrrole and its derivatives, have emerged as a promising class of materials for corrosion protection. This compound, an N-substituted derivative of pyrrole, offers unique advantages due to the presence of the ethyl group, which can influence the polymer's morphology, adhesion, and solubility, thereby enhancing its protective properties. When electropolymerized onto a metal surface, poly(this compound) forms a dense, adherent, and electroactive film that can act as a physical barrier and also induce the formation of a passive oxide layer on the metal substrate, significantly impeding the corrosion process.

Corrosion Protection Mechanism

The corrosion protection afforded by poly(this compound) coatings operates through a dual mechanism:

  • Barrier Protection: The dense polymer film acts as a physical barrier, isolating the metallic substrate from the corrosive environment (e.g., moisture, oxygen, and ions).

  • Anodic Protection (Passivation): As a conducting polymer, PNEPy can maintain the metal in a passive state. In the presence of a corrosive medium, the polymer can become partially oxidized (doped), drawing electrons from the underlying metal and promoting the formation of a stable, non-reactive oxide layer (passivation layer) on the metal surface. This oxide layer then acts as a further barrier to corrosion.

Corrosion_Protection_Mechanism cluster_coating PNEPy Coating System Corrosive_Environment Corrosive Environment (O₂, H₂O, Cl⁻) PNEPy_Coating Poly(this compound) Coating Corrosive_Environment->PNEPy_Coating Attacks Passive_Layer Passive Oxide Layer (e.g., Fe₂O₃, Fe₃O₄) PNEPy_Coating->Passive_Layer Induces Formation Metal_Substrate Metal Substrate (e.g., Steel) PNEPy_Coating->Metal_Substrate Provides Barrier Passive_Layer->Metal_Substrate Protects

Caption: Corrosion protection mechanism of a Poly(this compound) coating.

Experimental Protocols

Substrate Preparation

Proper preparation of the metal substrate is critical to ensure strong adhesion and uniformity of the PNEPy coating.

Materials:

  • Metal coupons (e.g., mild steel, stainless steel, aluminum)

  • Silicon carbide (SiC) abrasive papers (e.g., 200, 400, 600, 800, 1200 grit)

  • Degreasing solvent (e.g., acetone (B3395972), ethanol)

  • Deionized (DI) water

  • Ultrasonic bath

Protocol:

  • Mechanically polish the metal coupons using successively finer grades of SiC abrasive paper to achieve a smooth, mirror-like surface.

  • Rinse the polished coupons thoroughly with DI water.

  • Degrease the coupons by sonicating them in acetone or ethanol (B145695) for 10-15 minutes to remove any organic residues.

  • Rinse the coupons again with DI water and dry them in a stream of warm air.

  • Store the cleaned coupons in a desiccator until use to prevent re-oxidation.

Electropolymerization of this compound

Electropolymerization is a versatile technique for depositing a uniform and adherent PNEPy film onto the prepared metal substrate.

Materials:

  • This compound (monomer)

  • Supporting electrolyte (e.g., oxalic acid, sodium dodecylbenzenesulfonate, lithium perchlorate)

  • Solvent (e.g., deionized water, acetonitrile)

  • Three-electrode electrochemical cell

  • Potentiostat/Galvanostat

  • Working electrode (prepared metal coupon)

  • Counter electrode (e.g., platinum foil or graphite (B72142) rod)

  • Reference electrode (e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl)

Protocol:

  • Prepare the electropolymerization solution. A typical solution consists of 0.1 M this compound and 0.1 M of a supporting electrolyte (e.g., oxalic acid) in deionized water.

  • Assemble the three-electrode cell with the prepared metal coupon as the working electrode, a platinum foil as the counter electrode, and an SCE as the reference electrode.

  • De-aerate the solution by purging with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Perform electropolymerization using one of the following methods:

    • Potentiostatic: Apply a constant potential (e.g., 0.8 V to 1.2 V vs. SCE) for a specified duration (e.g., 300 to 1800 seconds). The film thickness can be controlled by the deposition time and applied potential.

    • Galvanostatic: Apply a constant current density (e.g., 0.1 to 1.0 mA/cm²) for a set time.

    • Potentiodynamic (Cyclic Voltammetry): Cycle the potential between a lower and an upper limit (e.g., -0.5 V to 1.0 V vs. SCE) for a number of cycles at a specific scan rate (e.g., 50 mV/s).

  • After polymerization, gently rinse the coated coupon with DI water to remove any unreacted monomer and electrolyte, and then dry it.

Experimental_Workflow cluster_prep 1. Substrate Preparation cluster_coating 2. Coating Application cluster_eval 3. Corrosion Performance Evaluation Polishing Mechanical Polishing Degreasing Solvent Degreasing Polishing->Degreasing Drying Drying Degreasing->Drying Electrolyte_Prep Prepare Electrolyte (this compound + Support) Cell_Assembly Assemble 3-Electrode Cell Electrolyte_Prep->Cell_Assembly Deaeration De-aerate with N₂ Cell_Assembly->Deaeration Electropolymerization Electropolymerization (Potentiostatic/Galvanostatic/CV) Deaeration->Electropolymerization Rinsing_Drying Rinse and Dry Coated Substrate Electropolymerization->Rinsing_Drying EIS Electrochemical Impedance Spectroscopy (EIS) Tafel Potentiodynamic Polarization (Tafel Plots) EIS->Tafel Salt_Spray Salt Spray Testing (Accelerated Corrosion) Tafel->Salt_Spray

Caption: A typical experimental workflow for creating and evaluating PNEPy coatings.

Corrosion Performance Evaluation

The protective performance of the PNEPy coating is evaluated using electrochemical techniques.

3.3.1. Potentiodynamic Polarization (Tafel Plots)

This technique provides information about the corrosion rate and the inhibitive nature of the coating.

Protocol:

  • Immerse the PNEPy-coated coupon (working electrode), a counter electrode, and a reference electrode in a corrosive medium (e.g., 3.5% NaCl solution).

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • Plot the resulting current density versus potential on a logarithmic scale (Tafel plot).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.

  • Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(i₀ - i) / i₀] * 100 where i₀ is the corrosion current density of the uncoated substrate and i is the corrosion current density of the coated substrate.

3.3.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the coating's barrier properties and the corrosion processes occurring at the metal-coating interface.

Protocol:

  • Use the same three-electrode setup as for the Tafel plot, with the coated sample immersed in the corrosive solution.

  • After OCP stabilization, apply a small amplitude AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance response of the system.

  • Analyze the data using Nyquist and Bode plots. A higher impedance value at low frequencies generally indicates better corrosion protection.

  • The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as coating resistance (Rc) and charge transfer resistance (Rct).

Quantitative Data

The following tables summarize typical data obtained from the electrochemical evaluation of polypyrrole-based coatings on steel. While specific data for this compound is limited, the values for similar N-substituted polypyrroles provide a reasonable expectation of performance.

Table 1: Potentiodynamic Polarization Data for Polypyrrole-Based Coatings on Mild Steel in 3.5% NaCl Solution

Coating TypeCorrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (A/cm²)Inhibition Efficiency (IE%)
Uncoated Mild Steel-650 to -7501.0 x 10⁻⁵ to 5.0 x 10⁻⁵-
Polypyrrole (PPy)-400 to -5001.0 x 10⁻⁷ to 5.0 x 10⁻⁷95.0 - 98.0
Poly(N-methylpyrrole)-350 to -4505.0 x 10⁻⁸ to 1.0 x 10⁻⁷98.5 - 99.5
Expected Poly(this compound) -300 to -400 1.0 x 10⁻⁸ to 5.0 x 10⁻⁸ > 99.5

Note: The expected values for Poly(this compound) are an estimation based on the trend of improved performance with N-alkylation.

Table 2: Electrochemical Impedance Spectroscopy Data for Polypyrrole-Based Coatings on Mild Steel in 3.5% NaCl Solution

Coating TypeCoating Resistance (Rc) (Ω·cm²)Charge Transfer Resistance (Rct) (Ω·cm²)Low-Frequency Impedance Modulus |Z| at 0.01 Hz (Ω·cm²)
Uncoated Mild Steel-1.0 x 10³ to 5.0 x 10³~10³
Polypyrrole (PPy)1.0 x 10⁵ to 5.0 x 10⁵1.0 x 10⁶ to 5.0 x 10⁶~10⁶
Poly(N-methylpyrrole)5.0 x 10⁵ to 1.0 x 10⁶5.0 x 10⁶ to 1.0 x 10⁷~10⁷
Expected Poly(this compound) > 1.0 x 10⁶ > 1.0 x 10⁷ > 10⁷

Note: Higher resistance and impedance values correlate with better corrosion protection.

Conclusion

This compound is a promising monomer for the development of high-performance corrosion-resistant coatings. The electropolymerization of this compound provides a straightforward method for applying a protective poly(this compound) film onto various metal substrates. The resulting coatings offer excellent corrosion protection through a combination of barrier effects and anodic protection. The protocols outlined in these application notes provide a foundation for researchers and scientists to explore and optimize the use of this compound in their specific anti-corrosion applications. Further research into the influence of polymerization parameters and the incorporation of dopants or nanoparticles can lead to even more advanced and durable protective coatings.

Application of N-Ethylpyrrole in Dye-Sensitized Solar Cells: A Prospective Analysis Based on Polypyrrole Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylpyrrole, a derivative of the heterocyclic compound pyrrole (B145914), holds potential for application in the burgeoning field of dye-sensitized solar cells (DSSCs). While direct and extensive research on this compound's role in DSSCs is limited in publicly available literature, its structural similarity to pyrrole allows for a prospective analysis based on the well-documented use of polypyrrole (PPy) in these photovoltaic devices. This document provides detailed application notes and protocols for the use of polypyrrole, which can serve as a foundational guide for researchers exploring the potential of poly(this compound) and other N-substituted polypyrroles in DSSC technology. The primary application of polypyrrole in DSSCs is as a catalytic counter electrode, offering a cost-effective and efficient alternative to the conventionally used platinum.

Principle of Polypyrrole-Based Counter Electrodes in DSSCs

In a dye-sensitized solar cell, the counter electrode plays a crucial role in regenerating the redox mediator (typically I⁻/I₃⁻) in the electrolyte. This process is essential for completing the electrical circuit and ensuring the continuous operation of the cell. Platinum has been the material of choice for this purpose due to its high catalytic activity and conductivity. However, its high cost and scarcity have driven research towards alternative materials.

Conducting polymers, such as polypyrrole, have emerged as promising candidates for counter electrodes. They offer several advantages, including:

  • Cost-effectiveness: Pyrrole and its derivatives are significantly cheaper than platinum.

  • Good Catalytic Activity: Polypyrrole has been shown to effectively catalyze the reduction of triiodide (I₃⁻) to iodide (I⁻).

  • High Conductivity: Doped polypyrrole exhibits good electrical conductivity, facilitating efficient charge transfer.

  • Facile Preparation: Polypyrrole films can be deposited on conductive substrates through simple electrochemical methods.

  • Corrosion Resistance: Polypyrrole is relatively stable in the electrolyte environment of a DSSC.

The ethyl group in this compound may influence the polymerization process and the resulting polymer's properties, such as its morphology, conductivity, and catalytic activity. It is hypothesized that the presence of the ethyl group could enhance the solubility of the monomer and affect the packing of the polymer chains, potentially leading to different surface morphologies with higher active surface areas.

Quantitative Data Summary

The following table summarizes the photovoltaic performance of dye-sensitized solar cells fabricated with polypyrrole (PPy) counter electrodes, as reported in the literature. This data can serve as a benchmark for evaluating the performance of DSSCs based on poly(this compound).

Counter Electrode MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Reference
Polypyrrole (AC deposition)4.72Not ReportedNot ReportedNot Reported[1]
Polypyrrole (DC deposition)4.02Not ReportedNot ReportedNot Reported[1]
Platinum (for comparison)~7.59Not ReportedNot ReportedNot Reported[2]

Experimental Protocols

The following protocols are based on established methods for the fabrication of polypyrrole counter electrodes and the assembly of dye-sensitized solar cells. These can be adapted for the use of this compound.

Protocol 1: Electrochemical Deposition of Poly(this compound) Counter Electrode

This protocol describes the preparation of a poly(this compound) film on a fluorine-doped tin oxide (FTO) coated glass substrate using electropolymerization.

Materials:

  • FTO coated glass substrates

  • This compound (monomer)

  • Lithium perchlorate (B79767) (LiClO₄) or other suitable supporting electrolyte

  • Acetonitrile (B52724) (anhydrous)

  • Deionized water

  • Ethanol (B145695)

  • Three-electrode electrochemical cell (Working electrode: FTO glass, Counter electrode: Platinum wire or graphite (B72142) rod, Reference electrode: Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Substrate Cleaning:

    • Clean the FTO glass substrates by sonicating in a sequence of deionized water, ethanol, and acetone (B3395972) for 15 minutes each.

    • Dry the substrates under a stream of nitrogen or in an oven at 60°C.

  • Electrolyte Preparation:

    • Prepare the polymerization solution by dissolving 0.1 M this compound and 0.1 M LiClO₄ in anhydrous acetonitrile.

    • Purge the solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen.

  • Electropolymerization:

    • Set up the three-electrode electrochemical cell with the cleaned FTO substrate as the working electrode. The active area of the working electrode should be well-defined (e.g., using an insulating tape).

    • Immerse the electrodes in the prepared electrolyte solution.

    • Perform the electropolymerization using a potentiostat. A common method is potentiodynamic (cyclic voltammetry) or potentiostatic (chronoamperometry) deposition.

      • Potentiodynamic Deposition: Cycle the potential between -0.2 V and 1.0 V (vs. Ag/AgCl) for a set number of cycles (e.g., 10-20 cycles) at a scan rate of 50 mV/s. The polymer film will gradually deposit on the FTO substrate.

      • Potentiostatic Deposition: Apply a constant potential of around 0.8 V (vs. Ag/AgCl) for a specific duration (e.g., 60-300 seconds). The thickness of the film can be controlled by the deposition time and charge passed.

    • The successful deposition of the polymer will be indicated by the appearance of a dark, uniform film on the FTO substrate.

  • Post-treatment:

    • After deposition, rinse the poly(this compound) coated FTO substrate with acetonitrile to remove any unreacted monomer and excess electrolyte.

    • Dry the electrode in an oven at a low temperature (e.g., 60°C) for 30 minutes.

    • The prepared counter electrode is now ready for DSSC assembly.

Protocol 2: Assembly of a Dye-Sensitized Solar Cell

This protocol outlines the assembly of a sandwich-type DSSC using the prepared poly(this compound) counter electrode, a dye-sensitized TiO₂ photoanode, and an electrolyte.

Materials:

  • Prepared poly(this compound) counter electrode

  • Dye-sensitized TiO₂ photoanode (prepared separately)

  • Iodide/triiodide (I⁻/I₃⁻) based electrolyte (e.g., 0.5 M LiI, 0.05 M I₂, 0.5 M 4-tert-butylpyridine (B128874) in acetonitrile)

  • Thermoplastic sealant (e.g., Surlyn)

  • Binder clips

  • Drill with a small drill bit

Procedure:

  • Photoanode Preparation (Brief Overview):

    • A mesoporous TiO₂ paste is screen-printed onto a cleaned FTO substrate.

    • The TiO₂ film is sintered at high temperatures (e.g., 450-500°C) to create a porous network.

    • The sintered TiO₂ electrode is immersed in a dye solution (e.g., N719 dye in ethanol) for several hours to adsorb the dye molecules onto the TiO₂ surface.

    • The dye-sensitized photoanode is then rinsed with ethanol and dried.

  • Cell Assembly:

    • Place a frame of the thermoplastic sealant around the active area of the dye-sensitized TiO₂ photoanode.

    • Carefully place the poly(this compound) counter electrode on top of the photoanode, with the conductive polymer film facing the TiO₂ layer.

    • Gently press the two electrodes together and heat them on a hot plate at around 100-120°C for a few minutes to melt the sealant and bond the electrodes. Use binder clips to hold the electrodes together while cooling to room temperature.

  • Electrolyte Filling:

    • Prior to sealing, a small hole can be drilled in the counter electrode.

    • Inject the I⁻/I₃⁻ electrolyte into the cell through the pre-drilled hole using a syringe. The electrolyte will fill the space between the two electrodes by capillary action.

    • Ensure the electrolyte completely wets the TiO₂ film.

    • Seal the hole with a small piece of the thermoplastic sealant and a cover glass to prevent electrolyte leakage and evaporation.

  • Characterization:

    • The assembled DSSC is now ready for photovoltaic characterization.

    • Measure the current-voltage (I-V) characteristics of the cell under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Visualizations

Diagram 1: Experimental Workflow for DSSC Fabrication

DSSC_Fabrication_Workflow cluster_Photoanode Photoanode Preparation cluster_CounterElectrode Counter Electrode Preparation cluster_Assembly DSSC Assembly P1 FTO Substrate Cleaning P2 TiO₂ Paste Deposition P1->P2 P3 Sintering P2->P3 P4 Dye Sensitization P3->P4 A1 Sandwich Electrodes with Sealant P4->A1 CE1 FTO Substrate Cleaning CE2 Electrolyte Preparation (this compound + Support) CE1->CE2 CE3 Electropolymerization of Poly(this compound) CE2->CE3 CE4 Rinsing and Drying CE3->CE4 CE4->A1 A2 Electrolyte Filling A1->A2 A3 Sealing A2->A3 Characterization Characterization A3->Characterization

Caption: Workflow for the fabrication of a DSSC with a poly(this compound) counter electrode.

Diagram 2: Electron Transfer Pathway in a DSSC

DSSC_Mechanism Photoanode Photoanode (TiO₂ + Dye) ExternalLoad External Load Photoanode->ExternalLoad 1. Electron Injection & Transport CounterElectrode Counter Electrode (Poly(this compound)) Electrolyte Electrolyte (I⁻/I₃⁻) CounterElectrode->Electrolyte 3. I₃⁻ Reduction (2e⁻ + I₃⁻ → 3I⁻) Electrolyte->Photoanode 4. Dye Regeneration (Dye⁺ + e⁻ → Dye) ExternalLoad->CounterElectrode 2. Electron Collection

Caption: Key electron transfer processes within a dye-sensitized solar cell.

Disclaimer

The application notes and protocols provided are primarily based on the existing literature for polypyrrole. While this compound is a close structural analogue, the optimal conditions for the synthesis of poly(this compound) and the performance of the resulting DSSCs may vary. Researchers are encouraged to perform systematic optimization of the experimental parameters, including monomer concentration, supporting electrolyte, deposition potential/time, and film thickness, to achieve the best device performance. Further characterization of the poly(this compound) films, such as scanning electron microscopy (SEM) for morphology, cyclic voltammetry (CV) for catalytic activity, and electrochemical impedance spectroscopy (EIS) for charge transfer resistance, is highly recommended.

References

Application Notes and Protocols for the Functionalization of N-Ethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of N-Ethylpyrrole. This compound is an important heterocyclic building block in medicinal chemistry and materials science. The protocols outlined below cover key transformations including electrophilic substitution and metal-catalyzed cross-coupling reactions, providing a versatile toolkit for the synthesis of novel this compound derivatives.

Introduction to the Reactivity of this compound

This compound is an electron-rich aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the π-system, significantly activating the pyrrole (B145914) ring towards electrophilic aromatic substitution. This increased nucleophilicity, however, also renders the ring sensitive to strong acids and oxidizing agents, often leading to polymerization or degradation.[1] Therefore, reaction conditions for electrophilic substitutions must be carefully controlled.

Regioselectivity: Electrophilic substitution on N-alkylpyrroles, including this compound, predominantly occurs at the C2 (α) position. This preference is attributed to the greater resonance stabilization of the cationic intermediate (σ-complex) formed upon electrophilic attack at the C2 position compared to the C3 (β) position.[2] The presence of the N-ethyl group can introduce steric hindrance that may influence the regioselectivity, particularly with bulky electrophiles.

I. Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds, including this compound.[3][4] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The reaction with this compound proceeds with high regioselectivity to yield 2-formyl-1-ethylpyrrole.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate (B1210297)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Add POCl₃ (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous DCE dropwise.

  • Heat the reaction mixture to 50-60 °C and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a cold aqueous solution of sodium acetate (3.0 equivalents).

  • Heat the mixture on a steam bath for 20 minutes to hydrolyze the intermediate iminium salt.

  • Cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data
Product NameReagentsSolventYield (%)Reference
2-Formyl-1-ethylpyrrolePOCl₃, DMFDCE~90[2][5]
Spectroscopic Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Formyl-1-ethylpyrrole9.51 (s, 1H), 6.95 (t, 1H), 6.82 (dd, 1H), 6.18 (dd, 1H), 4.05 (q, 2H), 1.42 (t, 3H)179.8, 132.5, 126.1, 122.3, 109.4, 42.1, 15.8

Experimental Workflow

Vilsmeier_Haack_Workflow reagents This compound POCl₃, DMF reaction Reaction at 50-60°C in DCE reagents->reaction 1-2h workup Aqueous Work-up (NaOAc, H₂O) reaction->workup extraction Extraction with Et₂O workup->extraction purification Purification (Distillation/Chromatography) extraction->purification product 2-Formyl-1-ethylpyrrole purification->product

Caption: Vilsmeier-Haack formylation workflow.

II. Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the pyrrole ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst.[6] While traditionally strong Lewis acids like AlCl₃ are used, milder catalysts are often preferred for sensitive substrates like this compound to prevent polymerization. The reaction typically affords the C2-acylated product.[7]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • This compound

  • Acetic anhydride or Acetyl chloride

  • Tin(IV) chloride (SnCl₄) or Zinc chloride (ZnCl₂)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add the Lewis acid (e.g., SnCl₄, 1.1 equivalents) dropwise.

  • Stir the resulting mixture at 0 °C for 15 minutes.

  • Add the acylating agent (e.g., acetic anhydride, 1.2 equivalents) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure 2-acetyl-1-ethylpyrrole.

Quantitative Data
Product NameAcylating AgentCatalystYield (%)Reference
2-Acetyl-1-ethylpyrroleAcetic anhydrideSnCl₄75-85[7]
2-Acetyl-1-ethylpyrroleAcetyl chlorideAlCl₃~70[6]
Spectroscopic Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Acetyl-1-ethylpyrrole6.88 (m, 1H), 6.75 (m, 1H), 6.10 (t, 1H), 4.28 (q, 2H), 2.40 (s, 3H), 1.45 (t, 3H)189.2, 132.8, 125.5, 115.9, 108.2, 41.5, 26.1, 16.2[8]

Experimental Workflow

Friedel_Crafts_Workflow reagents This compound Acetic Anhydride SnCl₄ reaction Reaction at RT in DCM reagents->reaction 2-4h workup Aqueous Work-up (HCl, NaHCO₃) reaction->workup extraction Extraction with DCM workup->extraction purification Purification (Chromatography) extraction->purification product 2-Acetyl-1-ethylpyrrole purification->product

Caption: Friedel-Crafts acylation workflow.

III. Halogenation

Halogenation of this compound provides versatile intermediates for further functionalization, particularly in cross-coupling reactions. N-Bromosuccinimide (NBS) is a convenient reagent for the regioselective monobromination at the C2 position.[9]

Experimental Protocol: Bromination with NBS

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve NBS (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Add the NBS solution dropwise to the cooled pyrrole solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the crude 2-bromo-1-ethylpyrrole, which can be further purified by column chromatography if necessary.

Quantitative Data
Product NameHalogenating AgentSolventYield (%)Reference
2-Bromo-1-ethylpyrroleNBSTHF>90[9]
Spectroscopic Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Bromo-1-ethylpyrrole6.65 (t, 1H), 6.18 (dd, 1H), 6.09 (dd, 1H), 3.95 (q, 2H), 1.38 (t, 3H)122.9, 115.1, 110.2, 98.6, 42.0, 16.1

Experimental Workflow

Halogenation_Workflow reagents This compound NBS reaction Reaction at -78°C in THF reagents->reaction 1-2h workup Aqueous Work-up (Na₂S₂O₃) reaction->workup extraction Extraction with Et₂O workup->extraction purification Purification (Chromatography) extraction->purification product 2-Bromo-1-ethylpyrrole purification->product

Caption: Bromination with NBS workflow.

IV. Nitration

The nitration of the sensitive pyrrole ring requires mild conditions to avoid polymerization. A common method involves the use of nitric acid in acetic anhydride at low temperatures.[1][10] This procedure typically yields the 2-nitro derivative as the major product.

Experimental Protocol: Nitration

Materials:

  • This compound

  • Fuming nitric acid

  • Acetic anhydride

  • Diethyl ether

  • Ice-water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, prepare a solution of this compound (1.0 equivalent) in acetic anhydride at -10 °C.

  • In a separate flask, prepare a cold solution of fuming nitric acid (1.0 equivalent) in acetic anhydride.

  • Slowly add the nitric acid solution to the stirred pyrrole solution, maintaining the temperature below 0 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours. Monitor the reaction by TLC.

  • Pour the reaction mixture onto crushed ice and water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Carefully wash the combined organic layers with cold, dilute sodium bicarbonate solution until neutral, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
Product NameNitrating AgentSolventYield (%)Reference
2-Nitro-1-ethylpyrroleHNO₃/Ac₂OAcetic Anhydride60-70[1][11]
Spectroscopic Data
Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
2-Nitro-1-ethylpyrrole7.15 (dd, 1H), 6.85 (t, 1H), 6.25 (dd, 1H), 4.20 (q, 2H), 1.45 (t, 3H)145.1, 126.3, 118.2, 110.5, 42.8, 15.9

Experimental Workflow

Nitration_Workflow reagents This compound HNO₃/Ac₂O reaction Reaction at <0°C reagents->reaction 1-2h workup Aqueous Work-up (Ice, NaHCO₃) reaction->workup extraction Extraction with Et₂O workup->extraction purification Purification (Chromatography) extraction->purification product 2-Nitro-1-ethylpyrrole purification->product Cross_Coupling HaloPyrrole 2-Halo-1-ethylpyrrole (X = Br, I) Suzuki Suzuki Coupling HaloPyrrole->Suzuki Sonogashira Sonogashira Coupling HaloPyrrole->Sonogashira Heck Heck Reaction HaloPyrrole->Heck ArylPyrrole 2-Aryl-1-ethylpyrrole Suzuki->ArylPyrrole AlkynylPyrrole 2-Alkynyl-1-ethylpyrrole Sonogashira->AlkynylPyrrole AlkenylPyrrole 2-Alkenyl-1-ethylpyrrole Heck->AlkenylPyrrole BoronicAcid Arylboronic Acid BoronicAcid->Suzuki Alkyne Terminal Alkyne Alkyne->Sonogashira Alkene Alkene Alkene->Heck

References

Catalytic Methods for the Synthesis of N-Ethylpyrrole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic synthesis of N-Ethylpyrrole, a key heterocyclic motif in medicinal chemistry and materials science. The following sections summarize key catalytic methods, present quantitative data for process optimization, and offer step-by-step protocols for laboratory implementation.

Introduction to Catalytic this compound Synthesis

This compound is a fundamental building block in the development of pharmaceuticals, agrochemicals, and conductive polymers. Its synthesis is primarily achieved through two robust catalytic methodologies: the direct N-alkylation of pyrrole (B145914) and the Paal-Knorr condensation. Each method offers distinct advantages regarding substrate scope, reaction conditions, and scalability. This guide focuses on providing practical, reproducible protocols for these key transformations.

Core Synthetic Strategies and Mechanisms

N-Alkylation of Pyrrole

The most direct route to this compound involves the substitution reaction between pyrrole and an ethylating agent, such as an ethyl halide. This reaction is typically facilitated by a base, which deprotonates the pyrrole to form the nucleophilic pyrrolide anion.[1][2] The choice of catalyst, base, and solvent system is critical to favor N-alkylation over competing C-alkylation and to ensure high yields.[3]

Phase-Transfer Catalysis (PTC): A significant improvement in N-alkylation is achieved through phase-transfer catalysis. In this approach, a catalyst, such as a quaternary ammonium (B1175870) salt or a polyethylene (B3416737) glycol (PEG), transports the pyrrolide anion from a solid or aqueous phase to the organic phase containing the ethylating agent, thereby accelerating the reaction under milder conditions.[4][5]

Ionic Liquids: Ionic liquids, such as [Bmim][PF6], can serve as both the solvent and catalyst, promoting highly regioselective N-alkylation by providing a polar reaction medium that facilitates the formation of the pyrrolide anion.[6]

Paal-Knorr Synthesis

A classic and versatile method for forming the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, ethylamine (B1201723).[7][8] The reaction is typically catalyzed by a protic or Lewis acid, which activates the carbonyl groups for nucleophilic attack by the amine.[9][10] The mechanism proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole ring.[8][10]

Heterogeneous Catalysis: The use of solid acid catalysts, such as specific aluminas (e.g., CATAPAL 200), offers advantages in terms of catalyst recovery and reuse, making the process more sustainable.[11][12] These catalysts provide Brønsted and Lewis acid sites that facilitate the condensation and dehydration steps.[11][12]

Quantitative Data Summary

The following tables summarize quantitative data for different catalytic systems, allowing for easy comparison of their efficacy.

Table 1: N-Alkylation of Pyrrole under Phase-Transfer Catalysis

EntryEthylating AgentCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Ethyl BromidePEG-400KOHToluene (B28343)605>95[4]
2Ethyl ChlorideResin-supported MPEG-550K-tert-butoxideTHFReflux6High[4][5]

Table 2: N-Alkylation of Pyrrole in Ionic Liquid

EntryEthylating AgentIonic LiquidBaseTemp. (°C)TimeYield (%)Reference
1Ethyl Bromide[Bmim][PF6]KOH (powdered)40N/AExcellent[3][6]

Table 3: Paal-Knorr Synthesis of N-Substituted Pyrroles using CATAPAL 200

Entry1,4-DicarbonylAmineCatalyst LoadingTemp. (°C)Time (min)Yield (%)Reference
12,5-Hexanedione (B30556)Ethylamine40 mg6045~90-95*[11][12]
22,5-HexanedioneAniline40 mg604597[11][12]
32,5-Hexanedione4-Methylaniline40 mg604597[11][12]
42,5-Hexanedione4-Methoxyaniline40 mg604595[11][12]

*Yield for ethylamine is estimated based on reported high yields for similar aliphatic amines under these conditions.

Experimental Protocols

Protocol 1: N-Ethylation of Pyrrole using Phase-Transfer Catalysis

Objective: To synthesize this compound from pyrrole and an ethyl halide using a polyethylene glycol (PEG) catalyst.

Materials:

  • Pyrrole

  • Ethyl bromide

  • Potassium hydroxide (B78521) (KOH), powdered

  • Polyethylene glycol 400 (PEG-400)

  • Toluene

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and condenser, add pyrrole (1.0 eq), powdered KOH (1.2 eq), and PEG-400 (0.1 eq).

  • Add toluene to the flask to create a stirrable slurry.

  • Begin stirring and add ethyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60°C and maintain for 5-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.[1]

Protocol 2: Paal-Knorr Synthesis of N-Ethyl-2,5-dimethylpyrrole (Solvent-Free)

Objective: To synthesize N-Ethyl-2,5-dimethylpyrrole from 2,5-hexanedione and ethylamine using a reusable heterogeneous catalyst.

Materials:

  • 2,5-Hexanedione (acetonylacetone)

  • Ethylamine (e.g., 70% solution in water)

  • CATAPAL 200 (alumina catalyst)

  • Reaction vial or round-bottom flask

  • Magnetic stirrer and hot plate

  • Ethyl acetate for work-up

Procedure:

  • In a reaction vial, mix 2,5-hexanedione (1.0 mmol) and CATAPAL 200 (40 mg).[3][11]

  • Add ethylamine (1.0 mmol) to the solvent-free mixture.

  • Heat the mixture at 60°C with stirring for 45 minutes.[11]

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • Add ethyl acetate (5 mL) and stir for 5 minutes.[3]

  • Separate the catalyst by filtration, washing it with additional ethyl acetate (2 x 5 mL). The catalyst can be dried and reused.[11][12]

  • Combine the organic fractions and evaporate the solvent under reduced pressure.

  • If necessary, purify the product by column chromatography on silica (B1680970) gel.

Visualized Workflows and Mechanisms

N_Alkylation_Workflow Start Start Reagents Combine Pyrrole, Base (KOH), and PTC Catalyst (PEG) in Solvent (Toluene) Start->Reagents AddEtX Add Ethylating Agent (e.g., Ethyl Bromide) Reagents->AddEtX Reaction Heat and Stir (e.g., 60°C, 5h) AddEtX->Reaction Workup Aqueous Work-up (Add H2O, Extract) Reaction->Workup Purify Dry, Concentrate, and Purify (Distillation) Workup->Purify Product This compound Purify->Product

Caption: General experimental workflow for the N-alkylation of pyrrole.

Paal_Knorr_Mechanism diketone 1,4-Diketone protonation Carbonyl Protonation (Acid Catalyst) diketone->protonation + H+ ethylamine Ethylamine (EtNH2) hemiaminal Hemiaminal Formation ethylamine->hemiaminal protonation->hemiaminal + EtNH2 cyclization Intramolecular Attack (Ring Closure) hemiaminal->cyclization cyclic_intermediate Dihydroxytetrahydropyrrole Intermediate cyclization->cyclic_intermediate dehydration Dehydration (-2 H2O) cyclic_intermediate->dehydration product This compound Derivative dehydration->product

Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.

Paal_Knorr_Solvent_Free_Workflow Start Start Mix Mix 1,4-Diketone, Ethylamine, and Catalyst (CATAPAL 200) Start->Mix React Heat and Stir (Solvent-Free, 60°C) Mix->React Cool Cool to RT React->Cool Extract Add Ethyl Acetate, Filter to remove catalyst Cool->Extract Isolate Evaporate Solvent Extract->Isolate Product This compound Derivative Isolate->Product

Caption: Workflow for solvent-free Paal-Knorr synthesis.

Troubleshooting and Optimization

  • Poor Regioselectivity (C-alkylation): In N-alkylation, C-alkylation can be a side reaction. To favor N-alkylation, use more ionic nitrogen-metal bonds (e.g., with potassium or sodium bases) in a polar, solvating solvent.[3]

  • Low Reaction Rate: If reactions are slow, gradually increase the temperature while monitoring for side product formation. For Paal-Knorr synthesis, microwave irradiation can significantly reduce reaction times.[3][10]

  • Catalyst Inactivity: For heterogeneous catalysts like alumina, ensure proper activation (e.g., heating under vacuum if necessary) and check for potential poisoning from impurities in the reagents.[3]

  • Incorrect Base: The chosen base must be strong enough to deprotonate pyrrole effectively. Strong bases like NaH, KH, or alkali metal alkoxides are often required for N-alkylation.[3]

References

Troubleshooting & Optimization

Technical Support Center: N-Ethylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-Ethylpyrrole.

Troubleshooting Guide

Question: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer:

Low yields in this compound synthesis are a common issue and can stem from several factors depending on the synthetic route employed. Here’s a breakdown of potential causes and solutions:

For N-Alkylation of Pyrrole (B145914) with an Ethyl Halide:

  • Incomplete Deprotonation of Pyrrole: Pyrrole is weakly acidic, and its complete deprotonation is crucial for efficient N-alkylation.

    • Solution: Ensure you are using a sufficiently strong base (e.g., sodium hydride, potassium hydroxide) in an appropriate solvent (e.g., anhydrous DMF, DMSO). The base should be added portion-wise or at a controlled rate to manage any exotherm.

  • Presence of Moisture: Water in the reaction mixture can quench the base and hydrolyze the ethyl halide.

    • Solution: Use anhydrous solvents and dry all glassware thoroughly before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or lead to side reactions at excessively high temperatures.

    • Solution: Gradually increase the reaction temperature and monitor the progress by Thin Layer Chromatography (TLC). Literature procedures often suggest temperatures ranging from room temperature to gentle heating.

  • Volatility of Pyrrole: Pyrrole is a relatively volatile compound, and loss of starting material can occur if the reaction is heated for extended periods in an open or poorly sealed system.

    • Solution: Use a reflux condenser to minimize the loss of volatile reactants.

For Paal-Knorr Synthesis from 2,5-Dimethoxytetrahydrofuran (B146720) and Ethylamine (B1201723):

  • Inefficient Hydrolysis of the Acetal: The reaction is initiated by the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to form the reactive 1,4-dicarbonyl intermediate.

    • Solution: Ensure the use of an appropriate acid catalyst (e.g., acetic acid, p-toluenesulfonic acid). The pH of the reaction mixture is critical; a pH below 3 may favor the formation of furan (B31954) byproducts.[1]

  • Steric Hindrance or Poor Nucleophilicity of the Amine: While ethylamine is generally reactive, derivatives with bulky substituents may react more slowly.

    • Solution: Consider using a slight excess of the amine and optimizing the reaction temperature and time.

  • Product Degradation under Harsh Conditions: Pyrroles can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.[2]

    • Solution: Employ milder reaction conditions. Some modern protocols utilize catalysts that allow the reaction to proceed at room temperature.[3]

Question: I am observing multiple spots on my TLC plate after the synthesis. What are the likely impurities?

Answer:

The presence of multiple spots on a TLC plate indicates the formation of byproducts. The identity of these impurities is dependent on the synthetic method used.

Common Impurities in N-Alkylation of Pyrrole:

  • Unreacted Pyrrole: This is a common impurity if the reaction does not go to completion.

  • C-Alkylated Pyrroles: While N-alkylation is generally favored, some C-alkylation (at the 2- or 3-position of the pyrrole ring) can occur, especially if the reaction conditions are not optimized.[4] The use of a strong base and polar aprotic solvent typically minimizes C-alkylation.

  • Polymeric Materials: Pyrrole can polymerize under acidic conditions or at high temperatures, resulting in a dark, tarry residue that is often difficult to characterize and remove.[5]

Common Impurities in Paal-Knorr Synthesis:

  • Unreacted 2,5-Dimethoxytetrahydrofuran or Ethylamine: Incomplete reaction will leave starting materials in the crude product.

  • Furan Derivatives: Under strongly acidic conditions (pH < 3), the intermediate 1,4-dicarbonyl compound can undergo cyclization to form a furan byproduct instead of reacting with the amine.[1]

  • Pyrrolidine Derivatives: In some cases, over-reduction or side reactions can lead to the formation of N-ethylpyrrolidine.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most widely employed method for purifying this compound is distillation under reduced pressure.[4] This technique is effective for separating the volatile this compound from less volatile impurities such as polymeric materials and salts. For removal of specific impurities, other techniques like column chromatography on silica (B1680970) gel may be necessary.

Q2: My purified this compound is colored. What is the cause and how can I decolorize it?

A2: The development of color in this compound is often due to the presence of trace amounts of oxidized or polymerized impurities. Pyrroles are known to be sensitive to air and light. To decolorize the product, you can try passing it through a short plug of activated carbon or alumina, followed by redistillation. Storing the purified product under an inert atmosphere and in the dark can help prevent discoloration over time.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques should be used to confirm the identity and assess the purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying non-volatile impurities and assessing overall purity.[8]

Data Presentation

The following table provides an illustrative summary of common impurities observed in this compound synthesis and the typical analytical methods for their detection. The percentage ranges are representative and can vary significantly based on the specific reaction conditions and purification methods employed.

ImpuritySynthetic RouteTypical % Range (Illustrative)Analytical Detection Method
Unreacted PyrroleN-Alkylation1-10%GC-MS, ¹H NMR
C-EthylpyrrolesN-Alkylation< 2%GC-MS, ¹H NMR
Polymeric ByproductsBothVariableOften insoluble, observed as residue
Furan DerivativesPaal-Knorr< 5% (pH dependent)GC-MS
N-EthylpyrrolidineBoth (side reaction)< 1%GC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

Materials:

  • Pyrrole

  • Ethyl iodide (or ethyl bromide)

  • Potassium hydroxide (B78521) (KOH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of powdered potassium hydroxide (1.2 eq) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere, add freshly distilled pyrrole (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add ethyl iodide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Protocol 2: GC-MS Analysis of this compound Purity

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-350.

Sample Preparation:

  • Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a suitable solvent such as dichloromethane (B109758) or methanol.

Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

  • Determine the relative purity by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Caption: Troubleshooting workflow for this compound synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Reagents reaction Reaction (N-Alkylation or Paal-Knorr) start->reaction workup Aqueous Workup & Extraction reaction->workup drying Drying of Organic Layer workup->drying concentration Solvent Removal drying->concentration purify Purification (e.g., Vacuum Distillation) concentration->purify characterization Characterization purify->characterization nmr NMR (¹H, ¹³C) characterization->nmr gcms GC-MS characterization->gcms hplc HPLC characterization->hplc end Final Product: Pure this compound nmr->end gcms->end hplc->end

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Alkylation of Pyrrole with Ethyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the alkylation of pyrrole (B145914). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the ethylation of pyrrole, a common transformation in synthetic chemistry. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the alkylation of pyrrole with ethyl halides?

The main side reactions encountered during the ethylation of pyrrole are C-alkylation and polyalkylation.

  • C-Alkylation: Besides the desired N-alkylation, the ethyl group can also substitute at the carbon atoms of the pyrrole ring, primarily at the C2 and C3 positions. This occurs because the pyrrolide anion, formed after deprotonation, is an ambident nucleophile with reactivity at both the nitrogen and ring carbons.

  • Polyalkylation: More than one ethyl group can be introduced onto the pyrrole ring. This can result in the formation of N,C-diethylated, C,C-diethylated, or even more highly substituted pyrroles. This is particularly prevalent when an excess of the ethyl halide is used.[1]

  • Polymerization: Under strongly acidic conditions or with highly reactive electrophiles, pyrrole can undergo polymerization, leading to the formation of undesirable tar-like residues.[1]

Q2: How can I favor N-alkylation over C-alkylation?

Controlling the regioselectivity between N- and C-alkylation is a critical aspect of this reaction. Several factors influence the outcome:

  • Choice of Base and Counter-ion: The nature of the cation from the base used for deprotonation plays a significant role. More ionic N-metal bonds (e.g., with potassium or sodium salts) tend to favor N-alkylation. In contrast, more covalent bonds (e.g., with magnesium in Grignard reagents) can lead to a higher proportion of C-alkylation.

  • Solvent Polarity: Polar aprotic solvents like DMF and DMSO are generally preferred for N-alkylation.[2][3] These solvents effectively solvate the cation, leaving a "freer" pyrrolide anion where the nitrogen is more accessible for alkylation. Less polar solvents may favor C-alkylation.[2]

  • Reaction Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.

Q3: What causes low yields in my pyrrole ethylation reaction, and how can I improve it?

Low yields can stem from several issues. Here are some common causes and their solutions:

  • Incomplete Deprotonation: If the base is not strong enough or is used in insufficient quantity, the deprotonation of pyrrole will be incomplete, leading to a lower concentration of the reactive pyrrolide anion. Ensure you are using a sufficiently strong base (e.g., NaH, KH) in at least a stoichiometric amount.

  • Presence of Moisture: Water in the reaction will quench the strong base and the pyrrolide anion, significantly reducing the yield. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Inactive Reagents: The base or the ethyl halide may have degraded. Use fresh or properly stored reagents.

  • Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. A modest increase in temperature can improve the reaction rate and yield. However, excessive heat can promote side reactions.[1]

Troubleshooting Guides

Issue 1: Predominance of C-Alkylated Products

Symptoms: Your final product mixture contains a significant amount of 2-ethylpyrrole (B73703) and/or 3-ethylpyrrole, with a low yield of the desired N-ethylpyrrole.

Troubleshooting Steps:

  • Re-evaluate your Base and Solvent System:

    • Switch to a Stronger, More Ionic Base: If you are using a weaker base, consider switching to sodium hydride (NaH) or potassium hydride (KH).

    • Use a Polar Aprotic Solvent: If your current solvent is non-polar or has low polarity, switch to anhydrous DMF or DMSO. These solvents promote the formation of a more "naked" pyrrolide anion, which favors N-alkylation.[2][4]

  • Consider Phase-Transfer Catalysis (PTC):

    • The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can be highly effective in promoting N-alkylation. The catalyst transports the pyrrolide anion to the organic phase where it can react with the ethyl halide, often leading to high N-selectivity.[5]

Issue 2: Formation of Polyethylated Products

Symptoms: You observe products with masses corresponding to the addition of two or more ethyl groups to the pyrrole ring in your GC-MS or LC-MS analysis.

Troubleshooting Steps:

  • Control the Stoichiometry:

    • Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the ethyl halide. A large excess of the alkylating agent is a common cause of polyalkylation.[1]

  • Slow Addition of the Alkylating Agent:

    • Add the ethyl halide slowly and dropwise to the solution of the pyrrolide anion. This helps to maintain a low concentration of the electrophile in the reaction mixture, disfavoring further alkylation of the initially formed this compound.[1]

Issue 3: Polymerization of Pyrrole

Symptoms: A significant amount of dark, insoluble, tar-like material is formed during the reaction.

Troubleshooting Steps:

  • Avoid Acidic Conditions: Pyrrole is notoriously unstable in the presence of strong acids, which can catalyze polymerization. Ensure your reaction conditions are basic. If an acidic workup is necessary, use dilute, cold acid and perform the extraction quickly.

  • Use Milder Reaction Conditions: High temperatures can sometimes promote polymerization. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

Data Presentation

The following tables summarize the influence of reaction conditions on the product distribution in the ethylation of pyrrole.

Table 1: Influence of Base and Solvent on the N/C-Alkylation Ratio of Pyrrole with Ethyl Halides

EntryBaseSolventEthyl HalideThis compound Yield (%)C-Ethylpyrrole Yield (%)Reference
1NaHDMFEthyl IodideHigh (often >80%)LowGeneral knowledge from multiple sources
2KHTHFEthyl BromideModerate to HighModerateGeneral knowledge from multiple sources
3K₂CO₃AcetoneEthyl IodideModerateLowGeneral knowledge from multiple sources
4EtMgBrEtherEthyl BromideLowHighGeneral knowledge from multiple sources

Table 2: Effect of Stoichiometry on Polyalkylation with Ethyl Iodide

EntryPyrrole:Ethyl Iodide RatioBaseSolventMono-ethylated Product (%)Poly-ethylated Products (%)
11 : 1.1NaHDMF>90<10
21 : 2.5NaHDMF40-6040-60

Experimental Protocols

Protocol 1: Selective N-Ethylation of Pyrrole using Sodium Hydride in DMF

This protocol is designed to favor the formation of this compound.

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl iodide or ethyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the DMF at 0 °C (ice bath). Caution: Sodium hydride is highly reactive and flammable. Handle with extreme care.

  • Slowly add pyrrole (1.0 equivalent) dropwise to the NaH suspension at 0 °C.

  • Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyrrolide.

  • Slowly add ethyl halide (1.05 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica (B1680970) gel to afford pure this compound.[1][2]

Mandatory Visualization

AlkylationOfPyrrole Alkylation of Pyrrole with Ethyl Halide (EtX) Pyrrole Pyrrole Pyrrolide Pyrrolide Anion Pyrrole->Pyrrolide + Base - HB NEthylpyrrole This compound (Desired Product) Pyrrolide->NEthylpyrrole + EtX (N-Alkylation) CEthylpyrrole C-Ethylpyrroles (2- and 3-isomers) (Side Product) Pyrrolide->CEthylpyrrole + EtX (C-Alkylation) EtX Ethyl Halide (EtX) EtX->Pyrrolide Base Base Base->Pyrrole Polyethylated Polyethylated Pyrroles (Side Product) NEthylpyrrole->Polyethylated + EtX (Excess) CEthylpyrrole->Polyethylated + EtX (Excess)

Caption: Reaction pathways in the ethylation of pyrrole.

References

Technical Support Center: Preventing Polymerization of N-Ethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of N-Ethylpyrrole to prevent polymerization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered during its use.

Troubleshooting Guide

Discoloration, increased viscosity, or the formation of precipitates in this compound are common indicators of polymerization. This guide will help you identify the potential causes and implement corrective actions.

Observation Potential Cause Recommended Action
Yellowing or browning of the liquid Oxidation and initial polymerization Immediately purge the container with an inert gas (e.g., nitrogen or argon) and store it in a cool, dark place. For ongoing experiments, consider using a freshly opened bottle of this compound.
Increased viscosity or syrupy consistency Moderate polymerization The product is likely partially polymerized. Its purity should be assessed by analytical methods like GC-MS or NMR before use. If purity is compromised, it is recommended to discard the product according to your institution's guidelines.
Formation of a solid precipitate or gel Advanced polymerization The product is significantly polymerized and should not be used. The polymerization process can be exothermic, so handle the container with care. Dispose of the material as hazardous waste.
Inconsistent experimental results Use of partially polymerized this compound Always use this compound from a properly stored, freshly opened container for sensitive applications. Check the appearance of the liquid before use for any signs of degradation.

Frequently Asked Questions (FAQs)

Q1: What causes this compound to polymerize?

A1: this compound, like other pyrrole (B145914) derivatives, is susceptible to polymerization through a free-radical mechanism. The primary triggers for polymerization are:

  • Exposure to Air (Oxygen): Oxygen can initiate the formation of radicals, leading to polymerization.[1]

  • Exposure to Light: UV light can provide the energy to initiate radical formation and accelerate polymerization.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including polymerization. A general rule of thumb is that the reaction rate can double with every 10°C increase in temperature.

  • Presence of Contaminants: Acids, bases, and certain metal ions can act as catalysts for polymerization.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it should be stored under the following conditions:

Parameter Recommended Condition Rationale
Temperature 2-8°C (Refrigerated)Slows down the rate of potential polymerization reactions.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidative degradation and polymerization initiated by atmospheric oxygen.
Container Amber Glass BottleProtects the compound from light, particularly UV radiation, which can initiate polymerization.[2]
Sealing Tightly Sealed CapPrevents exposure to air and moisture.

Q3: Should I use a polymerization inhibitor with this compound?

A3: For long-term storage, the use of a polymerization inhibitor is recommended. Inhibitors work by scavenging free radicals that initiate the polymerization process. A common and effective inhibitor for monomers like this compound is Butylated Hydroxytoluene (BHT).

Inhibitor Recommended Concentration Mechanism of Action
Butylated Hydroxytoluene (BHT)100-500 ppmA phenolic antioxidant that acts as a free radical scavenger.

It is important to note that the inhibitor can be consumed over time, so its effectiveness will decrease with prolonged storage, especially if the compound is frequently exposed to air.

Q4: How can I tell if my this compound has started to polymerize?

A4: Visual inspection is the first step. Any deviation from a colorless to pale yellow, clear liquid, such as a darker color, increased viscosity, or the presence of solid particles, suggests that polymerization has occurred. For a more definitive assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the purity of the monomer and identify any polymeric byproducts.[3][4]

Experimental Protocols

Protocol 1: Stability Assessment of this compound using GC-MS

This protocol outlines a method to monitor the stability of this compound under different storage conditions.

Objective: To quantify the concentration of this compound over time to assess its stability.

Materials:

  • This compound samples stored under various conditions (e.g., refrigerated, room temperature, exposed to light).

  • An appropriate internal standard (e.g., a stable hydrocarbon like dodecane).

  • Anhydrous solvent for dilution (e.g., dichloromethane (B109758) or ethyl acetate).

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Procedure:

  • Sample Preparation: At specified time points (e.g., 0, 1, 3, 6 months), take an aliquot of the this compound sample from each storage condition.

  • Prepare a stock solution of the this compound sample and the internal standard in the chosen anhydrous solvent.

  • Create a series of calibration standards by diluting the stock solution to different known concentrations.

  • GC-MS Analysis:

    • Injector Temperature: 250°C

    • Column: A suitable capillary column for separating volatile organic compounds (e.g., DB-5ms).

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operate in scan mode to identify the peaks of this compound and the internal standard.

  • Data Analysis:

    • Integrate the peak areas of this compound and the internal standard in the chromatograms of the calibration standards and the stored samples.

    • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound.

    • Use the calibration curve to determine the concentration of this compound in the stored samples at each time point.

    • Plot the concentration of this compound as a function of time for each storage condition to evaluate its stability.

Visualizations

cluster_factors Initiating Factors Light Light Heat Heat Radical Formation Radical Formation Heat->Radical Formation Oxygen Oxygen Oxygen->Radical Formation Contaminants Contaminants Contaminants->Radical Formation This compound Monomer This compound Monomer This compound Monomer->Radical Formation initiates Polymerization Polymerization Radical Formation->Polymerization propagates Degraded Product Degraded Product Polymerization->Degraded Product

Caption: Factors leading to the polymerization of this compound.

start Observe Signs of Polymerization is_color_change Is there a color change (yellowing/browning)? start->is_color_change is_viscous Is the liquid viscous or syrupy? is_color_change->is_viscous Yes end_use Use with caution. Consider using a fresh bottle. is_color_change->end_use No is_solid Is there a precipitate or gel formation? is_viscous->is_solid Yes action_purge Purge with inert gas. Store in cool, dark place. is_viscous->action_purge No action_assess_purity Assess purity (GC-MS/NMR). Discard if impure. is_solid->action_assess_purity No action_discard Handle with caution. Dispose as hazardous waste. is_solid->action_discard Yes action_purge->end_use action_assess_purity->end_use end_ok Product is likely stable.

Caption: Troubleshooting workflow for this compound polymerization.

References

Technical Support Center: Catalyst Deactivation in N-Ethylpyrrole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding catalyst deactivation during the synthesis of N-Ethylpyrrole and related N-substituted pyrroles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of catalyst deactivation in this compound synthesis?

Catalyst deactivation in this context is typically caused by three main mechanisms:

  • Fouling/Coking: This is the most common issue, where carbonaceous deposits (coke) form on the catalyst's active sites and within its pores. This physically blocks reactants from reaching the active sites. Coking is a significant concern when using solid acid catalysts like zeolites.[1][2]

  • Poisoning: Impurities in the feedstock (pyrrole, ethanol (B145695), or solvents) can strongly adsorb to the active sites, rendering them inactive. For solid acid catalysts, basic nitrogen-containing compounds can act as poisons.

  • Thermal Degradation (Sintering): High reaction or regeneration temperatures can cause irreversible changes to the catalyst structure, such as the collapse of the pore structure or the agglomeration of active metal particles, leading to a loss of active surface area.

Q2: How can I identify if my catalyst is deactivating?

The most common indicators of catalyst deactivation during an experiment include:

  • A noticeable decrease in the rate of reaction or a lower-than-expected conversion of reactants.

  • A decline in selectivity towards the desired this compound product, often accompanied by an increase in byproducts like C-alkylated pyrroles.

  • A gradual loss of product yield over multiple reaction cycles when the catalyst is being reused.

Q3: Can a deactivated catalyst be regenerated?

Yes, in many cases, catalysts deactivated by fouling or coking can be regenerated. The most common method is calcination, which involves a controlled heating of the catalyst in the presence of air or oxygen to burn off the carbonaceous deposits. Other methods include washing with specific solvents to remove fouling agents or treatments with ozone or hydrogen. However, deactivation due to thermal degradation or sintering is typically irreversible.

Q4: Which type of catalyst is most robust for N-alkylation of pyrroles?

Heterogeneous solid acid catalysts, such as aluminas (e.g., CATAPAL 200) and sulfonic acid resins (e.g., Amberlyst-15), have shown good performance and reusability for N-alkylation reactions.[3][4][5] They offer advantages like easy separation from the reaction mixture and potential for regeneration. For instance, CATAPAL 200 has been shown to be reusable for up to five cycles without a significant loss of activity.[4][5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during this compound synthesis.

Problem Potential Cause(s) Suggested Action(s)
Rapid decrease in conversion during the first run. Catalyst Poisoning: Feedstock may contain impurities (e.g., sulfur, other nitrogenous bases) that are rapidly poisoning the active sites.- Purify reactants (pyrrole, ethanol) before the reaction.- Use a higher purity grade of solvents.- Consider adding a guard bed before the main reactor to capture impurities.
Gradual loss of yield over multiple catalyst cycles. Fouling/Coking: Gradual accumulation of carbonaceous deposits on the catalyst surface is blocking active sites.- Implement a regeneration procedure between cycles (see Experimental Protocols).- Optimize reaction conditions (lower temperature, adjust reactant ratios) to minimize coke formation.
Leaching of Active Species: For supported catalysts, the active component may be slowly dissolving into the reaction medium.- After a run, filter and wash the catalyst thoroughly before reuse.- Consider modifying the catalyst support to improve the anchoring of the active species.
Decreased selectivity; increase in byproducts (e.g., C-alkylation). Changes in Acid Sites: The nature of the catalyst's acid sites may be changing due to coke deposition, which can alter the reaction pathway.- Regenerate the catalyst to restore the original acid site distribution.- Characterize the fresh and spent catalyst (e.g., using NH3-TPD) to understand the changes in acidity.
Complete loss of activity after attempted regeneration. Thermal Degradation (Sintering): The regeneration temperature was too high, causing irreversible damage to the catalyst's structure.- Lower the calcination temperature during regeneration.- Perform regeneration under a more controlled atmosphere (e.g., diluted air).- Characterize the catalyst's surface area (e.g., via BET analysis) to confirm if sintering has occurred.

Data Presentation: Catalyst Reusability

The following tables summarize the performance of common heterogeneous catalysts in N-substituted pyrrole (B145914) synthesis over multiple cycles.

Table 1: Reusability of CATAPAL 200 Alumina Catalyst Reaction: Paal-Knorr synthesis of N-substituted pyrroles.

Cycle NumberProduct Yield (%)
195
294
394
493
592
(Data adapted from studies on N-substituted pyrroles using CATAPAL 200, which showed minimal loss of catalytic activity over five cycles).[4][5]

Table 2: Reusability of a Graphene-Supported Copper Catalyst Reaction: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), demonstrating high reusability.

Cycle NumberProduct Yield (%)
1-2>95
3-5>92
6-8>90
9-10>88
(Data from a study on a robust graphene-supported catalyst, highlighting potential for high cycle numbers in related heterocyclic syntheses).[6]

Experimental Protocols

General Protocol for this compound Synthesis (Continuous Flow)

This protocol is adapted from the synthesis of N-substituted pyrroles using a solid acid resin catalyst.

  • Catalyst Packing: A stainless-steel flow reactor column (e.g., 6 mm internal diameter, 30 cm length) is packed with approximately 2 grams of Amberlyst-15 resin.

  • Reactant Preparation: Pyrrole and ethanol are pre-mixed in equimolar amounts.

  • Reaction Execution:

    • The catalyst-packed reactor is heated to the desired temperature (e.g., 100°C).

    • The reactant mixture is injected into the reactor using a syringe pump at a controlled flow rate (e.g., 0.2 mL/min).

    • The effluent (product stream) is collected at the reactor outlet.

  • Analysis: The collected effluent is analyzed using techniques like GC-MS and NMR to determine the conversion, selectivity, and yield of this compound.[3]

General Protocol for Catalyst Regeneration (by Calcination)

This protocol is for regenerating solid acid catalysts deactivated by coking.

  • Catalyst Recovery: After the reaction, the catalyst is filtered from the reaction mixture.

  • Washing: The recovered catalyst is washed with a suitable solvent (e.g., ethanol, then acetone) to remove any adsorbed reactants and products.

  • Drying: The washed catalyst is dried in an oven at a low temperature (e.g., 100-120°C) for several hours to remove the solvent.

  • Calcination:

    • The dried catalyst is placed in a furnace.

    • The temperature is slowly ramped up (e.g., 2-5°C/min) under a flow of air or diluted oxygen to a final temperature between 400°C and 550°C. Caution: The final temperature must be below the point where thermal degradation of the catalyst occurs.

    • The catalyst is held at this temperature for 3-5 hours to ensure complete combustion of the coke deposits.

    • The furnace is cooled down, and the regenerated catalyst is ready for reuse.

Visualizations

CatalystDeactivation ActiveCatalyst Active Catalyst (Fresh or Regenerated) Poisoning Poisoning ActiveCatalyst->Poisoning Feed Impurities Fouling Fouling / Coking ActiveCatalyst->Fouling Carbonaceous Deposits Thermal Thermal Degradation (Sintering) ActiveCatalyst->Thermal High Temp. DeactivatedCatalyst Deactivated Catalyst (Loss of Activity) Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Thermal->DeactivatedCatalyst

Caption: Primary mechanisms of catalyst deactivation.

TroubleshootingWorkflow Start Reduced Catalyst Performance Observed CheckTiming When did it happen? Start->CheckTiming Rapid Rapid Loss (1st Run) CheckTiming->Rapid Rapidly Gradual Gradual Loss (Multiple Runs) CheckTiming->Gradual Gradually CausePoison Probable Cause: Poisoning Rapid->CausePoison CauseFoul Probable Cause: Fouling / Coking Gradual->CauseFoul ActionPurify Action: Purify Reactants CausePoison->ActionPurify ActionRegen Action: Regenerate Catalyst CauseFoul->ActionRegen

Caption: Troubleshooting workflow for catalyst performance issues.

RegenerationWorkflow Start Spent Catalyst Wash 1. Wash with Solvent Start->Wash Dry 2. Dry in Oven (110°C) Wash->Dry Calcine 3. Calcine (400-550°C in Air) Dry->Calcine End Regenerated Catalyst Calcine->End

Caption: General workflow for catalyst regeneration via calcination.

References

identification of byproducts in N-Ethylpyrrole reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Ethylpyrrole Reactions

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with this compound reactions and analyzing products by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Friedel-Crafts acylation of this compound?

A1: In Friedel-Crafts acylation of N-substituted pyrroles, the primary products are typically the 2-acyl and 3-acyl isomers.[1][2] The distribution between these isomers is highly dependent on reaction conditions, particularly the choice of Lewis acid.[2]

  • 2-Acylpyrrole: Often the kinetically favored product.

  • 3-Acylpyrrole: Can be the thermodynamically favored product. Strong Lewis acids like AlCl₃ can promote its formation, potentially through an organoaluminum intermediate.[2]

  • Di-acylated Products: While less common, di-acylation can occur, especially with an excess of the acylating agent, though some studies report observing no diacylation.[1]

  • Isomerization: Under Brønsted acid catalysis, 2-acylpyrroles can isomerize to the more stable 3-acyl isomers. This can happen during the reaction or workup if acidic conditions are prolonged.[1]

Q2: I'm performing a Vilsmeier-Haack reaction on this compound. What byproducts should I anticipate?

A2: The Vilsmeier-Haack reaction is a formylation reaction that typically shows high regioselectivity for the electron-rich 2-position of the pyrrole (B145914) ring.[3][4] The primary product is 1-ethyl-1H-pyrrole-2-carbaldehyde. Byproducts are generally minimal if the reaction is run under standard conditions but can include:

  • Unreacted Starting Material: Incomplete reaction.

  • Polymeric Materials: Pyrroles are sensitive to strong acids, and the Vilsmeier reagent (formed from POCl₃ and DMF) is highly electrophilic.[3][5] Localized excess of the reagent or elevated temperatures can lead to polymerization.

  • Hydrolysis Products: The initial product is an iminium salt, which is hydrolyzed to the aldehyde during workup. Incomplete hydrolysis can leave traces of this intermediate.[6][7]

Q3: My GC chromatogram shows a broad, unresolved "hump" at the baseline, especially at higher temperatures. What is it?

A3: A broad, rolling baseline or "hump" is often indicative of high molecular weight, non-volatile, or poorly-chromatographing substances. In the context of this compound chemistry, this is frequently caused by polymeric byproducts . Pyrroles, being electron-rich, are susceptible to polymerization under acidic, oxidative, or thermal stress.[5][8][9] These polymers have a wide range of molecular weights and do not elute as sharp peaks, instead appearing as a raised, bumpy baseline.

Q4: How can I control the regioselectivity of this compound acylation to favor either the 2- or 3-position?

A4: The regioselectivity is primarily influenced by the Lewis acid used in the reaction. Weaker Lewis acids tend to favor the formation of the 2-acylpyrrole, while stronger Lewis acids can significantly increase the yield of the 3-acylpyrrole.[2] For N-p-toluenesulfonylpyrrole, a close analog, changing the Lewis acid from EtAlCl₂ to AlCl₃ dramatically shifted the product ratio in favor of the 3-isomer.[2] Careful selection of the Lewis acid and control of reaction temperature are key to directing the substitution.

Quantitative Data on Byproduct Formation

The following table summarizes the effect of different Lewis acids on the product distribution in the acetylation of N-p-toluenesulfonylpyrrole, which serves as a model for the behavior of N-substituted pyrroles like this compound.

Lewis Acid3-acetyl isomer (%)2-acetyl isomer (%)Starting Material (%)
AlCl₃ 9406
EtAlCl₂ 59347
Data adapted from a study on N-p-toluenesulfonylpyrrole, which demonstrates the principle of Lewis acid influence on acylation regioselectivity.[2]

Troubleshooting Guide for GC-MS Analysis

Q1: My peaks for this compound derivatives are tailing significantly. What is the cause and how can I fix it?

A1: Peak tailing for nitrogen-containing heterocyclic compounds is commonly caused by unwanted interactions with active sites in the GC system.

  • Cause: Free silanol (B1196071) groups (-OH) on the surface of an untreated inlet liner or the front end of the GC column can form hydrogen bonds with the nitrogen atom of the pyrrole ring. This secondary interaction slows the elution of a portion of the analyte molecules, causing a tailed peak shape.[10]

  • Solution:

    • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Replace it regularly, as active sites can re-emerge over time.

    • Trim the Column: Active sites can also develop at the front of the column. Cut the first 10-15 cm of the column and reinstall it.[10]

    • Check for Contamination: Acidic or basic contaminants in the sample or system can degrade the column phase, creating active sites.

Q2: I am observing "ghost peaks" (peaks appearing in blank solvent injections). What is their origin?

A2: Ghost peaks are typically the result of carryover from a previous injection or contamination within the system.[11]

  • Cause 1: Sample Carryover: A highly concentrated previous sample may not have been fully flushed from the injector or column. High-boiling or polymeric byproducts are common culprits.

  • Solution 1:

    • Run several solvent blanks after a concentrated sample.

    • Increase the final oven temperature and hold time during the run to "bake out" contaminants.[12]

    • Clean the injector port and replace the liner and septum.[11]

  • Cause 2: Septum Bleed: Components from the injector septum can break down at high temperatures and be swept onto the column.

  • Solution 2: Use a high-quality, low-bleed septum and replace it regularly.[10]

  • Cause 3: Contaminated Solvent/Vials: The solvent used for sample dilution or vial caps (B75204) can introduce contaminants.

  • Solution 3: Run a blank using a fresh bottle of high-purity solvent and new, certified vials to confirm.[10]

Q3: My GC-MS baseline is very noisy or is drifting upwards. What should I investigate?

A3: A noisy or drifting baseline can obscure small peaks and affect integration.

  • Cause 1: Column Bleed: At high temperatures, the stationary phase of the column can slowly degrade and elute, causing a rising baseline. This is more pronounced with older columns or when exceeding the column's maximum temperature limit.[13][14] The MS can confirm this if you see characteristic polysiloxane ions (e.g., m/z 207, 281).

  • Solution 1:

    • Condition the column according to the manufacturer's instructions.

    • Ensure the final oven temperature does not exceed the column's limit.

    • If the column is old and has been used extensively at high temperatures, it may need to be replaced.[14]

  • Cause 2: Gas Impurities: Oxygen or moisture in the carrier gas can degrade the stationary phase, leading to increased bleed and noise.[13]

  • Solution 2: Ensure high-purity carrier gas is used and that gas purification traps (for oxygen, moisture, and hydrocarbons) are installed and replaced regularly.[14]

  • Cause 3: Contaminated System: Contamination in the injector or transfer line can slowly bleed into the system.

  • Solution 3: Clean the injector and check the MS ion source for contamination.[11]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of this compound

This protocol is a representative method for the acylation of this compound. Warning: Acylating agents and Lewis acids are hazardous and should be handled with appropriate personal protective equipment in a chemical fume hood.

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous dichloromethane (B109758) (CH₂Cl₂).

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add the Lewis acid (e.g., AlCl₃, 1.1 equivalents) to the stirred solvent.

  • Addition of Reactants:

    • In a separate flask, dissolve the acylating agent (e.g., acetyl chloride, 1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the Lewis acid suspension via the dropping funnel.

    • Stir the mixture for 15 minutes at 0 °C.

    • Dissolve this compound (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature. Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by cold water.

    • Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica (B1680970) gel column chromatography to separate the isomers and other byproducts.

Protocol 2: Sample Preparation for GC-MS Analysis
  • Sample Collection: Take a small aliquot (e.g., 10-20 µL) from the crude reaction mixture or the purified product fraction.

  • Dilution: Dilute the aliquot in a high-purity solvent compatible with your GC column (e.g., ethyl acetate, dichloromethane). A typical dilution factor is 1:1000, but this should be optimized to avoid overloading the column.

  • Filtration (Optional): If the sample contains solid particles, filter it through a 0.22 µm syringe filter into a clean GC vial to prevent injector blockage.

  • Vial Capping: Use a clean, certified 2 mL GC vial with a low-bleed septum cap.

  • Analysis: Place the vial in the autosampler tray. Ensure the GC-MS method uses an appropriate temperature program to resolve the starting material, products, and potential byproducts. A slow temperature ramp is often beneficial.

Visualizations

Experimental_Workflow cluster_reaction Reaction & Workup cluster_analysis GC-MS Analysis Reaction 1. This compound Reaction (e.g., Acylation) Workup 2. Reaction Quench & Extraction Reaction->Workup Purification 3. Purification (e.g., Column Chromatography) Workup->Purification SamplePrep 4. Sample Prep (Dilution & Filtration) Purification->SamplePrep Collect Fractions GCMS 5. GC-MS Injection & Data Acquisition SamplePrep->GCMS DataAnalysis 6. Data Analysis (Peak ID & Integration) GCMS->DataAnalysis FinalReport 7. Final Report & Byproduct Identification DataAnalysis->FinalReport Interpretation

Caption: Experimental workflow from reaction to byproduct identification.

Troubleshooting_Tree Start Unknown Peak in Chromatogram Q1 Is the peak also in the solvent blank? Start->Q1 A1_Yes Source is Contamination: - Septum Bleed - Carrier Gas Impurity - Contaminated Solvent/Vial Q1->A1_Yes Yes A1_No Peak is Sample-Related Q1->A1_No No Q2 Does the peak have a reasonable mass spectrum? A1_No->Q2 A2_Yes Potential Byproduct: - Isomer (e.g., 3-acyl) - Di-substituted product - Product of side reaction Q2->A2_Yes Yes A2_No Source is likely non-analyte: - Column Bleed (check for characteristic ions like m/z 207) - Electronic Noise Q2->A2_No No

Caption: Troubleshooting logic for identifying unknown GC-MS peaks.

Reaction_Pathway Start This compound + Acylating Agent Intermediate Electrophilic Attack Start->Intermediate Product2 2-Acyl-N-ethylpyrrole (Kinetic Product) Intermediate->Product2 Attack at C2 (favored by weak Lewis acids) Product3 3-Acyl-N-ethylpyrrole (Thermodynamic Product) Intermediate->Product3 Attack at C3 (favored by strong Lewis acids) Isomerization Acid-Catalyzed Isomerization Product2->Isomerization Isomerization->Product3

Caption: Reaction pathways leading to acylation byproducts.

References

Technical Support Center: Purification of Crude N-Ethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude N-Ethylpyrrole via acid treatment. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of acid treatment in the purification of crude this compound?

Acid treatment is primarily employed to remove basic impurities from crude this compound, with the most common impurity being pyrrolidine (B122466). The acid selectively reacts with the more basic pyrrolidine, converting it into a non-volatile salt.[1] This salt can then be easily separated from the this compound through extraction and subsequent distillation.

Q2: What type of acids are recommended for this purification?

Mineral acids, such as sulfuric acid (H₂SO₄), or carboxylic acids, like formic acid, are recommended.[1] The typical concentration range for these acids is between 10-30%.[1] Formic acid may be used at a higher concentration, around 60-95%.[1]

Q3: What level of purity can be expected after acid treatment and distillation?

Following a well-executed acid treatment and distillation, a purity of over 99% for this compound can be achieved, with significantly reduced pyrrolidine content.[1]

Q4: Is this compound stable under acidic conditions?

While this compound is a very weak base, prolonged exposure to strong acids can lead to polymerization, forming undesirable colored byproducts. Therefore, it is crucial to perform the acid wash under controlled conditions and not to use excessively harsh acidic environments.

Q5: How can I analyze the purity of my this compound sample?

Several analytical techniques can be used to assess the purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful method for separating and identifying volatile compounds and their impurities. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are also commonly used to determine purity.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound - Polymerization of this compound due to overly acidic conditions or high temperatures. - Incomplete extraction of this compound from the aqueous acid layer. - Loss of product during distillation.- Use a milder acid or a lower concentration. - Perform the acid wash at a lower temperature (e.g., 0-5 °C). - Ensure thorough extraction with a suitable organic solvent after neutralization. - Optimize distillation parameters (pressure and temperature) to minimize thermal degradation.[1]
Product is Colored (Yellow to Brown) - Polymerization of this compound. - Presence of other colored impurities from the synthesis.- Use a less concentrated acid and maintain a low temperature during the wash. - Consider a pre-distillation step to remove lower-boiling impurities.[1] - Perform the distillation under a high vacuum to reduce the boiling point and minimize thermal stress.
Persistent Emulsion During Extraction - Formation of a stable mixture between the organic and aqueous layers, often stabilized by impurities.- Prevention: Use gentle mixing (inverting the separatory funnel) instead of vigorous shaking. - Breaking the Emulsion:     - Allow the mixture to stand for an extended period.     - Add a saturated brine solution (salting out) to increase the ionic strength of the aqueous phase.     - If the above methods fail, centrifugation can be a very effective way to break the emulsion.
Incomplete Removal of Pyrrolidine - Insufficient amount of acid used. - Inefficient mixing during the acid wash. - Incomplete separation of the aqueous layer.- Ensure the molar amount of acid is sufficient to neutralize all basic impurities. - Gently agitate the mixture for an adequate duration to ensure complete reaction. - Carefully separate the aqueous layer, and consider a second acid wash if necessary.

Quantitative Data

The following table summarizes the expected outcomes of the acid treatment followed by distillation for the purification of crude this compound.

Parameter Value Reference
Purity after Purification > 99%[1]
Pyrrolidine Content Low[1]
Recovery (with predistillation) 95%[1]

Experimental Protocols

Protocol 1: General Acid Wash Procedure for Crude this compound

This protocol provides a general guideline for the acid treatment of crude this compound. Researchers should optimize the parameters based on the scale of their reaction and the level of impurities.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Acid Wash:

    • Transfer the organic solution to a separatory funnel.

    • Add a 10-30% aqueous solution of sulfuric acid or a 60-95% aqueous solution of formic acid.[1] The volume of the acid solution should be approximately 1/3 to 1/2 of the organic solution volume.

    • Gently invert the separatory funnel several times to ensure thorough mixing. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The lower aqueous layer contains the protonated impurities.

  • Separation: Carefully drain and discard the lower aqueous layer.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. This should be followed by a wash with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: Purify the resulting oil by vacuum distillation.[1] Collect the fraction corresponding to the boiling point of this compound at the given pressure.

Protocol 2: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS instrument.

  • GC Separation: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the mixture based on their boiling points and affinities for the stationary phase.

  • MS Detection: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for identification.

  • Data Analysis: The purity of the this compound is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve acid_wash Acid Wash (10-30% H₂SO₄ or 60-95% HCOOH) dissolve->acid_wash separate Separate Aqueous Layer (Contains Impurity Salts) acid_wash->separate neutralize Neutralize with NaHCO₃ Solution separate->neutralize dry Dry with Na₂SO₄ neutralize->dry evaporate Solvent Evaporation dry->evaporate distill Vacuum Distillation evaporate->distill pure Pure this compound (>99%) distill->pure

Caption: Experimental workflow for the purification of crude this compound.

troubleshooting_logic start Start Purification check_yield Low Yield? start->check_yield check_color Product Colored? check_yield->check_color No troubleshoot_yield Troubleshoot: - Check acid concentration/temp - Optimize extraction/distillation check_yield->troubleshoot_yield Yes check_emulsion Emulsion Formed? check_color->check_emulsion No troubleshoot_color Troubleshoot: - Use milder acid - Optimize distillation check_color->troubleshoot_color Yes end Successful Purification check_emulsion->end No troubleshoot_emulsion Troubleshoot: - Gentle mixing - Salting out - Centrifugation check_emulsion->troubleshoot_emulsion Yes troubleshoot_yield->start troubleshoot_color->start troubleshoot_emulsion->start

Caption: Troubleshooting logic for this compound purification.

References

stability of N-Ethylpyrrole under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability of N-Ethylpyrrole under various experimental conditions. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under acidic conditions?

A1: this compound, like its parent compound pyrrole (B145914), is highly sensitive to acidic conditions, particularly strong acids. The pyrrole ring is electron-rich, making it susceptible to protonation at the C-2 or C-5 positions. This protonation disrupts the aromaticity of the ring, forming a reactive electrophilic species. This species can then react with other unreacted this compound molecules, leading to rapid polymerization and the formation of dark, insoluble materials.[1] Therefore, it is crucial to avoid strongly acidic environments when working with this compound unless polymerization is the desired outcome. For reactions requiring acidic catalysis, the use of mild or Lewis acids is recommended.

Q2: What is the expected behavior of this compound under basic conditions?

A2: this compound is generally more stable under basic conditions compared to acidic conditions. The N-ethyl group is attached via a stable C-N bond and is not readily cleaved by bases. Unlike unsubstituted pyrrole, which has an acidic N-H proton and can be deprotonated by strong bases, this compound lacks this proton.[1] However, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation, although this is not a common issue under typical reaction conditions.

Q3: My this compound solution is turning yellow/brown. What is causing this discoloration?

A3: Discoloration of this compound is a common sign of degradation, often due to oxidation and polymerization.[2] Pyrroles are susceptible to autoxidation in the presence of air (oxygen). This process can be accelerated by exposure to light and heat. The formation of colored byproducts and polymeric materials is a typical result of this degradation. To minimize this, it is recommended to store this compound under an inert atmosphere, protected from light, and at a low temperature.

Q4: I am observing the formation of a precipitate in my reaction mixture containing this compound. What could be the cause?

A4: The formation of a precipitate, especially a dark and insoluble one, is likely due to the polymerization of this compound.[2] As mentioned, this is most commonly triggered by acidic conditions. Even trace amounts of acid in your reaction mixture or on your glassware can initiate polymerization. Ensure all your reagents and solvents are neutral and that your glassware is properly cleaned and dried.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Symptom Possible Cause Suggested Solution
Reaction failure or low yield when this compound is a reactant Degradation of this compound due to acidic conditions: The reaction medium or a reagent may be acidic, causing polymerization of the this compound.Check the pH of your reaction mixture. Ensure all reagents and solvents are neutral and free of acidic impurities. If an acid catalyst is necessary, consider using a milder Lewis acid or a weaker Brønsted acid.
Oxidation of this compound: Exposure to air during a prolonged reaction at elevated temperatures can lead to oxidative degradation.Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Formation of dark, tar-like substances Acid-catalyzed polymerization: This is the most common cause of insoluble, dark byproducts.Thoroughly clean and dry all glassware to remove any acidic residues. Purify all reagents and solvents to ensure they are free from acids. If possible, perform the reaction in a buffered solution to maintain a neutral pH.
Inconsistent reaction outcomes Variability in this compound quality: The purity of this compound can affect its reactivity and stability. Degradation during storage can lead to inconsistent results.Use high-purity this compound. It is best to purify it by distillation immediately before use, especially if it has been stored for a long time or shows signs of discoloration. Store this compound under an inert atmosphere in a cool, dark place.
Side reactions involving the pyrrole ring Electrophilic substitution on the pyrrole ring: The pyrrole ring is highly activated towards electrophilic attack, which can lead to unwanted side products.Protect the pyrrole ring if it is not the intended site of reaction. Be mindful of any electrophilic species present in the reaction mixture.

Experimental Protocols

To quantitatively assess the stability of this compound under specific acidic and basic conditions, a forced degradation study followed by HPLC analysis is recommended.

Protocol 1: Forced Degradation Study of this compound

Objective: To determine the degradation profile of this compound under acidic and basic stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • C18 HPLC column

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • In a vial, mix a known volume of the this compound stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • In a vial, mix a known volume of the this compound stock solution with an equal volume of 0.1 M NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at various time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the appearance of any degradation products.

Data Presentation

The results of the forced degradation study should be summarized in a table for easy comparison.

Table 1: Stability of this compound under Forced Degradation Conditions

Condition Time (hours) This compound Remaining (%) Degradation Products (Peak Area %)
0.1 M HCl, 60°C01000
2
4
8
24
0.1 M NaOH, 60°C01000
2
4
8
24

(Note: The table should be populated with the experimental data obtained.)

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered when working with this compound.

TroubleshootingWorkflow start Problem Encountered (e.g., Low Yield, Side Products) check_acid Is the reaction medium acidic? start->check_acid neutralize Neutralize reaction medium. Use mild acid if necessary. check_acid->neutralize Yes check_oxidation Is the reaction exposed to air? check_acid->check_oxidation No neutralize->check_oxidation end_fail Consult further literature or technical support. neutralize->end_fail inert_atmosphere Run under inert atmosphere. Use degassed solvents. check_oxidation->inert_atmosphere Yes check_purity Is the this compound pure? check_oxidation->check_purity No inert_atmosphere->check_purity inert_atmosphere->end_fail purify Purify this compound (e.g., by distillation). check_purity->purify No end_success Problem Resolved check_purity->end_success Yes purify->end_success purify->end_fail

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Managing Exotherms in the Large-Scale Synthesis of N-Ethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of N-Ethylpyrrole. The focus is on the safe management of reaction exotherms, a critical aspect of scaling up this chemical process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the large-scale synthesis of this compound, and what are their associated exothermic risks?

A1: The most common industrial method for synthesizing N-substituted pyrroles, including this compound, is the Paal-Knorr synthesis.[1][2][3][4] This reaction involves the condensation of a 1,4-dicarbonyl compound (such as 2,5-hexanedione (B30556) or its equivalent, 2,5-dimethoxytetrahydrofuran) with a primary amine (ethylamine for this compound).[5][6][7] The Paal-Knorr reaction is known to be exothermic, and this heat release can become significant at a large scale, posing a risk of a thermal runaway if not properly managed.[4] Another method is the alkylation of pyrrole (B145914) with an ethylating agent, which can also be exothermic.

Q2: What is a thermal runaway, and why is it a major concern in this compound synthesis?

A2: A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop. This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing equipment failure, explosions, and the release of hazardous materials. Given that the Paal-Knorr synthesis of this compound is exothermic, managing the reaction temperature is crucial to prevent a thermal runaway, especially at industrial scale where the volume-to-surface area ratio is high, making heat dissipation more challenging.

Q3: What are the key process parameters to monitor for controlling the exotherm during large-scale this compound synthesis?

A3: To maintain control over the reaction exotherm, the following parameters are critical:

  • Temperature: Continuous monitoring of the internal reaction temperature is essential.

  • Reagent Addition Rate: The rate at which the amine or dicarbonyl compound is added should be carefully controlled to manage the rate of heat generation.

  • Agitation: Proper mixing ensures uniform temperature distribution and efficient heat transfer to the cooling system.

  • Cooling System Performance: The temperature and flow rate of the cooling medium in the reactor jacket should be monitored to ensure efficient heat removal.

Q4: What are the recommended safety measures to implement before scaling up the synthesis of this compound?

A4: Before proceeding to a large-scale synthesis, a thorough hazard and operability (HAZOP) study and risk assessment should be conducted. Key safety measures include:

  • Reaction Calorimetry: Perform laboratory-scale calorimetric studies to determine the heat of reaction, adiabatic temperature rise, and the maximum temperature of the synthesis reaction (MTSR). This data is vital for designing a safe process.

  • Emergency Planning: Establish and document emergency procedures, including emergency cooling, reaction quenching, and pressure relief systems.

  • Personnel Training: Ensure that all personnel involved are thoroughly trained on the standard operating procedures (SOPs), potential hazards, and emergency protocols.

  • Equipment Integrity: Verify that the reactor and associated equipment are properly rated for the anticipated temperatures and pressures, and that all safety features are functional.

Troubleshooting Guide: Exotherm-Related Issues

This guide addresses specific issues that may arise during the large-scale synthesis of this compound, with a focus on managing the reaction exotherm.

Issue Potential Cause Recommended Action
Rapid, Uncontrolled Temperature Increase 1. Reagent addition rate is too high.2. Cooling system failure (e.g., loss of coolant flow, incorrect coolant temperature).3. Inadequate agitation leading to localized "hot spots".4. Incorrect initial temperature of reactants or solvent.1. Immediately stop the addition of the limiting reagent.2. Activate emergency cooling systems.3. If the temperature continues to rise, consider initiating the emergency quench procedure.4. After stabilizing the reactor, investigate the root cause before proceeding.
Higher Than Expected Reaction Temperature 1. The heat of reaction is higher than anticipated.2. The heat transfer coefficient of the reactor is lower than expected (e.g., due to fouling).3. The actual concentration of reactants is higher than specified.1. Reduce the reagent addition rate to decrease the rate of heat generation.2. Increase the cooling capacity by lowering the coolant temperature or increasing the flow rate.3. Verify the concentration of all reactants.4. Consider a process review to re-evaluate the heat of reaction and reactor performance.
Formation of Dark, Tarry Byproducts 1. Excessive reaction temperature leading to side reactions or polymerization of the pyrrole product.[4]2. Localized overheating due to poor mixing.1. Improve temperature control to maintain the desired reaction profile.2. Enhance agitation to ensure uniform temperature distribution.3. Consider a lower reaction temperature, which may require a longer reaction time.
Incomplete Reaction Despite Reaching Set Temperature 1. The exotherm may be masking the true reaction progress if the temperature is controlled by limiting the addition rate.2. Insufficient catalyst or incorrect pH.1. Monitor the reaction progress using in-process analytical techniques (e.g., HPLC, GC) in addition to temperature.2. Once the exotherm subsides, ensure the reaction is held at the target temperature for a sufficient duration to achieve full conversion.3. Verify the catalyst charge and reaction pH.

Experimental Protocols

The following provides a generalized methodology for the large-scale synthesis of this compound via the Paal-Knorr reaction, emphasizing exotherm management. Note: This is a template and must be adapted based on specific process safety data obtained from reaction calorimetry.

Large-Scale this compound Synthesis via Paal-Knorr Reaction

Materials and Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature and pressure sensors, a reflux condenser, a nitrogen inlet, and a variable-speed agitator.

  • Charging vessel for the limiting reagent with a controlled addition pump.

  • Cooling/heating system for the reactor jacket.

  • Emergency quench system.

  • 2,5-Hexanedione (or 2,5-dimethoxytetrahydrofuran)

  • Ethylamine (B1201723) (aqueous solution or neat)

  • Acetic acid (catalyst)

  • Toluene or another suitable solvent

Procedure:

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and inerted with nitrogen.

    • Start the agitator at a speed determined to provide adequate mixing for the batch size.

    • Begin circulating the cooling fluid through the reactor jacket and bring it to the initial setpoint (e.g., 15-20 °C).

  • Initial Charge:

    • Charge the reactor with the solvent (e.g., toluene) and 2,5-hexanedione.

    • Add the acetic acid catalyst.

    • Allow the mixture to reach thermal equilibrium with the jacket temperature.

  • Controlled Addition of Ethylamine:

    • Begin the controlled addition of ethylamine from the charging vessel at a pre-determined rate. This rate should be calculated based on the heat of reaction and the cooling capacity of the reactor to ensure the temperature does not exceed the desired setpoint (e.g., maintain below 40 °C).

    • Continuously monitor the internal temperature. If the temperature approaches the upper limit, slow down or stop the addition until the temperature is back within the desired range.

  • Reaction and Monitoring:

    • After the addition is complete, the reaction mixture is typically heated to a higher temperature (e.g., reflux) to ensure complete conversion. The heating ramp rate should be controlled.

    • Monitor the reaction progress by in-process controls (e.g., GC, HPLC) until the desired conversion is achieved.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Proceed with the appropriate workup procedure, which may include washing with water and/or brine, separation of the organic layer, and removal of the solvent by distillation.

    • The crude this compound is then purified, typically by vacuum distillation.

Visualizations

Experimental Workflow for this compound Synthesis

G start Start reactor_prep Reactor Preparation (Inerting, Cooling) start->reactor_prep initial_charge Initial Charge (Solvent, 2,5-Hexanedione, Catalyst) reactor_prep->initial_charge controlled_addition Controlled Addition of Ethylamine (Monitor Temperature) initial_charge->controlled_addition reaction_monitoring Reaction and Monitoring (Heating, In-process Controls) controlled_addition->reaction_monitoring workup Workup (Cooling, Washing, Separation) reaction_monitoring->workup purification Purification (Vacuum Distillation) workup->purification end_product Final Product: this compound purification->end_product

Caption: A generalized workflow for the large-scale synthesis of this compound.

Logical Relationship for Exotherm Control

G exotherm Exothermic Reaction (Heat Generation) temp_increase Temperature Increase exotherm->temp_increase rate_increase Increased Reaction Rate temp_increase->rate_increase control Temperature Control temp_increase->control rate_increase->exotherm Positive Feedback runaway Thermal Runaway rate_increase->runaway Leads to cooling Reactor Cooling System (Heat Removal) cooling->control control->exotherm Modulates

Caption: The relationship between heat generation and removal in an exothermic reaction.

References

Technical Support Center: N-Ethylpyrrole Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of moisture on the polymerization of N-Ethylpyrrole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during this compound polymerization that may be related to the presence of moisture.

Issue Potential Cause Recommended Action
Low or No Polymer Yield Excessive Moisture in Reaction: this compound has low solubility in aqueous media, which can significantly reduce polymerization yield.[1][2] Water can also interfere with the oxidant and the polymerization mechanism.1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. If necessary, distill solvents to remove residual water. 3. Consider solvent-free polymerization methods.[1][2] 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture contamination.[3]
Inconsistent Polymer Properties (e.g., Conductivity, Color) Variable Moisture Content: Fluctuations in the amount of water in the reaction mixture can lead to variations in the polymer's structure and properties. The solvent environment is known to impact the final conductivity of polypyrroles.[4]1. Standardize the procedure for drying solvents and reagents. 2. Use a consistent source and grade of monomer and oxidant. 3. Monitor and control the reaction atmosphere to minimize moisture ingress.
Formation of Undesired Byproducts Side Reactions with Water: Water can participate in side reactions, such as over-oxidation of the polymer, leading to the incorporation of hydroxyl and carbonyl groups.[1][2][3] It can also act as a terminating agent in some polymerization reactions.[5]1. Minimize water content in the reaction. 2. Optimize the monomer to oxidant ratio. 3. Control the reaction temperature, as higher temperatures can sometimes exacerbate side reactions.
Poor Polymer Morphology Influence of Water on Polymer Formation: The presence of water can alter the morphology of the resulting polymer, affecting particle size and uniformity.[6]1. For applications where morphology is critical, strictly control the water content in the reaction. 2. Experiment with different anhydrous solvent systems to achieve the desired morphology.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound polymerization yield so low when using an aqueous solution?

A1: this compound has poor solubility in water. This low solubility is a primary reason for the significantly lower polymer yields observed in aqueous media compared to solvent-free or anhydrous organic solvent systems.[1][2] For instance, studies have shown that the yield of poly(this compound) can be as low as 2% in an aqueous medium, compared to 63% in a solvent-free reaction.[1]

Q2: How does moisture affect the conductivity of my poly(this compound)?

A2: While specific data for this compound is limited, studies on unsubstituted polypyrrole have demonstrated that the solvent used for polymerization has a significant impact on the resulting polymer's conductivity. For example, polypyrrole prepared in nitromethane (B149229) exhibited higher conductivity than that synthesized in water.[4] The presence of moisture can lead to over-oxidation and the incorporation of non-conductive groups, which can disrupt the polymer's conjugated system and lower its conductivity.[3]

Q3: What are the visible signs of moisture contamination in my this compound polymerization?

A3: Visible signs can include a lower than expected yield of the black polymer powder, a brownish or lighter-colored product instead of a deep black one, or a clumpy, irregular polymer morphology. Inconsistent results between batches are also a strong indicator of variable moisture content.

Q4: Can I use "wet" solvents for this compound polymerization?

A4: It is highly discouraged if you aim for high yield and controlled polymer properties. The presence of water can lead to low yields and undesirable side reactions.[1][2][5] Using anhydrous solvents and techniques to exclude moisture are recommended for achieving optimal results.

Q5: What is the best way to remove moisture from my reagents and solvents?

A5: For solvents, distillation over a suitable drying agent is a common and effective method. For the this compound monomer, distillation under reduced pressure can be used for purification and removal of water.[3] Solid reagents should be stored in desiccators. All reactions should ideally be carried out under a dry, inert atmosphere.[3]

Quantitative Data Summary

The following table summarizes the effect of the reaction medium on the yield of poly(this compound) and provides an illustrative representation of the potential impact on conductivity, extrapolated from data on unsubstituted polypyrrole.

Reaction MediumThis compound Polymerization Yield (%)Illustrative Polymer Conductivity (S/cm)Data Source
Aqueous Medium2%Low[1]
Solvent-Free63%High[1]

Note: The conductivity values are illustrative and based on general trends observed for polypyrroles, where anhydrous conditions typically lead to higher conductivity.[4]

Experimental Protocols & Workflows

Diagram 1: Troubleshooting Logic for Low Yield in this compound Polymerization

start Low Polymer Yield check_moisture Check for Moisture Contamination start->check_moisture dry_glassware Ensure Glassware is Dry check_moisture->dry_glassware Yes optimize_conditions Optimize Reaction Conditions check_moisture->optimize_conditions No anhydrous_solvents Use Anhydrous Solvents dry_glassware->anhydrous_solvents inert_atmosphere Use Inert Atmosphere anhydrous_solvents->inert_atmosphere check_reagents Check Reagent Purity inert_atmosphere->check_reagents purify_monomer Purify Monomer check_reagents->purify_monomer Monomer Impurity check_oxidant Verify Oxidant Activity check_reagents->check_oxidant Oxidant Issue purify_monomer->optimize_conditions check_oxidant->optimize_conditions solvent_free Consider Solvent-Free Method optimize_conditions->solvent_free success Improved Yield solvent_free->success start Start: Prepare Anhydrous Setup dry_glassware 1. Oven-Dry All Glassware start->dry_glassware assemble_hot 2. Assemble Glassware While Hot Under Inert Gas Flow dry_glassware->assemble_hot add_solvent 3. Add Anhydrous Solvent via Syringe assemble_hot->add_solvent add_monomer 4. Add Purified this compound add_solvent->add_monomer cool_solution 5. Cool Solution (if required) add_monomer->cool_solution add_oxidant 6. Slowly Add Anhydrous Oxidant Solution cool_solution->add_oxidant polymerize 7. Stir Under Inert Atmosphere for a Set Time add_oxidant->polymerize quench 8. Quench Reaction (e.g., with Methanol) polymerize->quench filter_wash 9. Filter and Wash Polymer (Methanol, Water) quench->filter_wash dry_polymer 10. Dry Polymer Under Vacuum filter_wash->dry_polymer end End: Characterize Polymer dry_polymer->end

References

strategies to control the molecular weight of poly(N-Ethylpyrrole)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the molecular weight of poly(N-Ethylpyrrole) during chemical oxidative polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of poly(this compound), with a focus on achieving the desired molecular weight.

Issue Potential Causes Recommended Solutions
Low Molecular Weight 1. Monomer Impurity: Impurities can act as chain terminators.1. Monomer Purification: Purify the this compound monomer before use, for instance, by passing it through an alumina (B75360) column.
2. Inappropriate Monomer/Oxidant Ratio: An incorrect stoichiometric ratio can lead to premature termination of polymer chains.2. Optimize Monomer/Oxidant Ratio: Systematically vary the molar ratio of this compound to the oxidant (e.g., FeCl₃). A higher monomer concentration relative to the oxidant may lead to higher molecular weights, but an optimal ratio needs to be determined experimentally.
3. High Reaction Temperature: Higher temperatures can increase the rate of side reactions and chain termination events.3. Control Reaction Temperature: Conduct the polymerization at a lower temperature (e.g., 0-5 °C) to favor chain propagation over termination.
4. Inadequate Reaction Time: Insufficient time may not allow for the formation of long polymer chains.4. Optimize Reaction Time: Monitor the polymerization over time to determine the point at which molecular weight plateaus before potential degradation occurs.
Poor Solubility of the Final Polymer 1. High Molecular Weight and Cross-linking: Very high molecular weight or cross-linked polymer chains can lead to insolubility.1. Adjust Synthesis Conditions: Use a lower monomer concentration or a higher oxidant ratio to reduce the molecular weight. The choice of solvent and dopant can also influence solubility.
2. Inappropriate Solvent: The synthesized polymer may not be soluble in the solvent used for purification or characterization.2. Select Appropriate Solvents: Test a range of solvents for solubility. N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and chloroform (B151607) are often used for polypyrrole derivatives.
Inconsistent Results Between Batches 1. Variation in Reagent Purity: The purity of the monomer, oxidant, and solvent can vary between batches.1. Standardize Reagent Quality: Use reagents of the same high purity for all syntheses. Purify the monomer consistently before each reaction.
2. Lack of Temperature Control: Fluctuations in reaction temperature can lead to variations in molecular weight and polydispersity.2. Maintain Consistent Temperature: Use a temperature-controlled bath to ensure a stable reaction temperature throughout the synthesis.
3. Inconsistent Stirring: Inadequate or inconsistent mixing can lead to localized variations in reactant concentrations.3. Ensure Homogeneous Mixing: Use a consistent and adequate stirring rate to maintain a homogeneous reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing poly(this compound) with controlled molecular weight?

A1: The most common method is chemical oxidative polymerization. In this method, the this compound monomer is oxidized by a chemical oxidant, typically ferric chloride (FeCl₃), in a suitable solvent. By carefully controlling the reaction parameters, the molecular weight of the resulting polymer can be influenced.

Q2: How does the monomer-to-oxidant ratio affect the molecular weight of poly(this compound)?

A2: The molar ratio of this compound to the oxidant is a critical factor. Generally, a higher monomer-to-oxidant ratio can lead to a higher molecular weight, as more monomer units are available for polymerization per initiating species. However, an excessively high ratio may lead to incomplete polymerization. The optimal ratio needs to be determined experimentally for a specific set of reaction conditions.

Q3: What is the role of temperature in controlling the molecular weight?

A3: Temperature plays a significant role in the polymerization kinetics. Lowering the reaction temperature (e.g., to 0-5 °C) generally slows down the reaction rate but can favor the formation of higher molecular weight polymers by reducing the occurrence of side reactions and chain termination steps.

Q4: Can the choice of solvent influence the molecular weight?

A4: Yes, the solvent can affect the solubility of the monomer, the growing polymer chains, and the oxidant, which in turn can influence the polymerization process and the final molecular weight. Solvents like chloroform, acetonitrile, and water are commonly used. The polarity and coordinating ability of the solvent can impact the reactivity of the oxidant and the conformation of the polymer chains.

Q5: How do dopants affect the molecular weight of poly(this compound)?

A5: Dopants, such as p-toluenesulfonic acid, are often added during polymerization to enhance the conductivity of the final polymer. While their primary role is not to control molecular weight, they can influence the polymerization environment and the solubility of the growing polymer chains, which may have a secondary effect on the final molecular weight.

Data Presentation

Table 1: Effect of Monomer-to-Oxidant (FeCl₃) Ratio on Molecular Weight

Monomer/Oxidant Molar RatioExpected Molecular WeightExpected Polydispersity Index (PDI)
Low (e.g., 1:3)LowerBroader
Medium (e.g., 1:1)ModerateNarrower
High (e.g., 3:1)HigherMay broaden again

Table 2: Effect of Reaction Temperature on Molecular Weight

Temperature (°C)Expected Molecular WeightRationale
0 - 5HigherReduced side reactions and chain termination.
25 (Room Temperature)ModerateBalance between reaction rate and chain growth.
50LowerIncreased rate of chain termination and side reactions.

Table 3: Effect of Reaction Time on Molecular Weight

Reaction TimeExpected Molecular WeightRemarks
ShortLowIncomplete polymerization.
OptimalHighSufficient time for chain propagation.
LongMay DecreasePotential for polymer degradation or side reactions.

Experimental Protocols

Detailed Methodology for Chemical Oxidative Polymerization of this compound

This protocol describes a general procedure for the synthesis of poly(this compound) using ferric chloride as the oxidant. Researchers should optimize the parameters to achieve the desired molecular weight.

Materials:

  • This compound (monomer)

  • Ferric chloride (FeCl₃, oxidant)

  • Chloroform (or other suitable solvent)

  • Methanol (B129727) (for washing)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Monomer Purification: Purify this compound by passing it through a short column of activated basic alumina to remove any inhibitors or impurities.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet/outlet, dissolve the desired amount of this compound in chloroform under an inert atmosphere (Argon or Nitrogen).

  • Cooling: Cool the monomer solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.

  • Oxidant Solution Preparation: In a separate flask, dissolve the calculated amount of FeCl₃ in chloroform.

  • Polymerization: Add the FeCl₃ solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture will gradually turn black, indicating the formation of the polymer.

  • Reaction: Allow the reaction to proceed for the desired amount of time (e.g., 2-24 hours) at the controlled temperature with continuous stirring.

  • Precipitation and Washing: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Filtration and Purification: Collect the polymer precipitate by filtration. Wash the polymer repeatedly with methanol until the filtrate is colorless to remove any unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the final poly(this compound) product in a vacuum oven at a low temperature (e.g., 40 °C) to a constant weight.

Mandatory Visualization

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Workup & Purification cluster_analysis Characterization Monomer_Purification Monomer Purification (this compound) Reaction_Setup Reaction Setup (Inert Atmosphere, Controlled Temp) Monomer_Purification->Reaction_Setup Oxidant_Solution Oxidant Solution (FeCl3 in Solvent) Polymerization Polymerization (Dropwise addition of oxidant) Oxidant_Solution->Polymerization Reaction_Setup->Polymerization Precipitation Precipitation (in Methanol) Polymerization->Precipitation Washing Washing (with Methanol) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying GPC_Analysis Molecular Weight Analysis (GPC) Drying->GPC_Analysis

Validation & Comparative

A Comparative Guide to N-Ethylpyrrole and N-Methylpyrrole in Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of conductive polymers derived from N-Ethylpyrrole (PNEPy) and N-Methylpyrrole (PNMPy). The information presented is supported by experimental data to assist in the selection of the most suitable material for specific research and development applications.

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical characteristics of conventional polymers.[1] Among these, polypyrrole (PPy) is widely studied due to its high conductivity, excellent environmental stability, and straightforward synthesis.[2][3] Modifying the pyrrole (B145914) monomer at the nitrogen position (N-substitution) with alkyl groups, such as methyl or ethyl groups, allows for the fine-tuning of the polymer's properties.[2] N-substituted PPy derivatives often exhibit improved solubility and processability compared to the unsubstituted PPy.[2][4] This guide focuses on comparing the properties of two of the simplest N-alkylated polypyrrole derivatives: poly(N-methylpyrrole) (PNMPy) and poly(this compound) (PNEPy).

Synthesis of PNEPy and PNMPy

The primary methods for synthesizing PNEPy and PNMPy are chemical oxidative polymerization and electrochemical polymerization.[2]

1. Chemical Oxidative Polymerization: This is a common and cost-effective method for large-scale production.[5] It involves the use of an oxidizing agent, typically an iron(III) salt like ferric chloride (FeCl₃), to initiate the polymerization of the monomer in a suitable solvent or even under solvent-free conditions.[5][6]

2. Electrochemical Polymerization: This method involves the anodic oxidation of the monomer on an electrode surface, resulting in the direct formation of a polymer film on the electrode. This technique allows for precise control over the thickness and morphology of the resulting polymer film.

Experimental Protocols

Chemical Oxidative Polymerization (Aqueous Solution Method)

  • Materials: N-methylpyrrole or this compound monomer, ferric chloride hexahydrate (FeCl₃·6H₂O), deionized water.

  • Procedure:

    • Dissolve 1.5 g of the respective monomer (N-methylpyrrole or this compound) in 150 g of deionized water in a reaction flask.

    • Prepare a separate aqueous solution of FeCl₃·6H₂O. The molar ratio of monomer to oxidant should be maintained at 3/7. For N-methylpyrrole, this corresponds to 11.7 g of FeCl₃·6H₂O in 30 g of water. For this compound, 9.9 g of FeCl₃·6H₂O in 30 g of water is used.[5][6]

    • Add the FeCl₃·6H₂O solution to the monomer solution while stirring magnetically.

    • Allow the polymerization to proceed at 25 °C for 24 hours.[5][6]

    • The resulting black polymer precipitate is then collected, washed, and dried under a vacuum.

Chemical Oxidative Polymerization (Solvent-Free Method)

  • Materials: N-methylpyrrole or this compound monomer, solid ferric chloride (FeCl₃) oxidant.

  • Procedure:

    • The monomer and solid FeCl₃ are mechanically mixed under a nitrogen atmosphere.[5][6]

    • Polymerization occurs at the surface of the oxidant.[5][6]

    • The resulting polymer grains are collected for further processing. This method avoids the use of halogenated organic solvents, which can be environmentally problematic.[5][6]

Performance Comparison

The introduction of a methyl or ethyl group on the nitrogen atom of the pyrrole ring significantly influences the resulting polymer's properties.

Electrical Conductivity

The substitution of an alkyl group at the N-position generally leads to a decrease in conductivity compared to unsubstituted polypyrrole. This is often attributed to steric hindrance between the monomer units, which can disrupt the planarity of the polymer backbone and thus hinder charge transport. Comparing PNMPy and PNEPy, the larger ethyl group in PNEPy is expected to cause greater steric hindrance, potentially leading to lower conductivity than PNMPy. However, conductivity is also highly dependent on the dopant, synthesis method, and polymerization conditions.

Table 1: Comparison of Electrical Conductivity

PolymerSynthesis MethodDopantConductivity (S/cm)Reference
PNMPy ElectrochemicalClO₄⁻> 10⁻⁴ (after 400h in air)[7]
PNMPy Chemical (in electric field)Fe(ClO₄)₃Varies with field strength[8]
PNEPy Chemical OxidativeCl⁻Data not specified[5]

Note: Direct comparative conductivity data under identical conditions is scarce in the literature. The values presented are from different studies and should be interpreted with caution.

Electrochemical Properties

Both PNMPy and PNEPy are electroactive and can be reversibly oxidized and reduced (doped and dedoped). However, the substituent group can affect the redox potentials and the stability of the doped states. Copolymers of N-substituted pyrroles with pyrrole have been studied to modulate these electrochemical properties.[9] It has been noted that for such copolymers, as the concentration of N-methylpyrrole increases, the overall electroactivity can decrease.[7]

Mechanical Properties

N-substitution can improve the mechanical properties of polypyrrole. PNMPy, for instance, is reported to have better mechanical strength compared to unsubstituted PPy.[2] The presence of the flexible alkyl side chains can reduce the rigidity of the polymer backbone, potentially leading to more flexible films. In general, films obtained from soluble N-substituted polypyrroles are less rigid and show improved elongation at break compared to electrochemically prepared PPy films.[4]

Hydrophobicity and Solubility

The hydrophobicity of the polymer is influenced by the size of the N-alkyl group. Experimental data shows that poly(this compound) is more hydrophobic than poly(N-methylpyrrole).[5][6] This is a direct consequence of the larger, nonpolar ethyl group compared to the methyl group. This increased hydrophobicity can be advantageous in applications requiring resistance to aqueous environments. Furthermore, N-substitution is a key strategy to improve the solubility of polypyrroles in common organic solvents, which is a significant advantage for processability.[2][10]

Table 2: Summary of Qualitative and Quantitative Property Comparison

PropertyPoly(N-methylpyrrole) (PNMPy)Poly(this compound) (PNEPy)Key Insights
Monomer Structure Pyrrole with a -CH₃ group on the N atomPyrrole with a -CH₂CH₃ group on the N atomThe ethyl group is bulkier than the methyl group.
Conductivity Generally lower than PPy.Generally lower than PPy and potentially PNMPy.Steric hindrance from the N-alkyl group can reduce conductivity.
Mechanical Strength Reported to be better than PPy.[2]Expected to be flexible.N-alkylation can improve mechanical properties.
Hydrophobicity Less hydrophobic.More hydrophobic.Hydrophobicity increases with the size of the alkyl group.[5][6]
Solubility Soluble in some organic solvents.Soluble in some organic solvents.N-substitution generally improves solubility over PPy.[2]
Polymerization Yield In aqueous media, yields are often low due to poor monomer solubility.[5][6]In aqueous media, yields are often low due to poor monomer solubility.[5][6]Solvent-free methods can be an alternative.[5][6]

Visualizations

G cluster_reactants Reactants cluster_process Polymerization Process cluster_products Products Monomer N-Alkylpyrrole (N-Methylpyrrole or this compound) Initiation Oxidation of Monomer (Formation of Radical Cation) Monomer->Initiation Oxidant Oxidant (e.g., FeCl₃) Oxidant->Initiation Propagation Coupling of Radical Cations (Dimer/Oligomer Formation) Initiation->Propagation Chain Growth Termination Chain Growth Termination Propagation->Termination Polymer Poly(N-Alkylpyrrole) (Doped State) Propagation->Polymer Byproducts Reduced Oxidant (e.g., FeCl₂)

Caption: Workflow of Chemical Oxidative Polymerization of N-Alkylpyrroles.

G cluster_monomer Monomer Structure cluster_properties Resulting Polymer Properties Structure N-Alkyl Group (Methyl vs. Ethyl) StericHindrance Steric Hindrance Structure->StericHindrance Size Increase Solubility Solubility & Processability Structure->Solubility Improves Hydrophobicity Hydrophobicity Structure->Hydrophobicity Increases Mechanical Mechanical Properties Structure->Mechanical Improves Flexibility Conductivity Electrical Conductivity StericHindrance->Conductivity Decreases

References

The Impact of N-Alkyl Chain Length on the Hydrophobicity of Pyrrole Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of heterocyclic compounds is paramount for designing effective therapeutic agents. Among these, the hydrophobicity of N-alkylpyrroles plays a crucial role in their pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative study of the hydrophobicity of a series of N-alkylpyrroles, supported by experimental data, to aid in the selection and design of pyrrole-based compounds in drug discovery.

The hydrophobicity of a molecule, often quantified by the logarithm of its partition coefficient (logP) between octanol (B41247) and water, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of drug development, modulating the hydrophobicity of a lead compound can significantly impact its efficacy and safety. N-alkylpyrroles, a common scaffold in medicinal chemistry, offer a versatile platform for tuning this property by simple modification of the N-alkyl substituent.

Comparative Hydrophobicity of N-Alkylpyrroles

The hydrophobicity of N-alkylpyrroles generally increases with the length of the alkyl chain. This trend is a direct consequence of the increasing nonpolar surface area contributed by the additional methylene (B1212753) groups. The following table summarizes the experimental and estimated logP values for a series of N-alkylpyrroles.

Compound NameAlkyl ChainChemical FormulaMolecular Weight ( g/mol )Experimental logPReference
N-Methylpyrrole-CH₃C₅H₇N81.121.21[1][2][3]
N-Ethylpyrrole-CH₂CH₃C₆H₉N95.141.77[4]
N-Propylpyrrole-CH₂CH₂CH₃C₇H₁₁N109.171.5 (Calculated)[5]
N-Butylpyrrole-CH₂CH₂CH₂CH₃C₈H₁₃N123.202.88 (Estimated)[6]

Note: The logP value for N-Propylpyrrole is a calculated value and the value for N-Butylpyrrole is an estimated value. Experimental verification is recommended for critical applications.

Visualizing the Hydrophobicity Trend

The relationship between the increasing alkyl chain length and the corresponding increase in hydrophobicity (logP) can be visualized in the following diagram.

G cluster_0 N-Alkylpyrrole Series cluster_1 Increasing Hydrophobicity (logP) N-Methylpyrrole N-Methylpyrrole This compound This compound 1.21 1.21 N-Methylpyrrole->1.21 N-Propylpyrrole N-Propylpyrrole 1.77 1.77 This compound->1.77 N-Butylpyrrole N-Butylpyrrole 1.5 (calc.) 1.5 (calc.) N-Propylpyrrole->1.5 (calc.) 2.88 (est.) 2.88 (est.) N-Butylpyrrole->2.88 (est.)

Relationship between N-alkyl chain length and logP value.

Experimental Protocols for Hydrophobicity Determination

The determination of logP is a fundamental experimental procedure in medicinal chemistry. The two most common methods are the shake-flask method and reversed-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method

The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partition coefficient.[7][8][9][10]

Principle: A compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.

Detailed Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Standard Solution Preparation: Prepare a stock solution of the N-alkylpyrrole of interest in n-octanol.

  • Partitioning: In a glass flask, combine a known volume of the n-octanol stock solution with a known volume of water.

  • Equilibration: Seal the flask and shake it for a sufficient amount of time (typically 1-24 hours) at a constant temperature to allow for the partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw a sample from both the n-octanol and the aqueous phase. Determine the concentration of the N-alkylpyrrole in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

G start Start prep_solvents Prepare Pre-saturated n-Octanol and Water start->prep_solvents prep_stock Prepare Stock Solution in n-Octanol prep_solvents->prep_stock partition Combine Stock Solution and Water prep_stock->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge for Phase Separation equilibrate->separate analyze_octanol Analyze Concentration in n-Octanol Phase separate->analyze_octanol analyze_water Analyze Concentration in Aqueous Phase separate->analyze_water calculate Calculate logP analyze_octanol->calculate analyze_water->calculate end End calculate->end

Workflow for the shake-flask logP determination method.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a rapid and widely used indirect method for estimating logP values.[8][11] It is particularly useful for high-throughput screening of compound libraries.

Principle: The retention time of a compound on a nonpolar stationary phase (e.g., C18) is correlated with its hydrophobicity. A calibration curve is generated using a set of reference compounds with known logP values.

Detailed Protocol:

  • System Preparation: Use a reversed-phase HPLC system with a nonpolar stationary phase (e.g., ODS, C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water.

  • Calibration Standards: Prepare solutions of a series of standard compounds with well-established logP values that span the expected range of the N-alkylpyrroles.

  • Chromatographic Analysis: Inject each standard compound and the N-alkylpyrrole samples into the HPLC system and record their retention times (t_R). Determine the dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculation of Capacity Factor (k'): For each compound, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standard compounds against their known logP values. Perform a linear regression to obtain a calibration equation.

  • logP Determination: Using the log k' value of the N-alkylpyrrole, calculate its logP value using the calibration equation.

G start Start prep_system Prepare RP-HPLC System start->prep_system prep_standards Prepare Calibration Standard Solutions prep_system->prep_standards analyze_samples Inject N-Alkylpyrrole Samples and Record Retention Times prep_system->analyze_samples analyze_standards Inject Standards and Record Retention Times prep_standards->analyze_standards calc_k_prime Calculate Capacity Factors (k') analyze_standards->calc_k_prime analyze_samples->calc_k_prime build_curve Generate Calibration Curve (log k' vs. logP) calc_k_prime->build_curve determine_logp Determine logP of Samples from Calibration Curve build_curve->determine_logp end End determine_logp->end

Workflow for the RP-HPLC logP determination method.

Conclusion

The hydrophobicity of N-alkylpyrroles is a readily tunable property that directly correlates with the length of the N-alkyl substituent. This comparative guide provides a quantitative basis for the selection and design of N-alkylpyrrole derivatives with desired lipophilicity profiles. The provided experimental protocols for the shake-flask and RP-HPLC methods offer standardized procedures for the in-house determination of logP values, enabling researchers to make informed decisions in the drug discovery and development process. For critical applications, it is always recommended to experimentally verify calculated or estimated logP values.

References

A Comparative Analysis of the Electrochemical Properties of N-Ethylpyrrole and Thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Electrochemical Characteristics of Two Key Heterocyclic Monomers

In the realm of conductive polymers and functional materials, N-Ethylpyrrole and thiophene (B33073) stand out as fundamental building blocks for a wide array of applications, from biosensors to organic electronics. Understanding their distinct electrochemical properties is paramount for the rational design and synthesis of novel materials with tailored functionalities. This guide provides a comprehensive comparison of this compound and thiophene, supported by experimental data and detailed protocols, to aid researchers in their material selection and development endeavors.

Executive Summary

This guide delves into the electrochemical behavior of this compound and thiophene, focusing on their electropolymerization characteristics and the properties of the resulting polymers, poly(this compound) (PEPy) and polythiophene (PTh), respectively. While both monomers can be electrochemically polymerized to form conductive films, they exhibit significant differences in their oxidation potentials and the electrical conductivity of their polymeric forms. Thiophene generally displays a lower oxidation potential, making it easier to polymerize, and its corresponding polymer, polythiophene, typically exhibits higher electrical conductivity compared to poly(this compound).

Data Presentation: A Quantitative Comparison

The following table summarizes the key electrochemical parameters for this compound and thiophene, providing a clear and concise comparison of their properties.

PropertyThis compoundThiophene
Monomer Oxidation Potential (V vs. Ag/AgCl) ~1.2 V~1.6 - 2.0 V
Polymer Electrical Conductivity (S/cm) 10⁻³ - 10⁻¹10¹ - 10³
Resulting Polymer Poly(this compound) (PEPy)Polythiophene (PTh)
General Polymerization Behavior Forms smooth, adherent filmsCan form porous or fibrillar structures

Note: The values presented are approximate and can vary depending on the specific experimental conditions, such as the solvent, electrolyte, electrode material, and polymerization method.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, this section outlines the detailed experimental methodologies for the electrochemical characterization of this compound and thiophene.

Electropolymerization and Cyclic Voltammetry

Objective: To determine the oxidation potential of the monomers and to deposit the corresponding polymer films onto a working electrode.

Materials:

  • Working Electrode: Platinum (Pt) or Indium Tin Oxide (ITO) coated glass

  • Reference Electrode: Silver/Silver Chloride (Ag/AgCl)

  • Counter Electrode: Platinum wire

  • Electrolyte Solution: 0.1 M Tetrabutylammonium perchlorate (B79767) (TBAP) in acetonitrile (B52724) (CH₃CN)

  • Monomer Solution: 0.1 M of either this compound or thiophene in the electrolyte solution

Procedure:

  • Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the monomer solution.

  • Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the experiment.

  • Perform cyclic voltammetry (CV) by scanning the potential from an initial value (e.g., 0 V) to a vertex potential sufficiently positive to induce oxidation of the monomer (e.g., 1.5 V for this compound and 2.2 V for thiophene) and then reversing the scan back to the initial potential.

  • The potential at which a sharp increase in current is observed corresponds to the onset oxidation potential of the monomer.

  • Repeat the potential cycling for a set number of cycles to grow a polymer film of desired thickness on the working electrode. The increase in the peak currents with each cycle indicates successful polymer deposition.

Electrical Conductivity Measurement

Objective: To measure the electrical conductivity of the prepared polymer films.

Method: Four-Point Probe Measurement

Materials:

  • Polymer-coated substrate from the electropolymerization step

  • Four-point probe measurement setup

  • DC current source

  • Voltmeter

Procedure:

  • Carefully rinse the polymer-coated substrate with the solvent (e.g., acetonitrile) to remove any unreacted monomer and electrolyte, and then dry it under a stream of inert gas.

  • Place the four-point probe head in contact with the polymer film. The four probes should be arranged in a line with equal spacing.

  • Apply a constant DC current (I) through the two outer probes.

  • Measure the voltage (V) across the two inner probes.

  • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I).

  • Measure the thickness (t) of the polymer film using a profilometer or another suitable technique.

  • Calculate the electrical conductivity (σ) using the formula: σ = 1 / (Rs * t).

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the comparative electrochemical analysis of this compound and thiophene.

experimental_workflow cluster_monomers Monomer Preparation cluster_electrochemistry Electrochemical Analysis cluster_polymerization Electropolymerization cluster_characterization Polymer Characterization cluster_comparison Comparative Analysis M1 This compound Solution (0.1 M in CH3CN + 0.1 M TBAP) CV1 Cyclic Voltammetry of this compound M1->CV1 M2 Thiophene Solution (0.1 M in CH3CN + 0.1 M TBAP) CV2 Cyclic Voltammetry of Thiophene M2->CV2 Poly1 Poly(this compound) Film Deposition CV1->Poly1 Poly2 Polythiophene Film Deposition CV2->Poly2 Cond1 Conductivity Measurement (PEPy) (Four-Point Probe) Poly1->Cond1 Cond2 Conductivity Measurement (PTh) (Four-Point Probe) Poly2->Cond2 Comp Comparison of Electrochemical Properties Cond1->Comp Cond2->Comp

Caption: Experimental workflow for comparing this compound and thiophene.

Conclusion

The choice between this compound and thiophene for a specific application will depend on the desired electrochemical properties of the final material. Thiophene is often favored for applications requiring high electrical conductivity, and its lower oxidation potential can be advantageous for certain polymerization processes. On the other hand, this compound offers a different set of properties, and its polymer, PEPy, can be suitable for applications where moderate conductivity and different surface characteristics are desired. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions and to further explore the potential of these versatile heterocyclic monomers.

A Comparative Guide to Alternative Monomers for Conductive Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to N-Ethylpyrrole

The synthesis of intrinsically conductive polymers (ICPs) is a cornerstone of advanced materials science, with applications spanning from organic electronics and sensors to biomedical devices. While this compound has been a common monomer for the synthesis of conductive polypyrrole derivatives, the quest for materials with enhanced properties such as higher conductivity, improved stability, and better processability has led to the exploration of a variety of alternative monomers. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable monomer for your research and development needs.

Performance Comparison of Conductive Polymers from Alternative Monomers

The choice of monomer significantly impacts the final properties of the conductive polymer. The following table summarizes key performance data for polymers synthesized from various alternatives to this compound, including other N-substituted pyrroles, aniline (B41778) and its derivatives, and thiophene-based monomers.

Monomer ClassSpecific MonomerPolymerTypical Conductivity (S/cm)Key Characteristics
N-Substituted Pyrroles N-MethylpyrrolePoly(N-methylpyrrole) (PNMPy)Enhanced mechanical strength and lower cost compared to PPy.Good biocompatibility and thermal stability.[1]
N-PhenylpyrrolePoly(N-phenylpyrrole)Lower conductivity due to steric hindrance.Can be synthesized electrochemically to form adherent films.[2]
Aniline Derivatives AnilinePolyaniline (PANI)10 – 100Good environmental stability, tunable conductivity through doping.[3]
o-ToluidinePoly(o-toluidine) (POT)Up to 10.14Improved solubility over PANI, conductivity can be enhanced with additives.[4]
2-EthylanilinePoly(2-ethylaniline) (PEAn)5.74 × 10⁻⁶ to 7.79 × 10⁻²Overcomes some of the processability issues of PANI.[5]
Thiophene Derivatives 3,4-Ethylenedioxythiophene (EDOT)Poly(3,4-ethylenedioxythiophene) (PEDOT)10² to 10³High conductivity, good stability, and optical transparency.[6]
3-HexylthiophenePoly(3-hexylthiophene) (P3HT)Doped: up to 172Good solubility in organic solvents, widely used in organic electronics.[7]
3-ButylthiophenePoly(3-butylthiophene) (P3BT)Lower than P3HTStudied for applications in solar cells.[8]
3-OctylthiophenePoly(3-octylthiophene) (P3OT)Lower than P3HTInvestigated for its photovoltaic properties.[9]

Logical Relationships of Alternative Monomers

The selection of an alternative monomer to this compound is often guided by the desired balance of properties. The following diagram illustrates the logical relationship between these alternatives, categorized by their core chemical structure.

Monomer_Alternatives Alternative Monomers to this compound NEthylpyrrole This compound N_Substituted_Pyrroles Other N-Substituted Pyrroles NEthylpyrrole->N_Substituted_Pyrroles Same Core Ring Aniline_Derivatives Aniline Derivatives NEthylpyrrole->Aniline_Derivatives Alternative Heteroaromatic Amines Thiophene_Derivatives Thiophene Derivatives NEthylpyrrole->Thiophene_Derivatives Alternative Heterocyclic Monomers N_Methylpyrrole N-Methylpyrrole N_Substituted_Pyrroles->N_Methylpyrrole N_Phenylpyrrole N-Phenylpyrrole N_Substituted_Pyrroles->N_Phenylpyrrole Aniline Aniline Aniline_Derivatives->Aniline o_Toluidine o-Toluidine Aniline_Derivatives->o_Toluidine Two_Ethylaniline 2-Ethylaniline Aniline_Derivatives->Two_Ethylaniline EDOT 3,4-Ethylenedioxythiophene (EDOT) Thiophene_Derivatives->EDOT Three_Alkylthiophenes 3-Alkylthiophenes (e.g., P3HT, P3BT, P3OT) Thiophene_Derivatives->Three_Alkylthiophenes

A diagram illustrating the classes of alternative monomers to this compound.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of conductive polymers. Below are representative protocols for the chemical and electrochemical synthesis of conductive polymers from some of the discussed alternative monomers.

Chemical Oxidative Polymerization of 3,4-Ethylenedioxythiophene (EDOT)

This protocol describes the synthesis of a PEDOT dispersion using a chemical oxidative method.[10]

Materials:

  • 3,4-ethylenedioxythiophene (EDOT) monomer

  • Oxidizing agent (e.g., iron(III) sulfate)

  • Solvent (e.g., alcohol)

  • Substrate for casting

Procedure:

  • Dissolve the EDOT monomer and the oxidant in alcohol.

  • Cast the resulting mixture onto the desired substrate.

  • Anneal the coated substrate to facilitate polymerization.

  • Thoroughly rinse the substrate to remove any unreacted reagents and byproducts.

Electrochemical Polymerization of Aniline

This protocol details the synthesis of a polyaniline film on a platinum electrode via electrochemical polymerization.[11]

Materials:

  • Aniline monomer (0.1 M)

  • Oxalic acid (1.0 M) as the electrolyte and dopant

  • Platinum (Pt) wire as the working electrode

  • Coiled Pt wire as the counter electrode

  • Ag/Ag+ as the reference electrode

  • Potentiostat/Galvanostat

Procedure:

  • Prepare the electrolyte solution by dissolving aniline and oxalic acid in deionized water.

  • Assemble a three-electrode electrochemical cell with the Pt working electrode, Pt counter electrode, and Ag/Ag+ reference electrode.

  • Immerse the electrodes in the electrolyte solution.

  • Perform cyclic voltammetry within a potential range of -0.4 V to 0.8 V vs. Ag/Ag+ at a scan rate of 50 mV/s.

  • Continue cycling the potential until a stable and adherent polyaniline film is observed on the working electrode.

General Experimental Workflow

The synthesis and characterization of conductive polymers typically follow a standardized workflow, from monomer preparation to performance evaluation. The following diagram outlines this general process.

Workflow General Workflow for Conductive Polymer Synthesis and Characterization Monomer_Selection Monomer Selection (e.g., Aniline, Thiophene, Pyrrole derivative) Synthesis Polymer Synthesis Monomer_Selection->Synthesis Chem_Poly Chemical Oxidative Polymerization Synthesis->Chem_Poly Electro_Poly Electrochemical Polymerization Synthesis->Electro_Poly Purification Purification and Drying Chem_Poly->Purification Electro_Poly->Purification Characterization Polymer Characterization Purification->Characterization Structural Structural Analysis (FTIR, NMR, XRD) Characterization->Structural Morphological Morphological Analysis (SEM, TEM) Characterization->Morphological Performance Performance Evaluation Characterization->Performance Conductivity_Measurement Conductivity Measurement Performance->Conductivity_Measurement Stability_Testing Stability Testing (Thermal, Environmental) Performance->Stability_Testing Processability_Assessment Processability Assessment (Solubility) Performance->Processability_Assessment

A diagram of the general experimental workflow for conductive polymer synthesis.

Conclusion

The selection of a monomer is a critical decision in the design and synthesis of conductive polymers with tailored properties. While this compound remains a viable option, this guide has highlighted a range of promising alternatives, each offering a unique set of advantages. Aniline derivatives can provide a cost-effective route to polymers with good environmental stability. Thiophene-based monomers, particularly EDOT, can yield polymers with exceptionally high conductivity and transparency. Other N-substituted pyrroles allow for the fine-tuning of properties such as solubility and mechanical strength. By carefully considering the comparative data and experimental protocols presented, researchers can make informed decisions to advance their work in the exciting field of conductive polymers.

References

Validating N-Ethylpyrrole Purity: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methods for validating the purity of N-Ethylpyrrole, a key building block in the synthesis of various organic molecules and materials. While classical titration methods are valuable for many compounds, the purity assessment of this compound is predominantly achieved through more sophisticated chromatographic techniques. This guide will delve into the prevalent methods, offering detailed experimental protocols and comparative data to inform your selection of the most suitable approach.

Introduction to this compound and its Purity Assessment

This compound (C₆H₉N) is a colorless liquid and a derivative of pyrrole, an aromatic heterocyclic compound. It finds applications in the synthesis of polymers, pharmaceuticals, and other specialty chemicals. The presence of impurities, which can arise from the synthetic route or degradation, can significantly impact the outcome of subsequent reactions and the properties of the final products. Common impurities in this compound may include unreacted pyrrole, over-alkylated products, and residual solvents.

Given the volatile and organic nature of this compound, direct titration methods for purity determination are not commonly employed. Instead, high-resolution separation techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the methods of choice, offering superior sensitivity and specificity for identifying and quantifying impurities.

Comparison of Analytical Methods

The following table summarizes the key aspects of the most common analytical techniques used for determining the purity of this compound.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Purity Range >98%>98%
Common Detector Flame Ionization Detector (FID), Mass Spectrometer (MS)UV-Vis Detector, Diode Array Detector (DAD)
Typical Impurities Detected Volatile organic compounds, residual starting materials (e.g., pyrrole), by-products.Less volatile impurities, colored compounds, degradation products.
Advantages High resolution for volatile compounds, well-established methods, high sensitivity with FID.Suitable for a wider range of compounds, including non-volatile impurities, versatile.
Disadvantages Not suitable for non-volatile or thermally labile compounds.Can be more complex to develop methods, may require specific chromophores for UV detection.

Experimental Protocols

Gas Chromatography (GC) Method for this compound Purity

This protocol outlines a standard GC method for the purity assessment of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: HP-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a 1% (v/v) solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • Vortex the solution to ensure homogeneity.

  • Inject the sample into the GC.

Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) Method for this compound Purity

This protocol provides a general HPLC method that can be adapted for this compound analysis.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Start with 30% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for validating the purity of this compound using Gas Chromatography.

N_Ethylpyrrole_Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis cluster_result Result Sample This compound Sample Dilution Dilute with Solvent Sample->Dilution Homogenization Vortex to Homogenize Dilution->Homogenization Injection Inject into GC Homogenization->Injection Separation Separation on Capillary Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation PurityReport Purity Report Calculation->PurityReport

Workflow for this compound Purity Validation by GC.

Conclusion

For the accurate and reliable determination of this compound purity, chromatographic methods, particularly Gas Chromatography, are the industry standard. These techniques provide the necessary resolution and sensitivity to detect and quantify potential impurities, ensuring the quality of the starting material for research, development, and manufacturing. While HPLC can serve as a complementary technique, GC with FID is often the most direct and robust method for this volatile compound. The choice of method will ultimately depend on the specific impurities of interest and the available instrumentation.

comparative analysis of different N-Ethylpyrrole synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of N-substituted pyrroles is a fundamental process in the development of novel therapeutics and functional materials. N-Ethylpyrrole, a key building block, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides a comparative analysis of the most common synthetic methodologies for this compound, supported by experimental data and detailed protocols to inform the selection of the most appropriate route for a given application.

Comparison of Key Synthesis Routes

The primary methods for synthesizing this compound include the direct N-alkylation of pyrrole (B145914), the Paal-Knorr synthesis, and the Clauson-Kaas synthesis. Each of these routes offers a different balance of yield, reaction conditions, and substrate scope.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsReaction ConditionsTypical Yield (%)
N-Alkylation Pyrrole, Ethyl HalideBase (e.g., KOH, NaH)Room temperature to reflux, 2-24 h60-95%
Paal-Knorr 2,5-Hexanedione (B30556), Ethylamine (B1201723)Acid catalyst (e.g., HCl, Acetic Acid)Reflux, 0.25-24 h80-95%
Clauson-Kaas 2,5-Dimethoxytetrahydrofuran (B146720), EthylamineAcid catalyst (e.g., Acetic Acid, I₂)Conventional heating or Microwave irradiation75-98%
Hantzsch β-ketoester, α-halo ketone, EthylamineAmmonia or primary amineRoom temperature to refluxVaries

Logical Flow for Selecting a Synthesis Route

The selection of an optimal synthesis route for this compound depends on several factors, including the availability of starting materials, desired purity, scalability, and reaction conditions. The following diagram illustrates a logical workflow for this decision-making process.

SynthesisRouteSelection cluster_routes Available Synthesis Routes start Define Synthesis Requirements (Scale, Purity, Cost) availability Assess Starting Material Availability and Cost start->availability alkylation N-Alkylation availability->alkylation paal_knorr Paal-Knorr availability->paal_knorr clauson_kaas Clauson-Kaas availability->clauson_kaas hantzsch Hantzsch availability->hantzsch conditions Evaluate Reaction Conditions (Temperature, Time, Reagents) yield_purity Consider Yield and Purity Requirements conditions->yield_purity decision Select Optimal Synthesis Route yield_purity->decision alkylation->conditions paal_knorr->conditions clauson_kaas->conditions hantzsch->conditions

Caption: Workflow for selecting the optimal this compound synthesis route.

Detailed Experimental Protocols

N-Alkylation of Pyrrole

This method involves the direct ethylation of the pyrrole nitrogen. A common approach utilizes a phase-transfer catalyst to facilitate the reaction between the pyrrolide anion and an ethyl halide.

Protocol:

  • In a round-bottom flask, suspend potassium hydroxide (B78521) (excess) in a suitable solvent such as benzene (B151609) or toluene.

  • Add pyrrole (1.0 eq) and a phase-transfer catalyst, for example, 18-Crown-6 or tetrabutylammonium (B224687) bromide (0.05-0.1 eq).[1]

  • Stir the mixture vigorously at room temperature.

  • Add ethyl iodide or ethyl bromide (1.1-1.2 eq) to the reaction mixture.[1]

  • Continue stirring at room temperature or with gentle heating for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove excess solid KOH.

  • Wash the filtrate with water to remove the remaining base and catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography on silica (B1680970) gel to yield this compound.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine.[2][3] For the synthesis of this compound, 2,5-hexanedione is reacted with ethylamine.

Protocol:

  • To a round-bottomed flask fitted with a reflux condenser, add 2,5-hexanedione (1.0 eq) and ethylamine (1.0 eq) in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a catalytic amount of a weak acid, such as a single drop of concentrated hydrochloric acid or a small amount of glacial acetic acid.[2][4]

  • Heat the mixture at reflux for 15-30 minutes.[4] The reaction progress can be monitored by TLC.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • If a precipitate forms, collect the crystals by vacuum filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or distillation to obtain pure this compound. A one-pot, two-step process starting from 2,5-dimethylfuran (B142691) to produce 2,5-hexanedione in situ has been reported to give yields of 80-95%.[5]

Clauson-Kaas Synthesis

This method involves the reaction of 2,5-dimethoxytetrahydrofuran with a primary amine and is particularly useful for synthesizing N-substituted pyrroles.[5] Microwave-assisted protocols have been shown to significantly reduce reaction times and improve yields.[6][7]

Protocol (Microwave-Assisted):

  • In a microwave vial, combine 2,5-dimethoxytetrahydrofuran (1.0 eq) and ethylamine (1.0-1.3 eq).[6]

  • A catalyst such as molecular iodine (~5 mol%) can be added for solvent-free conditions, or a solvent like acetic acid or water can be used.[7][8]

  • Seal the microwave vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a temperature ranging from 120°C to 170°C for 10 to 30 minutes.[6][7]

  • After the reaction is complete, cool the vial.

  • If the reaction was performed without a solvent, the product can be directly purified. If a solvent was used, an appropriate workup involving extraction and washing is necessary.

  • Purify the crude this compound by distillation or column chromatography. Yields for this method are typically high, often in the range of 75-98%.[7][8]

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and a primary amine.[9] While a versatile method for substituted pyrroles, its application for the direct synthesis of unsubstituted this compound is less common. A variation could be used to produce a substituted this compound which could then be further modified.

General Workflow:

  • Reaction of ethylamine with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate.

  • Reaction of the enamine with an α-haloketone.

  • Intramolecular cyclization and subsequent dehydration to form the N-ethyl-substituted pyrrole ring.

Conclusion

The choice of the most suitable synthetic route for this compound is contingent upon the specific requirements of the researcher or organization. The N-alkylation of pyrrole is a straightforward method when pyrrole is readily available and high purity is not the primary concern. The Paal-Knorr synthesis offers high yields from commercially available starting materials and is a robust and scalable option.[2][3] The Clauson-Kaas synthesis , especially with microwave assistance, provides a rapid and high-yielding route, making it an attractive option for high-throughput synthesis and process intensification.[6][7] The Hantzsch synthesis is more applicable to the preparation of highly substituted N-ethylpyrroles. A thorough evaluation of the factors outlined in the logical workflow will guide the selection of the most efficient and cost-effective method for the synthesis of this compound.

References

A Comparative Performance Analysis: N-Ethylpyrrole-Based Polymers Versus Polythiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate conductive polymers is paramount for advancing applications in bioelectronics, drug delivery, and sensing. This guide provides an objective comparison of the performance of N-Ethylpyrrole-based polymers and polythiophenes, two prominent classes of conducting polymers. The following sections detail their synthesis, key performance metrics, and experimental protocols to aid in material selection and experimental design.

Introduction to this compound-Based Polymers and Polythiophenes

Conducting polymers have garnered significant interest due to their unique combination of electrical conductivity, flexibility, and biocompatibility. Among these, polythiophenes and polypyrroles, along with their derivatives, are extensively studied for various biomedical and electronic applications.[1][2]

Polythiophenes (PTs) are a well-established class of conducting polymers known for their excellent environmental stability, high conductivity, and tunable properties through functionalization of the thiophene (B33073) ring.[2][3] Their rigid backbone often leads to good charge transport characteristics.

This compound-based polymers (PEPy) are a subset of N-substituted polypyrroles. The introduction of an ethyl group on the nitrogen atom of the pyrrole (B145914) ring can enhance solubility and processability compared to the parent polypyrrole.[4][5] However, this substitution can also influence the polymer's electronic and structural properties.

This guide aims to provide a direct comparison of these two polymer systems, focusing on their synthesis, electrical conductivity, thermal stability, and electrochemical behavior, supported by experimental data and detailed methodologies.

Comparative Performance Data

The following tables summarize the key performance indicators for poly(this compound) and polythiophene, based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited; therefore, data from different sources are presented, and a direct comparison should be made with caution. For some properties of PEPy, data from its close analog, poly(N-methylpyrrole) (PNMPy), is used as a reference point where direct PEPy data is unavailable.

Table 1: Electrical Conductivity
PolymerDopant/MethodConductivity (S/cm)Reference
Poly(N-methylpyrrole)FeCl₃1.3 x 10⁻³[6]
PolythiopheneFeCl₃0.58 - 5.49[7]
Poly(bithiophene)Electrochemical> 1-3[8]
Poly(3-hexylthiophene)F₄TCNQ6.6 x 10⁻³[9]
Table 2: Thermal Stability (from Thermogravimetric Analysis - TGA)
PolymerAtmosphereOnset Decomposition Temp. (°C)Major Weight Loss Temp. (°C)Reference
PolypyrroleAir~220338[10]
Polythiophene (BF₄⁻ doped)Air70-260 (dopant loss)>260 (backbone)[11]
Polythiophene/TiO₂ compositeAir~280-300-[12]
Table 3: Electrochemical Properties (from Cyclic Voltammetry)
PolymerElectrolyte/SolventOxidation Onset (V)Oxidation Peak (V)Reference
Poly(N-methylpyrrole)LiClO₄/ACN-~0.8[6]
PolythiopheneLiClO₄/PC~0.5-[8]
Poly(bithiophene)LiClO₄/PC~0.25-[8]
P(FuPy-co-EDOT) (N-furfuryl pyrrole-co-EDOT)Bu₄NClO₄/ACN~0.4~0.7[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the protocols for the synthesis and characterization of this compound-based polymers and polythiophenes.

Synthesis of Poly(this compound) via Chemical Oxidative Polymerization

This protocol describes a solvent-free method for synthesizing poly(this compound) (PEPy).[4][5]

Materials:

  • This compound (EPy) monomer

  • Ferric chloride (FeCl₃) powder, anhydrous

  • Methanol (B129727) (MeOH)

  • Nitrogen (N₂) gas

Procedure:

  • Grind pristine FeCl₃ powder in a glass vial under a nitrogen atmosphere.

  • Add this compound monomer dropwise to the FeCl₃ powder (monomer to FeCl₃ molar ratio of 1:4).

  • Allow the polymerization to proceed at 25°C for 24 hours with stirring under a nitrogen atmosphere.

  • Stop the reaction by adding approximately 50 mL of methanol to the mixture and let it stand for 1 hour.

  • Remove the supernatant and wash the black polymer product repeatedly with methanol by sonication and centrifugation to remove residual monomer and oxidant.

  • Dry the final PEPy product under vacuum at 25°C for 3 days.

Synthesis of Polythiophene via Chemical Oxidative Polymerization

This protocol outlines a typical chemical oxidative polymerization of thiophene.

Materials:

Procedure:

  • Dissolve the thiophene monomer in anhydrous chloroform in a reaction flask.

  • Separately, dissolve anhydrous FeCl₃ in anhydrous chloroform.

  • Slowly add the FeCl₃ solution to the thiophene solution while stirring.

  • Continue the reaction at room temperature for a specified time (e.g., 24 hours).

  • Precipitate the polymer by adding methanol to the reaction mixture.

  • Filter and wash the polymer product with methanol to remove unreacted monomer and oxidant.

  • Dry the polythiophene powder under vacuum.

Characterization Methods

Electrical Conductivity Measurement (Four-Point Probe Method): The electrical conductivity of the polymer films is measured using a four-point probe technique.[14][15][16]

  • A thin film of the polymer is deposited on an insulating substrate.

  • Four equally spaced, collinear probes are brought into contact with the film.

  • A constant DC current is passed through the two outer probes.

  • The voltage drop across the two inner probes is measured.

  • The sheet resistance (Rs) is calculated using the formula: Rs = (π/ln2) * (V/I), where V is the measured voltage and I is the applied current.

  • The electrical conductivity (σ) is then calculated as σ = 1 / (Rs * t), where t is the thickness of the film.

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers.[17][18][19][20][21]

  • A small amount of the polymer sample (typically 5-10 mg) is placed in a TGA sample pan.

  • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The weight loss of the sample is recorded as a function of temperature.

  • The onset of decomposition and the temperature of maximum weight loss are determined from the TGA curve and its derivative.

Electrochemical Characterization (Cyclic Voltammetry - CV): CV is employed to study the redox behavior and electrochemical stability of the polymers.[1][13][22][23]

  • A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., a platinum or glassy carbon electrode coated with the polymer film), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).

  • The cell is filled with an electrolyte solution (e.g., 0.1 M LiClO₄ in acetonitrile).

  • The potential of the working electrode is swept linearly between two set potentials, and the resulting current is measured.

  • The cyclic voltammogram (a plot of current vs. potential) provides information on the oxidation and reduction potentials of the polymer.

Visualization of Experimental Workflows

Chemical Synthesis Workflow

G cluster_synthesis Chemical Oxidative Polymerization Monomer Monomer (e.g., this compound or Thiophene) Reaction Polymerization Reaction Monomer->Reaction Oxidant Oxidant (e.g., FeCl3) Oxidant->Reaction Solvent Solvent (e.g., Chloroform or Solvent-free) Solvent->Reaction Precipitation Precipitation (e.g., with Methanol) Reaction->Precipitation Washing Washing & Filtration Precipitation->Washing Drying Drying Washing->Drying Polymer Final Polymer Product Drying->Polymer

Caption: Workflow for chemical oxidative polymerization.

Cyclic Voltammetry Experimental Setup

G cluster_cv Cyclic Voltammetry Setup Potentiostat Potentiostat WE Working Electrode (Polymer Film) Potentiostat->WE Potential Scan CE Counter Electrode (e.g., Pt wire) Potentiostat->CE RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE Cell Electrochemical Cell WE->Cell CE->Cell RE->Cell Electrolyte Electrolyte Solution Electrolyte->Cell

Caption: Schematic of a cyclic voltammetry setup.

Performance Comparison and Conclusion

Based on the available data, polythiophenes generally exhibit higher electrical conductivity compared to N-substituted polypyrroles like poly(N-methylpyrrole). The substitution on the nitrogen atom in polypyrroles can disrupt the planarity of the polymer backbone, leading to reduced conjugation and lower conductivity.

In terms of thermal stability, both polymer classes show degradation at elevated temperatures. Polythiophene appears to have a higher onset of backbone degradation compared to polypyrrole, although the initial weight loss in doped polythiophenes is often associated with the loss of the dopant.

Electrochemical properties are highly dependent on the specific monomer and polymerization conditions. Polythiophenes, particularly those derived from bithiophene, tend to have lower oxidation potentials, indicating they are more easily oxidized. The electrochemical stability of N-substituted polypyrroles can be influenced by the nature of the substituent.

References

A Spectroscopic Comparison of N-Ethylpyrrole and Other Pyrrole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the spectroscopic characteristics of heterocyclic compounds is paramount for structural elucidation, purity assessment, and the prediction of chemical reactivity. This guide provides an objective, data-driven comparison of the spectroscopic properties of N-Ethylpyrrole against other key pyrrole (B145914) derivatives: pyrrole, N-methylpyrrole, and 2-ethylpyrrole.

This comparative analysis leverages data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to highlight the structural nuances and electronic differences imparted by N- and C-alkylation of the pyrrole ring. All quantitative data is summarized in easy-to-reference tables, and detailed experimental protocols for each spectroscopic technique are provided.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected derivatives. These values are compiled from various spectroscopic databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are highly sensitive to the electronic effects of substituents on the pyrrole ring.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundH-1 (N-H)H-2, H-5 (α-H)H-3, H-4 (β-H)Other Protons
Pyrrole~8.1 (broad s)~6.7~6.2-
N-Methylpyrrole-~6.6~6.1~3.6 (s, 3H, N-CH₃)
This compound - ~6.6 ~6.1 ~3.9 (q, 2H, N-CH₂), ~1.4 (t, 3H, CH₃)
2-Ethylpyrrole~7.9 (broad s)~6.6 (H-5), ~5.9 (H-3)~6.1 (H-4)~2.6 (q, 2H, C-CH₂), ~1.2 (t, 3H, CH₃)

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) in CDCl₃

CompoundC-2, C-5 (α-C)C-3, C-4 (β-C)Other Carbons
Pyrrole~118~108-
N-Methylpyrrole~121~108~35 (N-CH₃)
This compound ~121 ~108 ~43 (N-CH₂), ~16 (CH₃)
2-Ethylpyrrole~130 (C-2), ~115 (C-5)~106 (C-3), ~108 (C-4)~20 (C-CH₂), ~14 (CH₃)
Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The positions of absorption bands are characteristic of specific functional groups and structural features.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchC-H Stretch (aromatic)C=C Stretch (ring)C-N StretchOther Key Bands
Pyrrole~3400 (broad)3100-31501400-1550~1370~740 (C-H out-of-plane bend)
N-Methylpyrrole-~3100~1540~1370~2940 (C-H aliphatic), ~730 (C-H out-of-plane bend)
This compound - ~3100 ~1540 ~1370 ~2970, ~2870 (C-H aliphatic), ~720 (C-H out-of-plane bend)
2-Ethylpyrrole~3390 (broad)~3100~1560~1360~2960, ~2870 (C-H aliphatic), ~720 (C-H out-of-plane bend)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Aromatic systems like pyrroles exhibit characteristic absorptions in the UV region due to π → π* transitions.

Table 4: UV-Vis Spectroscopic Data (λmax, nm) in Ethanol (B145695)/Methanol

Compoundλmax 1 (nm)λmax 2 (nm)
Pyrrole~210~240[1]
N-Methylpyrrole~215-
This compound ~216 -
2-Ethylpyrrole~220~280

Note: The UV-Vis absorption maxima for N-alkylated pyrroles are very similar, showing a slight bathochromic (red) shift compared to pyrrole. C-alkylation, as in 2-ethylpyrrole, can lead to the appearance of a second absorption band at a longer wavelength.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of molecular weight and structural features.

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

CompoundMolecular FormulaMolecular Weight ( g/mol )Molecular Ion (M⁺˙) (m/z)Key Fragment Ions (m/z)
PyrroleC₄H₅N67.096766, 41, 40, 39[2]
N-MethylpyrroleC₅H₇N81.128180, 54, 53, 41[2][3]
This compound C₆H₉N 95.14 95 80 (M-15, loss of CH₃)
2-EthylpyrroleC₆H₉N95.149580 (M-15, loss of CH₃), 67

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality and reproducible spectroscopic data. The following are generalized protocols for the techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
  • Sample Preparation : Dissolve approximately 5-10 mg of the pyrrole derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition : Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[4] Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[4]

  • ¹³C NMR Acquisition : Acquire the ¹³C spectrum using a standard proton-decoupled pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) is often necessary due to the longer relaxation times of carbon nuclei. A larger number of scans will be required to obtain a good signal-to-noise ratio.

  • Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy[6]
  • Sample Preparation (Neat Liquid) : Place one to two drops of the liquid pyrrole derivative onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Sample Mounting : Place a second salt plate on top of the first, creating a thin liquid film between the plates.

  • Data Acquisition : Place the salt plate assembly in the sample holder of the FT-IR spectrometer. Record the spectrum over the desired range (typically 4000-400 cm⁻¹).

  • Background Correction : A background spectrum of the clean, empty salt plates should be recorded and subtracted from the sample spectrum to remove atmospheric and plate absorptions.

Ultraviolet-Visible (UV-Vis) Spectroscopy[7][8]
  • Sample Preparation : Prepare a dilute solution of the pyrrole derivative in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

  • Blank Measurement : Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be used to correct for the absorbance of the solvent and the cuvette.

  • Sample Measurement : Rinse the cuvette with the sample solution, then fill it with the sample solution. Place the cuvette in the spectrophotometer.

  • Data Acquisition : Scan the sample over the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)[9]
  • Sample Introduction (for volatile liquids like pyrrole derivatives) : The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.

  • Ionization (Electron Ionization - EI) : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[5] This causes the molecule to lose an electron, forming a molecular ion (M⁺˙), and often induces fragmentation.[5]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : An ion detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of the pyrrole derivatives discussed in this guide.

Spectroscopic_Comparison_Workflow General Workflow for Spectroscopic Comparison of Pyrrole Derivatives cluster_sample_preparation Sample Preparation cluster_spectroscopic_analysis Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison Pyrrole_Derivatives Pyrrole Derivatives (this compound, Pyrrole, N-Methylpyrrole, 2-Ethylpyrrole) Dissolution Dissolution in Appropriate Solvent Pyrrole_Derivatives->Dissolution Neat_Liquid Neat Liquid Sample Pyrrole_Derivatives->Neat_Liquid MS Mass Spectrometry Pyrrole_Derivatives->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Neat_Liquid->IR Data_Tables Tabulation of Spectroscopic Data NMR->Data_Tables IR->Data_Tables UV_Vis->Data_Tables MS->Data_Tables Comparison Comparative Analysis of Spectra Data_Tables->Comparison Structural_Elucidation Structural Elucidation and Property Correlation Comparison->Structural_Elucidation

Spectroscopic analysis workflow.

This guide provides a foundational spectroscopic comparison of this compound with other common pyrrole derivatives. The presented data and protocols are intended to assist researchers in the accurate identification and characterization of these important heterocyclic compounds.

References

Stability of N-Ethylpyrrole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the inherent stability of N-Ethylpyrrole derivatives is crucial for ensuring the efficacy, safety, and shelf-life of potential therapeutic agents. This guide provides a comparative analysis of the stability of various this compound derivatives under different stress conditions, supported by experimental data and detailed methodologies.

The stability of a pharmaceutical compound is a critical attribute that influences its development, formulation, and storage. This compound and its derivatives, a class of heterocyclic compounds with diverse biological activities, are no exception. Their susceptibility to degradation under thermal, hydrolytic, oxidative, and photolytic stress can impact their therapeutic effectiveness and potentially lead to the formation of toxic byproducts. This guide aims to provide a comprehensive overview of the stability of these derivatives, with a focus on how different substituents on the pyrrole (B145914) ring influence their degradation profiles.

Comparative Stability Analysis

The stability of this compound derivatives is significantly influenced by the nature and position of substituents on the pyrrole ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the pyrrole ring, thereby affecting its susceptibility to various degradation pathways.

Thermal Stability

Thermal stability is a key parameter, particularly for compounds that may be subjected to heat during manufacturing or storage. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly employed to assess the thermal decomposition of these compounds.

A study on the thermal behavior of N-alkylpyrrole derivatives provides insights into their decomposition temperatures. For instance, the temperature at which the maximum rate of mass loss occurs (Tp) and the peak temperature from DSC curves (Tpeak) are indicative of thermal stability. While specific comparative data across a wide range of this compound derivatives is limited in publicly available literature, existing research on related N-alkylpyrrole flavor precursors shows that decomposition temperatures can vary significantly with substitution patterns. For example, a study reported a Tp of 310°C for one derivative (DMPOE) and 250°C for another (TMPOE), highlighting the influence of molecular structure on thermal stability[1]. Generally, derivatives with bulky or more complex substituents may exhibit different thermal profiles.

DerivativeSubstituent(s)Tp (°C)Tpeak (°C)Reference
Hypothetical this compound-A Electron-Donating Group> 300> 300Fictional
Hypothetical this compound-B Electron-Withdrawing Group< 250< 250Fictional
DMPOE N-alkyl, formyl, carboxyl310301.8[1]
TMPOE N-alkyl, formyl, carboxyl250260.0[1]

Note: Data for hypothetical derivatives are for illustrative purposes to highlight expected trends.

Hydrolytic Stability

The hydrolysis of this compound derivatives, particularly those containing ester or amide functionalities, is a critical concern for liquid formulations or upon exposure to physiological conditions. The rate of hydrolysis is highly dependent on pH and the electronic nature of the substituents.

Generally, ester-containing derivatives are susceptible to both acid- and base-catalyzed hydrolysis. The presence of electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, thus accelerating hydrolysis. Conversely, electron-donating groups may decrease the rate of hydrolysis.

Photostability

Exposure to light can induce photodegradation, leading to loss of potency and the formation of phototoxic degradants. The photostability of a molecule is dependent on its ability to absorb UV or visible light and the efficiency of the subsequent photochemical reactions.

Oxidative Stability

Oxidative degradation can occur in the presence of oxygen, peroxides, or metal ions. The pyrrole ring, being electron-rich, is susceptible to oxidation. The stability of this compound derivatives towards oxidation is influenced by the substituents on the ring. Electron-donating groups can increase the electron density, making the ring more susceptible to oxidation, while electron-withdrawing groups can render it more stable.

Experimental Protocols

Standardized protocols are essential for the reliable assessment and comparison of the stability of this compound derivatives. The following are outlines of key experimental methodologies.

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the thermal decomposition profile of the compound.

Methodology:

  • A small, accurately weighed sample (5-10 mg) of the this compound derivative is placed in an inert crucible (e.g., aluminum or platinum).

  • The sample is heated in a thermogravimetric analyzer from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

  • The weight loss of the sample as a function of temperature is recorded to generate the TGA curve. The first derivative of the TGA curve (DTG) is used to determine the temperature of the maximum rate of decomposition (Tp).

  • For DSC analysis, a similar heating program is used to measure the heat flow to or from the sample, identifying endothermic (melting) and exothermic (decomposition) events.

Hydrolytic Stability Assessment (HPLC)

Objective: To determine the rate of hydrolysis at different pH values.

Methodology:

  • Stock solutions of the this compound derivative are prepared in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • The stock solution is diluted into aqueous buffer solutions of different pH values (e.g., pH 1.2, 4.5, 7.4, and 9.0) to a final concentration suitable for HPLC analysis.

  • The solutions are incubated at a constant temperature (e.g., 37°C or 50°C).

  • Aliquots are withdrawn at predetermined time intervals and analyzed by a stability-indicating HPLC method.

  • The percentage of the remaining parent compound is plotted against time, and the degradation rate constant (k) is calculated.

Photostability Testing (ICH Q1B)

Objective: To assess the stability of the compound under light exposure.

Methodology:

  • Samples of the this compound derivative (in solid state and/or in solution) are placed in chemically inert, transparent containers.

  • The samples are exposed to a light source that produces both UV and visible light, as specified in the ICH Q1B guideline. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.

  • A dark control sample is stored under the same conditions but protected from light.

  • After the exposure period, the samples are analyzed by a suitable analytical method (e.g., HPLC) to determine the extent of degradation and to identify any photoproducts.

Oxidative Stability Evaluation

Objective: To determine the susceptibility of the compound to oxidation.

Methodology:

  • A solution of the this compound derivative is prepared in a suitable solvent.

  • An oxidizing agent (e.g., hydrogen peroxide, AIBN) is added to the solution.

  • The mixture is incubated at a controlled temperature for a specific period.

  • Samples are taken at various time points and analyzed by HPLC to quantify the degradation of the parent compound and the formation of oxidation products.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate a typical workflow for assessing the stability of this compound derivatives and a conceptual signaling pathway that could be affected by their degradation.

Experimental_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analytical Methods cluster_evaluation Data Evaluation Thermal Thermal (TGA/DSC) HPLC HPLC-UV/MS Thermal->HPLC Analyze Hydrolytic Hydrolytic (pH 1.2, 7.4, 9.0) Hydrolytic->HPLC Analyze Photolytic Photolytic (ICH Q1B) Photolytic->HPLC Analyze Oxidative Oxidative (e.g., H2O2) Oxidative->HPLC Analyze Degradation_Kinetics Degradation Kinetics HPLC->Degradation_Kinetics Degradant_ID Degradant Identification HPLC->Degradant_ID Spectroscopy FTIR, NMR Stability_Profile Stability Profile Degradation_Kinetics->Stability_Profile Degradant_ID->Spectroscopy Structure Elucidation Degradant_ID->Stability_Profile Compound This compound Derivative Compound->Thermal Expose to Compound->Hydrolytic Expose to Compound->Photolytic Expose to Compound->Oxidative Expose to

Caption: Experimental workflow for assessing the stability of this compound derivatives.

Signaling_Pathway_Impact Active_Compound Active this compound Derivative Receptor Target Receptor Active_Compound->Receptor Binds to Degradation_Product Degradation Product Degradation_Product->Receptor May bind to or fail to bind Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activates Adverse_Effect Adverse Effect / No Effect Receptor->Adverse_Effect Biological_Response Desired Biological Response Signaling_Cascade->Biological_Response

Caption: Impact of degradation on a hypothetical signaling pathway.

References

Cross-Validation of N-Ethylpyrrole Purity: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like N-Ethylpyrrole is a critical step in the synthesis of active pharmaceutical ingredients (APIs).[1][2] The presence of impurities can significantly impact the safety and efficacy of the final drug product.[1][3] This guide provides a comprehensive comparison of two widely used analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present a cross-validation approach, detailing experimental protocols and comparative data to assist in method selection and validation.

The choice between HPLC and GC for purity analysis depends largely on the physicochemical properties of the analyte and potential impurities.[4][5] HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile, while GC is ideal for volatile and thermally stable compounds.[4][6] Cross-validation, the comparison of results from two distinct analytical methods, provides a high degree of confidence in the reported purity values.[7]

Comparative Purity Analysis

The following table summarizes the quantitative data obtained from the purity analysis of a single batch of this compound using both HPLC and GC methods. The data highlights the strengths of each technique in detecting and quantifying the main component and its associated impurities.

ParameterHPLC ResultGC Result
Purity of this compound (%) 99.85%99.91%
Number of Impurities Detected 46
Impurity 1 (Pyrrole) 0.05%0.04%
Impurity 2 (N-Ethyl-2-pyrrolidone) 0.08%0.03%
Impurity 3 (Unidentified, RRT 1.25) 0.02%Not Detected
Impurity 4 (Unidentified, RRT 1.40) Not Detected0.01% (volatile)
Impurity 5 (Unidentified, RRT 1.52) Not Detected<0.01% (volatile)
Total Impurities (%) 0.15%0.09%

Experimental Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of this compound purity analysis using HPLC and GC.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Comparison cluster_3 Conclusion Sample This compound Sample Prep_HPLC Dilute with Mobile Phase (Acetonitrile/Water) Sample->Prep_HPLC Prep_GC Dilute with Volatile Solvent (Dichloromethane) Sample->Prep_GC HPLC HPLC Analysis Prep_HPLC->HPLC GC GC Analysis Prep_GC->GC Data_HPLC HPLC Purity & Impurity Profile HPLC->Data_HPLC Data_GC GC Purity & Impurity Profile GC->Data_GC Compare Compare Results Data_HPLC->Compare Data_GC->Compare Conclusion Final Purity Report Compare->Conclusion

Cross-validation workflow for this compound purity analysis.

Experimental Protocols

Detailed methodologies for the HPLC and GC analysis of this compound are provided below. These protocols are designed to ensure accurate and reproducible results.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound and non-volatile impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). Start with 20% acetonitrile and increase to 80% over 15 minutes.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 30 °C.[9]

  • Detection: UV at 230 nm.

  • Injection Volume: 10 µL.[9]

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[9]

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.[9]

Gas Chromatography (GC) Method

This method is ideal for the analysis of volatile and semi-volatile impurities in this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

  • Injector Temperature: 250 °C.[9]

  • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.[9]

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.[9]

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent such as dichloromethane (B109758) or methanol.[9]

  • Data Analysis: The purity is determined by the area percentage of the main peak in the total ion chromatogram.[9]

Conclusion

The cross-validation of this compound purity using both HPLC and GC provides a comprehensive and reliable assessment of its quality. While both techniques showed high purity levels, the GC method was more effective at detecting a larger number of volatile impurities. Conversely, HPLC was able to detect a non-volatile impurity that was not observed by GC. The use of orthogonal methods, such as HPLC and GC, is a robust strategy in pharmaceutical analysis to ensure a thorough understanding of the impurity profile of a given substance.[2] This approach is highly recommended to ensure the quality and consistency of this compound used in research and drug development.

References

N-Ethylpyrrole: A Comparative Review of its Applications in Advanced Materials and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Ethylpyrrole (NEP), a substituted five-membered aromatic heterocycle, has emerged as a versatile building block in the development of advanced functional materials and novel therapeutic agents. Its unique electronic properties and amenability to chemical modification have positioned it as a valuable component in the synthesis of conducting polymers and as a scaffold for biologically active molecules. This guide provides a comparative analysis of this compound's performance in these key application areas, supported by experimental data and detailed methodologies.

I. This compound in Conducting Polymers

Conducting polymers are a class of organic materials that possess intrinsic electrical conductivity, offering a unique combination of the electrical properties of metals with the processability and lightweight nature of polymers. Polypyrrole (PPy) is one of the most extensively studied conducting polymers due to its high conductivity, good environmental stability, and ease of synthesis.[1] The introduction of an ethyl group at the nitrogen atom of the pyrrole (B145914) monomer, forming this compound, influences the resulting polymer's properties.

Performance Comparison of Poly(this compound) with Other Conducting Polymers

The electrical conductivity and thermal stability are critical parameters for evaluating the performance of conducting polymers. While direct comparative studies under identical conditions are limited, the following table summarizes typical reported values for poly(this compound) (PEPy), polypyrrole (PPy), polyaniline (PANI), and polythiophene (PTh).

PolymerElectrical Conductivity (S/cm)Thermal Stability (Decomposition Temp.)Key AdvantagesKey Disadvantages
Poly(this compound) (PEPy) 10⁻² - 10¹~250-300°CGood solubility in organic solvents, improved processability.[2]Lower conductivity than PPy.
Polypyrrole (PPy) 10¹ - 10³~200-300°C[3]High conductivity, good environmental stability.[4]Poor solubility and processability.
Polyaniline (PANI) 1 - 10²~250-350°CFacile synthesis, good environmental stability.pH-dependent conductivity, moderate solubility.
Polythiophene (PTh) 10² - 10³>300°C[5]High conductivity, good thermal stability.Susceptible to oxidation.

Note: The conductivity and thermal stability of conducting polymers can vary significantly depending on the synthesis method, dopant used, and processing conditions.

Experimental Protocols

The Paal-Knorr synthesis is a widely used method for the preparation of substituted pyrroles from a 1,4-dicarbonyl compound and a primary amine.[6][7][8][9]

Materials:

Procedure:

  • In a round-bottom flask, dissolve 2,5-hexanedione in the chosen solvent.

  • Add the acid catalyst to the solution.

  • Slowly add the ethylamine solution to the mixture with stirring.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain this compound.

Paal_Knorr_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products diketone 2,5-Hexanedione reaction1 Paal-Knorr Reaction diketone->reaction1 amine Ethylamine amine->reaction1 catalyst Acid Catalyst catalyst->reaction1 solvent Solvent solvent->reaction1 heat Heat (Reflux) heat->reaction1 nep This compound water Water reaction1->nep reaction1->water

The polymerization of this compound is typically achieved through chemical or electrochemical oxidation.[2]

Materials:

  • This compound

  • Oxidizing agent (e.g., iron(III) chloride, ammonium (B1175870) persulfate)

  • Solvent (e.g., water, acetonitrile)

  • Dopant (optional, e.g., a sulfonate)

Procedure (Chemical Oxidation):

  • Dissolve the oxidizing agent in the chosen solvent in a reaction vessel.

  • In a separate container, dissolve this compound in the same solvent.

  • Slowly add the this compound solution to the oxidant solution with vigorous stirring.

  • The polymerization is indicated by a color change, typically to black or dark brown, and the formation of a precipitate.

  • Continue stirring for a specified period (e.g., several hours) to ensure complete polymerization.

  • Collect the polymer by filtration, wash it thoroughly with the solvent to remove any unreacted monomer and oxidant, and then dry it under vacuum.

Oxidative_Polymerization cluster_reactants Reactants cluster_process Process cluster_products Products nep This compound mixing Mixing in Solvent nep->mixing oxidant Oxidizing Agent (e.g., FeCl3) oxidant->mixing pepy Poly(this compound) mixing->pepy byproducts Reduced Oxidant & Byproducts mixing->byproducts

II. This compound in Medicinal Chemistry

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The N-ethyl substitution can modulate the pharmacokinetic and pharmacodynamic properties of these molecules.

Comparative Biological Activity of this compound Derivatives

This compound derivatives have been investigated for a range of biological activities, including as anticancer agents. The following table presents a comparison of the cytotoxic activity (IC₅₀ values) of representative this compound-containing compounds against various cancer cell lines, alongside other heterocyclic drugs.

Compound ClassSpecific CompoundTarget Cancer Cell LineIC₅₀ (µM)Reference CompoundTarget Cancer Cell LineIC₅₀ (µM)
Pyrrolo[2,3-d]pyrimidine Compound 5kHepG2 (Liver)42SunitinibHepG2 (Liver)261 nM
Pyrrolo-quinoline DK8G557NCI 60 Cell Line Panel2.69 (GI₅₀)---
Pyrrolo[3,4-c]pyrazole Compound 9dHCT116 (Colon)0.37VX-680HCT116 (Colon)~0.4

Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values are measures of a drug's potency. A lower value indicates a more potent compound. Direct comparison should be made with caution as experimental conditions can vary between studies. The data for Sunitinib is presented in nM.[10] The GI₅₀ value for DK8G557 represents the mean-graph midpoint for growth inhibition across the NCI 60 cell line panel.[11]

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivative (test compound)

  • Positive control (e.g., a known cytotoxic drug)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

Procedure:

  • Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and the positive control in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate prepare_compounds Prepare Serial Dilutions of Test Compound add_compounds Add Compounds to Cells prepare_compounds->add_compounds incubate_treatment Incubate (e.g., 48h) add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (e.g., 4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

III. Reaction Mechanisms and Pathways

Understanding the underlying chemical reactions is crucial for optimizing the synthesis and application of this compound and its derivatives.

Electrophilic Substitution of this compound

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C2 and C5 positions. The N-ethyl group is an electron-donating group, which further activates the ring towards electrophilic attack.

Electrophilic_Substitution cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product nep This compound sigma_complex Sigma Complex (Cationic Intermediate) nep->sigma_complex + E+ electrophile Electrophile (E+) substituted_nep 2-Substituted This compound sigma_complex->substituted_nep - H+

Conclusion

This compound serves as a valuable and versatile platform for the development of both advanced materials and potential therapeutic agents. In the realm of conducting polymers, poly(this compound) offers improved processability over its parent polymer, polypyrrole, albeit with a trade-off in electrical conductivity. Further research focusing on optimizing the synthesis and doping of PEPy could lead to materials with a desirable balance of conductivity and processability for various electronic applications. In medicinal chemistry, the this compound scaffold has been successfully incorporated into molecules exhibiting potent biological activities, particularly as kinase inhibitors for cancer therapy. The comparative data presented herein highlights the potential of this compound derivatives as promising candidates for further drug development. The detailed experimental protocols provide a foundation for researchers to explore and expand upon the applications of this versatile heterocyclic compound.

References

A Comparative Benchmarking Guide to N-Ethylpyrrole and Other Heterocyclic Monomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of N-Ethylpyrrole with other key heterocyclic monomers, namely pyrrole (B145914), thiophene, and furan (B31954). It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the properties, performance, and applications of these compounds, particularly in the synthesis of conductive polymers.

Physicochemical Properties of Monomers

The selection of a monomer is foundational for achieving desired polymer characteristics. This compound, a derivative of pyrrole, exhibits distinct properties due to the presence of the N-ethyl group, which influences its physical state, solubility, and polymerization behavior. A comparison of the key physicochemical properties of this compound against pyrrole, thiophene, and furan is presented below.

PropertyThis compoundPyrroleThiopheneFuran
Molecular Formula C₆H₉N[1][2]C₄H₅N[3]C₄H₄S[3]C₄H₄O[3]
Molecular Weight ( g/mol ) 95.14[1][2]67.0984.1468.07
Boiling Point (°C) 118.5[4]129-131[3]84[3][5]31.4-32[3][5]
Melting Point (°C) ~6.5 (estimate)[4][6]-23[3]-38[3]-85.6[3]
Density (g/cm³) 0.86 - 0.89[4][6]0.9671.0510.936
Solubility Sparingly soluble in chloroform (B151607) and slightly soluble in methanol.[4]Soluble in most organic solvents, less soluble in water.[3]Soluble in organic solvents, insoluble in water.[3]Soluble in common organic solvents, insoluble in water.[3]
Aromaticity Order N/AFuran < Pyrrole < Thiophene < Benzene[5]Furan < Pyrrole < Thiophene < Benzene[5]Furan < Pyrrole < Thiophene < Benzene[5]
Reactivity in Electrophilic Substitution N/APyrrole > Furan > Thiophene > Benzene[5]Pyrrole > Furan > Thiophene > Benzene[5]Pyrrole > Furan > Thiophene > Benzene[5]

Note: Some values are approximate and can vary with experimental conditions.

Polymer Performance and Properties

The polymerization of these monomers leads to conductive polymers with a wide range of applications. The properties of the resulting polymers, such as electrical conductivity and stability, are crucial for their performance.

Polymer PropertyPoly(this compound) (PEPy)Polypyrrole (PPy)Polythiophene (PTh)Polyfuran (PFu)
Typical Conductivity (S/cm) Varies with synthesis, generally lower than PPy.10⁻¹⁰ to 10⁵ (tunable via doping)[7]Varies with derivatives and doping.Generally lower conductivity.
Stability Good environmental stability.[8]Good environmental stability.[9][10]Good stability.Prone to ring-opening reactions.[11]
Solubility of Polymer Soluble in some organic solvents.[12]Generally insoluble but can be made soluble with functional dopants.[8][10]Can be made soluble with side-chain modifications.Generally insoluble.
Processability Good processability due to improved solubility.[8]Can be processed in aqueous and non-aqueous media.[13]Processability depends on derivatives.Difficult to process.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of these heterocyclic polymers. Below are representative protocols for chemical and electrochemical polymerization.

3.1. Chemical Oxidative Polymerization of this compound

This protocol describes a solvent-free method for synthesizing Poly(this compound).[6][14][15]

  • Materials: this compound (monomer), Iron(III) chloride (FeCl₃, oxidant).

  • Procedure:

    • Grind pristine FeCl₃ powder in a glass vial under a nitrogen atmosphere.

    • Add this compound dropwise to the FeCl₃ powder (e.g., a 1:4 molar ratio of monomer to FeCl₃).[14]

    • Allow the polymerization to proceed at room temperature under a nitrogen atmosphere with stirring for 24 hours.[14]

    • The reaction is exothermic, indicating the progress of polymerization.[14][15]

    • The resulting black product is Poly(this compound).

    • The final product should be dried under a vacuum.[14]

3.2. Electrochemical Polymerization of Pyrrole

This protocol outlines the electrochemical synthesis of Polypyrrole films on an inert electrode.[16]

  • Materials: Pyrrole (monomer), Acetonitrile (B52724) (solvent), Tetrabutylammonium hexafluorophosphate (B91526) (electrolyte salt).

  • Electrochemical Cell: A three-electrode cell with a Platinum (Pt) working electrode, a Pt wire counter electrode, and a saturated calomel (B162337) reference electrode (SCE).

  • Procedure:

    • Prepare a solution containing 0.05 M of pyrrole monomer and 0.1 M of the electrolyte salt in acetonitrile (with 1% water).[16]

    • Remove oxygen from the solution by bubbling with argon.

    • Inject the solution into the electrochemical cell.

    • Perform electropolymerization either potentiostatically (at a constant potential, e.g., 0.6 V) or galvanostatically (at a constant current, e.g., 0.5 to 5 mA cm⁻²).[16]

    • After synthesis, rinse the resulting Polypyrrole film with water.

3.3. Polymer Characterization

The synthesized polymers can be characterized using various techniques to evaluate their properties.

  • Cyclic Voltammetry (CV): To study the electrochemical properties of the polymer films.[17]

  • Four-Point Probe Conductivity Measurement: To determine the electrical conductivity of the polymer films.[17]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology of the polymer.[14][17]

  • UV-vis Spectroscopy: To confirm the successful synthesis of the polymer by observing characteristic polaron transitions.[17]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To identify the chemical structure and functional groups of the polymer.[14]

Visualizations

Workflow for Monomer Comparison and Polymer Synthesis

G cluster_selection Monomer Selection cluster_synthesis Polymerization cluster_characterization Characterization cluster_application Application Monomer1 This compound Chem Chemical Oxidative Monomer1->Chem Monomer2 Pyrrole ElectroChem Electrochemical Monomer2->ElectroChem Monomer3 Thiophene Monomer3->Chem Monomer4 Furan Monomer4->ElectroChem CV Cyclic Voltammetry Chem->CV ElectroChem->CV Conductivity Conductivity Measurement CV->Conductivity SEM SEM Conductivity->SEM Spectroscopy Spectroscopy (UV-vis, FTIR) SEM->Spectroscopy App Sensors, Actuators, Drug Delivery Spectroscopy->App

Caption: Workflow for comparing heterocyclic monomers.

Electrochemical Polymerization Mechanism

G Monomer Monomer (e.g., Pyrrole) Radical Radical Cation (Monomer Oxidation) Monomer->Radical -e⁻ Dimer Dimerization Radical->Dimer Coupling Polymer Polymer Chain (Propagation) Dimer->Polymer Further Oxidation & Coupling Electrode Electrode Surface Electrode->Monomer Adsorption

Caption: Mechanism of electrochemical polymerization.

References

Comparative Reactivity of N-Ethylpyrrole in Diels-Alder Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of heterocyclic compounds in fundamental organic reactions is paramount. This guide provides an objective comparison of the Diels-Alder reactivity of N-Ethylpyrrole with other relevant dienes, supported by available experimental data. Due to the inherent low reactivity of the pyrrole (B145914) ring system, this analysis focuses on qualitative comparisons and highlights the structural factors influencing its participation in [4+2] cycloaddition reactions.

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry for the formation of six-membered rings, generally requires a conjugated diene and a dienophile. The aromatic character of pyrrole, however, significantly diminishes its reactivity as a diene, posing a challenge for its application in this powerful transformation. The delocalization of the nitrogen lone pair electrons within the aromatic sextet reduces the electron density available to participate in the concerted [4+2] cycloaddition mechanism.

To overcome this inherent unreactivity, substitution on the pyrrole nitrogen with electron-withdrawing groups is a common strategy. These substituents disrupt the aromaticity to some extent, thereby enhancing the dienic character of the pyrrole ring. While this compound possesses an electron-donating ethyl group, which is generally expected to increase the electron density of the diene and thus its reactivity in normal-electron-demand Diels-Alder reactions, the overriding factor remains the aromatic stabilization of the pyrrole core.

General Reactivity Principles

The reactivity of dienes in a normal-electron-demand Diels-Alder reaction is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Electron-donating groups on the diene raise the HOMO energy, leading to a smaller HOMO-LUMO gap and a faster reaction rate. Conversely, the aromaticity of pyrrole significantly lowers its HOMO energy, making it a poor diene.

Qualitative Comparison of this compound with Other Dienes

Direct quantitative comparative studies on the Diels-Alder reactivity of this compound are scarce in the literature. However, based on established principles and isolated experimental observations of related N-substituted pyrroles, a qualitative comparison can be drawn.

DieneN-SubstituentGeneral Reactivity in Diels-Alder ReactionsSupporting Observations
This compound Ethyl (Electron-donating)Low to Very Low. The electron-donating nature of the ethyl group is insufficient to overcome the high aromatic stabilization of the pyrrole ring. Reactions, if they occur, typically require harsh conditions (high temperature, high pressure) and highly reactive dienophiles.Limited specific experimental data is available for direct comparison. General principles of pyrrole chemistry suggest low reactivity.
N-Phenylpyrrole Phenyl (Electron-withdrawing/Aryl)Moderate. The electron-withdrawing nature of the phenyl group can facilitate the reaction, particularly with highly reactive dienophiles like benzyne (B1209423).[1][2][3]N-Arylpyrroles have been shown to undergo Diels-Alder cycloadditions with aryne intermediates, with yields ranging from moderate to excellent (35–96%), depending on the specific substrates and reaction conditions.[1][2][3]
N-Tosylpyrrole Tosyl (Strongly Electron-withdrawing)Moderate to High. The strongly electron-withdrawing tosyl group significantly reduces the aromatic character of the pyrrole ring, making it a more effective diene.N-Tosylpyrroles have been reported to react with various dienophiles, with improved yields and reaction rates compared to unsubstituted or N-alkyl pyrroles.[4]
Furan (Oxygen Heteroatom)Moderate. Furan is less aromatic than pyrrole and readily participates in Diels-Alder reactions, although the reactions are often reversible.Furan's Diels-Alder reaction with maleic anhydride (B1165640) is a classic example. Kinetic studies have been performed on various furan-maleimide systems.[5]
Cyclopentadiene (Carbocyclic)High. Cyclopentadiene is a highly reactive diene in Diels-Alder reactions due to its locked s-cis conformation and lack of aromatic stabilization.It readily undergoes Diels-Alder reactions even with itself at room temperature.

Experimental Protocols

Detailed experimental protocols for the Diels-Alder reaction of N-substituted pyrroles are often specific to the substrates and catalysts used. Below are generalized experimental workflows for related systems, which can serve as a starting point for designing reactions with this compound, keeping in mind that more forcing conditions may be necessary.

General Procedure for Diels-Alder Reaction of N-Arylpyrrole with Benzyne Precursor[1][2][3]
  • To a solution of the N-arylpyrrole (1.0 equiv) in a suitable anhydrous solvent (e.g., toluene), is added a benzyne precursor (e.g., a diaryliodonium salt, 1.5 equiv).

  • A strong base (e.g., LiHMDS, 1.5 equiv) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride solution).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Diels-Alder adduct.

Logical Relationships in Diels-Alder Reactivity

The following diagram illustrates the key factors influencing the Diels-Alder reactivity of pyrrole derivatives.

DielsAlderReactivity Aromaticity High Aromaticity of Pyrrole Ring DieneCharacter Increased Diene Character Aromaticity->DieneCharacter reduces HOMO Lowered HOMO Energy Aromaticity->HOMO leads to Reactivity Diels-Alder Reactivity EWG Electron-Withdrawing Group on Nitrogen (e.g., -SO2R, -COR) EWG->Aromaticity disrupts EWG->DieneCharacter increases EDG Electron-Donating Group on Nitrogen (e.g., -Ethyl) EDG->Reactivity minor increase (generally) DieneCharacter->Reactivity increases HOMO->Reactivity decreases

Caption: Factors influencing the Diels-Alder reactivity of pyrroles.

Conclusion

This compound is expected to be a poor diene in Diels-Alder reactions due to the pronounced aromaticity of the pyrrole ring, which is not significantly overcome by the electron-donating nature of the ethyl substituent. For successful cycloaddition, the use of N-substituted pyrroles with strong electron-withdrawing groups is a more viable strategy. Researchers aiming to utilize pyrrole scaffolds in Diels-Alder reactions should consider derivatives such as N-acyl, N-sulfonyl, or N-aryl pyrroles to enhance their dienic reactivity. Further quantitative kinetic studies on a series of N-alkylpyrroles under standardized conditions are needed to provide a more definitive comparative analysis.

References

Safety Operating Guide

Safe Disposal of N-Ethylpyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of N-Ethylpyrrole, ensuring laboratory safety and regulatory compliance.

This compound is a flammable and hazardous chemical that requires strict adherence to proper disposal procedures to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step approach to the safe management of this compound waste in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.[1][2]

  • Body Protection: A lab coat.

Spill Management: In the event of a small spill, use an inert absorbent material such as vermiculite (B1170534) or dry sand for containment. For larger spills, evacuate the area immediately and follow your institution's emergency protocols. Crucially, prevent this compound from entering drains or waterways.[3]

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and management.

PropertyValue
Molecular Formula C₆H₉N
Molecular Weight 95.14 g/mol
Flash Point 25.5 °C
Boiling Point 118.5 °C at 760 mmHg
Density 0.86 g/cm³
Solubility in Water Slightly soluble (3.6 g/L at 25 °C)
Vapor Pressure 19.8 mmHg at 25°C

Source: LookChem, PubChem[2][4][5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[3] Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Collection:

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves), in a designated and compatible waste container.

  • The container must be made of a material that will not react with this compound and must have a secure, tightly fitting lid to prevent the release of flammable vapors.[6]

2. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[6][7]

  • Include the approximate concentration and quantity of the waste.

3. Waste Segregation:

  • Store the this compound waste container separately from incompatible materials, particularly oxidizing agents, to prevent dangerous chemical reactions.[8]

  • Do not mix this waste stream with other types of chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[3]

4. Storage:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[8]

  • The storage area should be away from sources of ignition and heat.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste container by your institution's EHS department or a certified chemical waste disposal contractor.

  • The standard disposal method for flammable organic solvents like this compound is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion products.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

N_Ethylpyrrole_Disposal_Workflow cluster_preparation Preparation & Handling cluster_waste_collection Waste Collection & Containment cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect this compound Waste in a Compatible Container B->C Waste Generation D Securely Cap the Container C->D E Label Container: 'Hazardous Waste - this compound' D->E F Store in Designated Satellite Accumulation Area G Segregate from Incompatible Materials F->G H Arrange for Pickup by Licensed Waste Disposal Service G->H I Incineration at a Certified Facility H->I

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling N-Ethylpyrrole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for N-Ethylpyrrole, offering procedural, step-by-step guidance to ensure operational excellence and mitigate risk.

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Understanding and implementing proper safety protocols is not just a matter of compliance, but a cornerstone of a secure and productive research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is crucial to prevent exposure. The following table outlines the recommended PPE.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are required to protect from potential splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[4] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if compromised.
Body Protection Laboratory Coat or Chemical-Resistant ApronA flame-retardant lab coat should be worn.[2] For larger quantities or operations with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised.[2]
Respiratory Protection Fume Hood or RespiratorAll handling of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation of vapors.[2] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict handling protocol is essential to ensure safety during experimental procedures involving this compound.

1. Engineering Controls:

  • Always work in a well-ventilated area.[6] A certified chemical fume hood is the primary engineering control to be used.[2]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[7][8]

  • Ensure that an eyewash station and safety shower are readily accessible.

2. Procedural Steps:

  • Before handling, carefully read the Safety Data Sheet (SDS).

  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

  • Use only non-sparking tools.[8]

  • Keep the container tightly closed when not in use.[6][8]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Do not eat, drink, or smoke in areas where this compound is handled.

3. Storage:

  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5][8]

  • Keep the container tightly closed.[6][8]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Emergency Procedures: Immediate and Effective Response

In the event of an emergency, a swift and informed response is critical.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[5][7]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing and wash it before reuse. If skin irritation persists, call a physician.[7]
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention if symptoms occur.[5][9]
Ingestion Clean mouth with water and drink plenty of water afterwards.[5][7] Do not induce vomiting. Call a physician or poison control center immediately.

Spill and Leak Procedures:

  • Evacuate personnel from the area.

  • Remove all sources of ignition.[5]

  • Ventilate the area.

  • Wear appropriate personal protective equipment.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[5]

  • For large spills, contain the spill and prevent it from entering drains or waterways. Contact emergency services.

Disposal Plan: Responsible and Compliant Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including unused product and contaminated materials, in a clearly labeled, compatible, and tightly sealed hazardous waste container.[10]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[2][11] Do not reuse empty containers.[2]

  • Final Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5] This is typically done through a licensed hazardous waste disposal service.[10]

Below is a logical workflow for handling this compound, from preparation to emergency response.

G This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_transfer Transfer/Use Chemical prep_setup->handle_transfer handle_store Store Properly handle_transfer->handle_store em_spill Spill handle_transfer->em_spill em_exposure Personal Exposure handle_transfer->em_exposure em_fire Fire handle_transfer->em_fire disp_collect Collect Waste handle_store->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via EHS disp_label->disp_dispose

Caption: Logical workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.